Silane, dichloromethyloctyl-
Description
The exact mass of the compound Silane, dichloromethyloctyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, dichloromethyloctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dichloromethyloctyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-methyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Cl2Si/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMMABVNRSRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933272 | |
| Record name | Dichloro(methyl)octylsilane | |
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Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14799-93-0 | |
| Record name | Dichloromethyloctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloromethyloctyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethyloctyl- | |
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| Record name | Dichloro(methyl)octylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyloctylsilane | |
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Foundational & Exploratory
An In-depth Technical Guide to Dichloromethyloctylsilane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of dichloromethyloctylsilane. The information is curated for professionals in research and development who require detailed chemical data, including experimental protocols and structural visualizations.
Core Chemical Properties
Dichloromethyloctylsilane, a member of the organosilane family, is a versatile chemical intermediate. Its bifunctional nature, with two chlorine atoms and a stable octyl group attached to a central silicon atom, allows for a wide range of chemical modifications.
Quantitative Data Summary
The following table summarizes the key quantitative data for dichloromethyloctylsilane.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀Cl₂Si | --INVALID-LINK--[1] |
| Molecular Weight | 227.24 g/mol | --INVALID-LINK--[1] |
| CAS Number | 14799-93-0 | --INVALID-LINK--[1] |
| Boiling Point | 94 °C at 6 mmHg | (Data from chemical suppliers) |
| Density | 0.973 g/mL at 25 °C | (Data from chemical suppliers) |
| Refractive Index | nD²⁰ 1.444 | (Data from chemical suppliers) |
| Melting Point | Not available |
Chemical Structure
The structure of dichloromethyloctylsilane consists of a central silicon atom bonded to a methyl group, an octyl group, and two chlorine atoms. The tetrahedral geometry around the silicon atom is a key feature of its structure.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of dichloromethyloctylsilane are provided below. These protocols are representative of methods used for analogous alkyldichlorosilanes.
Synthesis of Dichloromethyloctylsilane
1. Grignard Reaction (Representative Protocol)
This method involves the reaction of a Grignard reagent, octylmagnesium bromide, with dichloromethylsilane.
-
Materials:
-
Magnesium turnings
-
1-Bromooctane
-
Dichloromethylsilane
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Iodine (crystal)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of 1-bromooctane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction mixture is gently refluxed until the magnesium is consumed.
-
The Grignard solution is cooled to 0 °C, and a solution of dichloromethylsilane in anhydrous toluene is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
After cooling, the reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield dichloromethyloctylsilane.
-
2. Hydrosilylation (Representative Protocol)
This method involves the platinum-catalyzed addition of dichloromethylsilane to 1-octene.
-
Materials:
-
1-Octene
-
Dichloromethylsilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
-
Procedure:
-
A Schlenk flask is charged with 1-octene and anhydrous toluene under a nitrogen atmosphere.
-
A catalytic amount of Karstedt's catalyst is added to the flask.
-
Dichloromethylsilane is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
The progress of the reaction is monitored by GC-MS.
-
Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation.
-
Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
Predicted Chemical Shifts:
-
δ 0.88 (t, 3H, J = 7.0 Hz, -CH₂CH₃ )
-
δ 1.20-1.40 (m, 12H, -(CH₂)₆-)
-
δ 1.45-1.55 (m, 2H, -Si-CH₂CH₂ -)
-
δ 0.95-1.05 (t, 2H, J = 8.0 Hz, -Si-CH₂ -CH₂-)
-
δ 0.76 (s, 3H, Si-CH₃ )
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Predicted Chemical Shifts:
-
δ 14.1 (-CH₂CH₃ )
-
δ 22.7, 29.2, 29.3, 31.9, 33.5 (-(CH₂)₆-)
-
δ 24.5 (-Si-CH₂CH₂ -)
-
δ 17.8 (-Si-CH₂ -CH₂-)
-
δ 6.5 (Si-CH₃ )
-
-
-
²⁹Si NMR (79.5 MHz, CDCl₃):
-
Predicted Chemical Shift: The chemical shift is expected in the range of δ 30-35 ppm, characteristic for alkyldichlorosilanes.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
2955-2850 (C-H stretching of alkyl groups)
-
1465 (C-H bending of CH₂ groups)
-
1260 (Si-CH₃ symmetric deformation)
-
800-850 (Si-C stretching and CH₃ rocking)
-
540-470 (Si-Cl stretching)
-
3. Mass Spectrometry (MS)
-
Expected Fragmentation Pattern (Electron Ionization):
-
The molecular ion peak (M⁺) may be weak or absent.
-
Characteristic peaks corresponding to the loss of a chlorine atom ([M-Cl]⁺).
-
Fragmentation of the octyl chain, leading to a series of peaks separated by 14 Da (-CH₂-).
-
A prominent peak corresponding to the [M-C₈H₁₇]⁺ fragment.
-
Isotopic pattern for two chlorine atoms (M⁺, M+2⁺, M+4⁺ in a 9:6:1 ratio) should be observable for chlorine-containing fragments.
-
Signaling Pathways and Logical Relationships
As a synthetic intermediate, dichloromethyloctylsilane does not have known signaling pathways in biological systems. Its primary relevance is in chemical synthesis, where its reactivity is predictable and follows established chemical principles.
General Reactivity of Dichlorosilanes
The Si-Cl bonds in dichloromethyloctylsilane are susceptible to nucleophilic attack, leading to substitution reactions. A common and important reaction is hydrolysis, which leads to the formation of silanols that can subsequently condense to form polysiloxanes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of dichloromethyloctylsilane.
References
Synthesis of Dichloromethyloctylsilane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloromethyloctylsilane is a key organosilicon intermediate utilized in a variety of applications, including the synthesis of advanced materials and as a versatile reagent in organic chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways for dichloromethyloctylsilane, with a focus on hydrosilylation and Grignard reaction methodologies. Detailed experimental protocols, comparative data, and process visualizations are presented to facilitate its synthesis and application in research and development settings.
Introduction
Organosilanes are a class of organometallic compounds featuring carbon-silicon bonds. Their unique chemical and physical properties have led to their widespread use in diverse fields, from materials science to pharmaceuticals. Dichloromethyloctylsilane, with its reactive silicon-chlorine bonds and a long alkyl chain, serves as a valuable building block for the introduction of silyl groups and the formation of silicon-based polymers. This guide explores the two principal methods for its laboratory and potential industrial-scale synthesis: the hydrosilylation of 1-octene and the Grignard reaction with methyldichlorosilane.
Primary Synthesis Pathways
The synthesis of dichloromethyloctylsilane can be effectively achieved through two primary chemical reactions:
-
Hydrosilylation: This is a highly efficient and atom-economical addition reaction where a silicon-hydride bond of a silane adds across a carbon-carbon double bond of an alkene. For the synthesis of dichloromethyloctylsilane, this involves the reaction of 1-octene with methyldichlorosilane in the presence of a platinum catalyst.
-
Grignard Reaction: A classic organometallic reaction, the Grignard synthesis involves the reaction of an organomagnesium halide (Grignard reagent) with a silicon halide. In this case, octylmagnesium bromide is reacted with an excess of methyldichlorosilane to form the desired product.
While the Direct Process (Rochow-Müller Synthesis) is a cornerstone of industrial organosilane production for smaller alkylchlorosilanes, it is less commonly employed for the synthesis of long-chain analogues like dichloromethyloctylsilane due to challenges with selectivity and reaction conditions.
The following sections provide detailed experimental protocols and comparative data for the hydrosilylation and Grignard pathways.
Data Presentation
The following tables summarize the key quantitative data for the primary synthesis pathways of dichloromethyloctylsilane.
| Parameter | Hydrosilylation of 1-Octene | Grignard Reaction |
| Primary Reactants | 1-Octene, Methyldichlorosilane | Octylmagnesium Bromide, Methyldichlorosilane |
| Catalyst/Reagent | Platinum-based catalysts (e.g., Speier's, Karstedt's) | Magnesium turnings, Diethyl ether or THF |
| Typical Reaction Temperature | Room temperature to 80 °C | 0 °C to reflux |
| Typical Reaction Time | 1 - 24 hours | 2 - 6 hours |
| Reported Yield | Moderate to High (e.g., 63% for a similar dialkyldichlorosilane[1]) | Variable, depends on stoichiometry and conditions |
| Key Byproducts | Isomers of the desired product, unreacted starting materials | Magnesium salts, potential over-alkylation products |
| Purification Method | Fractional distillation under reduced pressure | Filtration followed by fractional distillation |
Table 1: Comparative data for the synthesis of dichloromethyloctylsilane.
| Spectroscopic Data | Dichloromethyloctylsilane |
| Molecular Formula | C₉H₂₀Cl₂Si |
| Molecular Weight | 227.24 g/mol |
| ¹H NMR (CDCl₃, δ) | ~ 0.88 (t, 3H, CH₃), 1.2-1.4 (m, 12H, (CH₂)₆), 1.11 (t, 2H, Si-CH₂), 0.73 (s, 3H, Si-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~ 14.1, 22.7, 29.2, 29.3, 31.9, 32.4, 22.4, 20.3, 4.0 |
| FTIR (neat, cm⁻¹) | ~ 2925 (C-H stretch), 1465 (C-H bend), 1255 (Si-CH₃), 800 (Si-C), 540 (Si-Cl) |
| Mass Spectrum (m/z) | Fragments corresponding to the loss of Cl, methyl, and octyl groups. |
Table 2: Spectroscopic data for dichloromethyloctylsilane (representative values based on analogous compounds).
Experimental Protocols
Hydrosilylation of 1-Octene with Methyldichlorosilane
This protocol is adapted from established procedures for the hydrosilylation of 1-alkenes.[1]
Materials:
-
1-Octene (98% purity)
-
Methyldichlorosilane (97% purity)
-
Speier's catalyst (Hexachloroplatinic acid in isopropanol) or Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)
-
Anhydrous toluene (optional, as a solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Schlenk line or inert gas manifold
-
Distillation apparatus for fractional distillation under vacuum
Procedure:
-
Reaction Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the flask, add 1-octene (1.0 equivalent) and, if desired, anhydrous toluene.
-
Catalyst Addition: Introduce the platinum catalyst (typically 10-50 ppm of platinum relative to the alkene) to the stirred solution.
-
Addition of Silane: Add methyldichlorosilane (1.0 - 1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically starting at room temperature and potentially heating to 50-80 °C to ensure completion).
-
Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of 1-octene.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product is then purified by fractional distillation under reduced pressure to isolate the dichloromethyloctylsilane.
Grignard Synthesis of Dichloromethyloctylsilane
This protocol is based on general procedures for the synthesis of organosilanes via Grignard reagents.
Materials:
-
1-Bromooctane
-
Magnesium turnings
-
Methyldichlorosilane (in excess)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Schlenk line or inert gas manifold
-
Distillation apparatus for fractional distillation
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) in the flame-dried three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel and add a small portion to the magnesium.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and a color change), add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the octylmagnesium bromide.
-
-
Reaction with Methyldichlorosilane:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of excess methyldichlorosilane (at least 2.0 equivalents) in anhydrous diethyl ether or THF.
-
Slowly add the Grignard reagent to the stirred solution of methyldichlorosilane. This "reverse addition" helps to minimize the formation of the di-substituted product (dioctylmethylchlorosilane).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench any unreacted Grignard reagent by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain dichloromethyloctylsilane.
-
Mandatory Visualizations
Caption: Hydrosilylation pathway for dichloromethyloctylsilane synthesis.
Caption: Grignard synthesis pathway for dichloromethyloctylsilane.
Caption: General experimental workflow for dichloromethyloctylsilane synthesis.
Conclusion
This technical guide has detailed the primary synthetic routes for dichloromethyloctylsilane, focusing on hydrosilylation and Grignard reaction methodologies. The hydrosilylation pathway offers an efficient and atom-economical approach, while the Grignard synthesis provides a versatile alternative. The provided experimental protocols, comparative data, and process diagrams serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important organosilicon compound. Careful execution of the described procedures, with attention to inert atmosphere techniques and purification, is crucial for obtaining high-purity dichloromethyloctylsilane for its intended applications in materials science and organic synthesis.
References
An In-depth Technical Guide to Dichloromethyloctylsilane
CAS Number: 14799-93-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dichloromethyloctylsilane, a versatile organosilicon compound. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development by detailing its chemical properties, synthesis, applications, and relevant experimental procedures.
Chemical and Physical Properties
Dichloromethyloctylsilane, also known as n-octylmethyldichlorosilane, is a reactive chlorosilane compound. Its bifunctional nature, possessing two chlorine atoms and a hydrophobic octyl group, makes it a valuable reagent for surface modification.[1][2]
Table 1: Physicochemical Properties of Dichloromethyloctylsilane
| Property | Value | Reference(s) |
| CAS Number | 14799-93-0 | [2] |
| Molecular Formula | C₉H₂₀Cl₂Si | [2] |
| Molecular Weight | 227.24 g/mol | [2] |
| IUPAC Name | dichloro-methyl-octylsilane | [2] |
| Synonyms | n-Octylmethyldichlorosilane | [2] |
| Appearance | Colorless liquid | General knowledge |
| Boiling Point | 495-498 K | [3] |
Table 2: Spectroscopic Data for Dichloromethyloctylsilane
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Available | [2] |
| ¹³C NMR | Available | [2] |
| FTIR (Neat) | Available | [2] |
| Mass Spectrometry | m/z Top Peak: 157, 113, 115, 141 | [2] |
Synthesis
The primary route for synthesizing dichloromethyloctylsilane is through the hydrosilylation of 1-octene with dichloromethylsilane.[4] This reaction typically employs a platinum-based catalyst, such as hexachloroplatinic acid ("Speier's catalyst") or a platinum-cyclovinylmethylsiloxane complex. The reaction proceeds via an anti-Markovnikov addition, yielding the desired n-alkyldichlorosilane.[4]
Experimental Protocol: Synthesis of Dichloromethyloctylsilane (General Procedure)
This protocol is a generalized procedure based on the hydrosilylation of 1-alkenes with dichlorosilanes and should be optimized for specific laboratory conditions.[4]
Materials:
-
1-Octene
-
Dichloromethylsilane
-
Hexachloroplatinic acid solution (in isopropanol)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Pressure-resistant reaction vessel
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Distillation apparatus
Procedure:
-
In a clean, dry, and inert gas-purged pressure-resistant reaction vessel, add anhydrous toluene.
-
Add 1-octene to the solvent.
-
Introduce a catalytic amount of hexachloroplatinic acid solution.
-
Cool the mixture and carefully add dichloromethylsilane.
-
Seal the reaction vessel and gradually heat the mixture to the desired reaction temperature (e.g., 50-100 °C), monitoring the internal pressure.
-
Maintain the reaction at this temperature for several hours, with continuous stirring.
-
After the reaction is complete (as determined by GC or NMR analysis), cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate dichloromethyloctylsilane.
Applications in Research and Drug Development
The primary application of dichloromethyloctylsilane lies in its ability to functionalize surfaces, rendering them hydrophobic. This property is of significant interest in various fields, including drug delivery and the development of biocompatible materials.
Surface Modification of Nanoparticles for Drug Delivery
The surface of silica nanoparticles can be modified with dichloromethyloctylsilane to enhance the loading capacity of hydrophobic drugs.[5][6] The hydrophobic octyl chains create a non-polar surface that can interact favorably with poorly water-soluble therapeutic agents.[7]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol provides a general method for the surface functionalization of silica nanoparticles.[1][8][9]
Materials:
-
Silica nanoparticles
-
Dichloromethyloctylsilane
-
Anhydrous toluene
-
Triethylamine (optional, as an acid scavenger)
-
Anhydrous ethanol
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.
-
Disperse the dried nanoparticles in anhydrous toluene in a round-bottom flask using an ultrasonic bath.
-
Purge the flask with an inert gas.
-
Add dichloromethyloctylsilane to the nanoparticle suspension. Triethylamine can be added to neutralize the HCl byproduct.
-
Heat the mixture to reflux with stirring under an inert atmosphere for several hours.
-
Cool the reaction mixture to room temperature.
-
Collect the modified nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with anhydrous toluene and anhydrous ethanol to remove unreacted reagents and byproducts.
-
Dry the functionalized nanoparticles under vacuum.
Visualizations
Synthesis of Dichloromethyloctylsilane
References
- 1. benchchem.com [benchchem.com]
- 2. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silane, chlorodimethyloctyl- [webbook.nist.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Functionalized mesoporous silica particles for application in drug delivery system. | Semantic Scholar [semanticscholar.org]
- 6. Functionalized mesoporous silica particles for application in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity and Hydrolysis Mechanism of Dichloromethyloctylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethyloctylsilane ((CH₃)(C₈H₁₇)SiCl₂) is a difunctional organosilicon compound with significant potential in materials science and as a synthetic intermediate. Its reactivity is primarily governed by the two chlorine atoms attached to the silicon center, which are highly susceptible to nucleophilic substitution, most notably hydrolysis. This guide provides a comprehensive overview of the reactivity and hydrolysis mechanism of dichloromethyloctylsilane, including theoretical mechanistic pathways, experimental protocols for monitoring the reaction, and expected quantitative data based on analogous compounds.
The hydrolysis of dichloromethyloctylsilane is a rapid and exothermic process that leads to the formation of silanols, which subsequently condense to form siloxanes. The overall reaction can be summarized as follows:
n (CH₃)(C₈H₁₇)SiCl₂ + 2n H₂O → [(CH₃)(C₈H₁₇)SiO]ₙ + 2n HCl
The resulting polysiloxanes can be linear or cyclic, and their properties are influenced by the reaction conditions. The presence of both a small methyl group and a long octyl group on the silicon atom introduces a unique combination of steric and electronic effects that influence the hydrolysis rate and the structure of the final products.
Reactivity and Hydrolysis Mechanism
The hydrolysis of dichloromethyloctylsilane proceeds through a stepwise nucleophilic substitution mechanism at the silicon center. The presence of water or other nucleophiles initiates the displacement of the chloride ions.
Stepwise Hydrolysis
The hydrolysis occurs in two main stages:
-
First Hydrolysis: A water molecule attacks the silicon atom, leading to the displacement of the first chloride ion and the formation of a chlorosilanol intermediate. This step is typically very fast.
-
Second Hydrolysis: The remaining chloro group on the silanol intermediate is subsequently hydrolyzed by another water molecule to yield a dihydroxysilane (silanediol).
Condensation
The resulting methyloctylsilanediol is highly reactive and readily undergoes condensation reactions with other silanols to form siloxane bonds (Si-O-Si). This condensation can proceed via two pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
-
Alcohol-producing condensation (if alcohols are present): A silanol group reacts with an alkoxysilane (if present) to form a siloxane bond and an alcohol molecule.
The condensation process leads to the formation of linear and/or cyclic polysiloxanes. The ratio of these products is influenced by factors such as reactant concentrations, temperature, and pH.
Mechanistic Considerations
The hydrolysis of chlorosilanes is generally considered to proceed via an Sₙ2-type mechanism at the silicon atom. The reaction is catalyzed by both acids and bases.
-
Acid Catalysis: Under acidic conditions, a proton can coordinate to a chlorine atom, making it a better leaving group and facilitating the nucleophilic attack by water.
-
Base Catalysis: Under basic conditions, the hydroxide ion is a stronger nucleophile than water and can directly attack the silicon atom.
The long octyl chain in dichloromethyloctylsilane is expected to exert a steric hindrance effect, potentially slowing down the hydrolysis rate compared to smaller dialkyldichlorosilanes like dichlorodimethylsilane. However, the electron-donating nature of the alkyl groups can also influence the reactivity of the silicon center.
Quantitative Data (Illustrative)
| Compound | Relative Hydrolysis Rate (Illustrative) | Key Structural Features |
| Dichlorodimethylsilane | Very Fast | Small methyl groups, minimal steric hindrance. |
| Dichloromethyloctylsilane | Fast | One small methyl group and one long octyl group, moderate steric hindrance. |
| Dichlorodiethylsilane | Fast | Ethyl groups providing slightly more steric hindrance than methyl groups. |
| Trichloromethylsilane | Very Fast | Three reactive chloro groups. |
Note: The relative rates are qualitative and intended for comparative purposes. Actual rates will depend on specific reaction conditions.
Experimental Protocols
The hydrolysis of dichloromethyloctylsilane can be monitored using various analytical techniques. Below are detailed protocols for monitoring the reaction using conductivity measurements, and spectroscopic analysis using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Monitoring Hydrolysis Rate by Conductivity
This method relies on the production of hydrochloric acid (HCl) during hydrolysis, which increases the electrical conductivity of the solution.
Materials and Equipment:
-
Dichloromethyloctylsilane
-
Deionized water
-
Glass beaker (250 ml)
-
Magnetic stirrer and stir bar
-
Conductivity meter
-
Stopwatch
-
Pipettes
Procedure:
-
Place 50 ml of deionized water into a 250 ml glass beaker with a magnetic stir bar.
-
Set up the conductivity meter in the beaker and start the magnetic stirrer at a medium speed.
-
Record the initial conductivity of the deionized water.
-
Carefully and quickly add a known amount (e.g., 1 gram) of dichloromethyloctylsilane to the water.
-
Start the stopwatch immediately upon addition of the silane.
-
Record the conductivity at regular time intervals (e.g., every 5 seconds) until the reading stabilizes, indicating the completion of the hydrolysis.
-
The rate of hydrolysis can be determined by plotting the change in conductivity over time.
In-situ Monitoring by FTIR Spectroscopy
FTIR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dichloromethyloctylsilane
-
Solvent (e.g., anhydrous diethyl ether or a suitable aprotic solvent)
-
Water
-
Syringes
Procedure:
-
Obtain a background spectrum of the clean, dry ATR crystal.
-
Prepare a solution of dichloromethyloctylsilane in the chosen anhydrous solvent.
-
Place a small amount of this solution onto the ATR crystal to obtain an initial spectrum of the reactant.
-
Inject a stoichiometric amount of water into the solution on the ATR crystal to initiate the hydrolysis.
-
Immediately begin collecting spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Si-Cl stretching band and the appearance of a broad band corresponding to the Si-OH stretching of the silanol product. The formation of Si-O-Si bonds from condensation can also be observed.
Analysis by NMR Spectroscopy
¹H and ²⁹Si NMR spectroscopy can provide detailed structural information about the hydrolysis and condensation products.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or acetone-d₆)
-
Dichloromethyloctylsilane
-
D₂O (deuterium oxide)
Procedure:
-
Dissolve a known amount of dichloromethyloctylsilane in a deuterated solvent in an NMR tube.
-
Acquire an initial ¹H and ²⁹Si NMR spectrum of the starting material.
-
Add a controlled amount of D₂O to the NMR tube to initiate hydrolysis.
-
Acquire a series of ¹H and ²⁹Si NMR spectra over time.
-
In the ¹H NMR, monitor the disappearance of the signal corresponding to the methyl protons adjacent to the Si-Cl group and the appearance of new signals corresponding to the protons of the silanol and condensation products.
-
In the ²⁹Si NMR, observe the shift in the silicon resonance as the chlorine atoms are replaced by hydroxyl groups and subsequently form siloxane bonds.
Visualizations
Hydrolysis and Condensation Pathway
Caption: General pathway for the hydrolysis and condensation of dichloromethyloctylsilane.
Experimental Workflow for Kinetic Analysis
Caption: A typical workflow for the kinetic analysis of dichloromethyloctylsilane hydrolysis.
Conclusion
Dichloromethyloctylsilane is a highly reactive organosilicon compound that readily undergoes hydrolysis and condensation to form polysiloxanes. The reaction proceeds rapidly via a nucleophilic substitution mechanism, influenced by factors such as pH, temperature, and solvent. While specific quantitative kinetic data for this particular silane is scarce, the experimental protocols and mechanistic principles outlined in this guide provide a robust framework for its study and application. The unique combination of a methyl and a long octyl substituent on the silicon atom offers opportunities for tuning the properties of the resulting silicone materials, making it a compound of significant interest for further research and development.
physical properties of dichloromethyloctylsilane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of dichloromethyloctylsilane, specifically its boiling point and density. The information is presented to support research, development, and application activities where this organosilane is utilized.
Core Physical Properties of Dichloromethyloctylsilane
Dichloromethyloctylsilane, also known as n-octylmethyldichlorosilane, is a reactive organosilane compound. Its physical characteristics are crucial for handling, reaction setup, and modeling in various chemical processes.
Data Presentation
The following table summarizes the reported boiling point and density of dichloromethyloctylsilane from various sources. It is important to note the conditions under which these values were determined, as they can significantly influence the measurements.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 234 °C | Atmospheric Pressure (Lit.) | Chem-Impex[1] |
| 94 °C | 6 mm Hg | Gelest, Inc.[2], Hubei Co-Formula Material Tech Co.,Ltd.[3] | |
| ~237 °C | Standard Atmospheric Pressure | Online Chemical Supplier[4] | |
| ~234 °C | Standard Pressure | Online Chemical Supplier[5] | |
| Density | 0.97 g/mL | Not Specified | Chem-Impex[1] |
| Relative Density | 0.9761 | Not Specified | Gelest, Inc.[2] |
| Specific Gravity | 0.9761 | Not Specified | Hubei Co-Formula Material Tech Co.,Ltd.[3] |
| Density | ~0.92 g/cm³ | 25 °C | Online Chemical Supplier[4] |
| Density | ~0.91 g/cm³ | Not Specified | Online Chemical Supplier[5] |
Experimental Protocols
The following sections detail generalized methodologies for the determination of boiling point and density, applicable to liquid organosilanes like dichloromethyloctylsilane. These protocols are based on standard laboratory techniques.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like dichloromethyloctylsilane, which is sensitive to moisture, the determination should be carried out under a dry, inert atmosphere.
Apparatus:
-
Round-bottom flask
-
Distillation head with a condenser
-
Thermometer or temperature probe
-
Receiving flask
-
Heating mantle
-
Inert gas source (e.g., Nitrogen or Argon)
-
Schlenk line or similar apparatus for handling air-sensitive compounds
Procedure:
-
The distillation apparatus is assembled and dried thoroughly in an oven or by flame-drying under vacuum.
-
A sample of dichloromethyloctylsilane is transferred to the round-bottom flask under an inert atmosphere.
-
The system is flushed with the inert gas.
-
The sample is heated gently using the heating mantle.
-
The temperature is monitored as the liquid begins to boil and the vapor condenses.
-
The boiling point is recorded as the stable temperature at which the liquid is actively distilling.
-
For vacuum distillation (as for the 94 °C at 6 mm Hg value), the procedure is similar, but a vacuum pump is connected to the system, and the pressure is carefully controlled and monitored.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.
Apparatus:
-
Pycnometer (of a known volume)
-
Analytical balance
-
Constant temperature bath
-
Syringe or pipette for liquid transfer (in a dry environment)
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
The pycnometer is filled with the dichloromethyloctylsilane sample in a dry environment to avoid reaction with atmospheric moisture. Care is taken to avoid trapping air bubbles.
-
The filled pycnometer is placed in a constant temperature bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.
-
The volume is adjusted precisely to the pycnometer's calibration mark.
-
The exterior of the pycnometer is carefully cleaned and dried.
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Logical Relationships
The physical properties of dichloromethyloctylsilane are a direct consequence of its molecular structure. The following diagram illustrates this relationship.
Caption: Molecular structure influencing the physical properties of dichloromethyloctylsilane.
References
- 1. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dichloromethyloctylsilane
For Researchers, Scientists, and Drug Development Professionals
Molecular Formula: C₉H₂₀Cl₂Si
This technical guide provides a comprehensive overview of dichloromethyloctylsilane, a versatile organosilicon compound. It covers its physicochemical properties, synthesis, reactivity, and spectroscopic characterization to support its application in research and development.
Physicochemical Properties
| Property | Value | Source/Analogue |
| Molecular Weight | 227.24 g/mol | [PubChem CID: 84649][1] |
| Boiling Point | 94 °C @ 6 mmHg | [ChemicalBook][2] |
| Density | ~1.105 g/mL at 25 °C | Analogue: Dichloromethylsilane[3] |
| Refractive Index | ~1.435 (n20/D) | Analogue: Chloro(dimethyl)octylsilane[4] |
Synthesis of Dichloromethyloctylsilane
A common and effective method for the synthesis of dichloromethyloctylsilane is the hydrosilylation of 1-octene with dichloromethylsilane. This reaction typically employs a platinum-based catalyst.
Experimental Protocol: Hydrosilylation of 1-Octene
This protocol is adapted from the general procedure for the hydrosilylation of 1-alkenes.[5]
Materials:
-
1-Octene
-
Dichloromethylsilane
-
Speier's catalyst (hexachloroplatinic acid solution in isopropanol)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
In the three-neck flask, dissolve 1-octene in anhydrous toluene.
-
Add Speier's catalyst to the solution. The typical catalyst loading is in the range of 10⁻⁴ to 10⁻⁶ moles of platinum per mole of alkene.
-
Heat the mixture to a gentle reflux.
-
Slowly add dichloromethylsilane to the reaction mixture via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion. Reaction progress can be monitored by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate the dichloromethyloctylsilane.
Reactivity
The silicon-chlorine bonds in dichloromethyloctylsilane are highly susceptible to nucleophilic attack, making it a valuable intermediate in organosilicon chemistry. A primary example of its reactivity is hydrolysis.
Hydrolysis
Dichloromethyloctylsilane readily reacts with water in a hydrolysis reaction to form silanols, which can then undergo condensation to produce siloxanes. This reaction releases hydrochloric acid as a byproduct.[6][7]
Experimental Protocol: Hydrolysis of Dichloromethyloctylsilane
This protocol is a general procedure for the hydrolysis of chlorosilanes and should be performed with caution due to the evolution of HCl gas.[6][7]
Materials:
-
Dichloromethyloctylsilane
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Beaker
-
Stir plate and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a beaker, vigorously stir a mixture of water and diethyl ether.
-
Slowly add dichloromethyloctylsilane to the stirring mixture. The reaction is exothermic and will produce HCl gas, so this should be performed in a well-ventilated fume hood.
-
Continue stirring for a designated period to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the siloxane product.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of dichloromethyloctylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group attached to the silicon atom, as well as signals for the protons of the octyl chain. The chemical shifts will be influenced by the electronegative chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methyl carbon and the eight carbons of the octyl group.[1]
Infrared (IR) Spectroscopy
The IR spectrum of dichloromethyloctylsilane will exhibit characteristic absorption bands. Key expected peaks include:
-
C-H stretching: around 2850-2960 cm⁻¹
-
Si-C stretching: around 1250 cm⁻¹ and 800 cm⁻¹
-
Si-Cl stretching: in the region of 450-600 cm⁻¹[1]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of dichloromethyloctylsilane. The fragmentation pattern will likely show the loss of methyl and octyl groups, as well as chlorine atoms.[1]
Applications
Dichloromethyloctylsilane is a valuable intermediate in the synthesis of a variety of organosilicon compounds. Its primary applications include:
-
Precursor for Silicone Polymers: It can be used as a monomer in the production of silicone polymers with specific properties conferred by the octyl group, such as increased hydrophobicity.
-
Surface Modification: It is used to modify the surfaces of materials like silica and glass to impart a hydrophobic character. This is particularly useful in chromatography and for creating water-repellent coatings.
-
Coupling Agent: It can act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.
References
- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14799-93-0 CAS MSDS (DICHLOROMETHYLOCTYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 二氯甲基硅烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chloro(dimethyl)octylsilane 97 18162-84-0 [sigmaaldrich.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
understanding organosilicon intermediates like dichloromethyloctylsilane
An In-depth Technical Guide to Dichloromethyloctylsilane for Researchers and Drug Development Professionals
Introduction
Dichloromethyloctylsilane (C9H20Cl2Si) is a bifunctional organosilicon compound belonging to the alkylchlorosilane family. It features a central silicon atom bonded to a methyl group, an octyl group, and two reactive chlorine atoms. This structure makes it a valuable intermediate in the synthesis of a wide range of organosilicon materials. The presence of two chloro groups allows for cross-linking and polymerization, while the methyl and long octyl chains impart specific solubility and hydrophobic properties to the resulting polymers and surfaces.
For researchers and professionals in drug development, dichloromethyloctylsilane is not typically a direct therapeutic agent. Instead, its importance lies in its role as a versatile building block and surface modification agent. It is used in the synthesis of silicone-based polymers for biocompatible medical devices, as a reagent for creating hydrophobic coatings, and critically, in the preparation of stationary phases for chromatographic separation—a cornerstone of pharmaceutical analysis and purification. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.
Physicochemical and Safety Data
Understanding the fundamental properties and hazards of dichloromethyloctylsilane is critical for its safe handling and effective application in experimental settings.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of dichloromethyloctylsilane.
| Property | Value | Reference |
| IUPAC Name | dichloro-methyl-octylsilane | [1] |
| CAS Number | 14799-93-0 | [1] |
| EC Number | 238-863-2 | [1] |
| Molecular Formula | C9H20Cl2Si | [1] |
| Molecular Weight | 227.24 g/mol | [1] |
| Appearance | Colorless fuming liquid with a pungent odor | [2] |
| Density | 1.07 g/cm³ at 25 °C | |
| Boiling Point | 222 - 225 °C | [3] |
| Flash Point | 16 °F (for related compound Dimethyldichlorosilane) | [2] |
| SMILES | CCCCCCCC--INVALID-LINK--(Cl)Cl | [1] |
Safety and Hazard Information
Dichloromethyloctylsilane is a corrosive and reactive compound that requires strict safety measures. It reacts violently with water, liberating toxic hydrogen chloride gas.[4]
| Hazard Classification | GHS Statement | Precautionary Codes | Reference |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P303+P361+P353, P363, P316 | [1][5] |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338, P317 | [1][5] |
| Storage | - | P405: Store locked up | [5] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant | [4][5] |
Synthesis of Dichloromethyloctylsilane
The primary industrial method for producing methylchlorosilanes is the Müller-Rochow Direct Process, which involves the reaction of methyl chloride with silicon metal in the presence of a copper catalyst.[6] However, for specific dichlorodialkylsilanes like dichloromethyloctylsilane, hydrosilylation is a common laboratory and industrial route. This involves the addition of a silane containing an Si-H bond across an alkene.
Caption: General workflow for the synthesis of Dichloromethyloctylsilane via hydrosilylation.
Experimental Protocol: Hydrosilylation Synthesis
This protocol describes a general procedure for the synthesis of dichloromethyloctylsilane. All operations must be conducted in a fume hood using anhydrous techniques under an inert atmosphere (e.g., nitrogen or argon).
-
Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a bubbler), a dropping funnel, and a thermometer. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charging Reactants : Charge the flask with dichloromethylsilane (CH3SiHCl2) and a platinum-based hydrosilylation catalyst (e.g., Speier's catalyst, H2PtCl6, or Karstedt's catalyst) dissolved in a minimal amount of a dry, inert solvent like toluene.
-
Addition of Alkene : Slowly add 1-octene from the dropping funnel to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain the reaction temperature within a specified range (e.g., 60-100 °C).
-
Reaction Monitoring : After the addition is complete, continue to stir the mixture at the reaction temperature for several hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the Si-H peak.
-
Work-up and Purification : Once the reaction is complete, cool the mixture to room temperature. The crude product is then purified by fractional distillation under reduced pressure to separate the desired dichloromethyloctylsilane from the solvent, unreacted starting materials, and any side products.
Chemical Reactivity and Mechanisms
The reactivity of dichloromethyloctylsilane is dominated by the two silicon-chloride (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, making them readily hydrolyzable and useful for surface functionalization.
Hydrolysis and Silylation
In the presence of water or other protic nucleophiles (like alcohols or surface hydroxyl groups), dichloromethyloctylsilane undergoes rapid hydrolysis. This reaction initially forms silanol intermediates (R(CH3)Si(OH)2), which are unstable and quickly condense to form polysiloxanes—polymers with a Si-O-Si backbone. This same reactivity is harnessed to covalently bond the silane to surfaces rich in hydroxyl (-OH) groups, such as silica, glass, and metal oxides, a process known as silylation.[7]
Caption: Mechanism of surface modification (silylation) using Dichloromethyloctylsilane.
Experimental Protocol: Surface Silylation of Silica Gel
This protocol outlines the functionalization of silica gel to create a hydrophobic stationary phase for chromatography.
-
Silica Preparation : Activate silica gel by heating it at 150-200 °C under vacuum for 12-24 hours to remove physisorbed water. Cool the activated silica under an inert atmosphere.
-
Reaction Setup : Suspend the dried silica gel in a high-boiling, anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere.
-
Silylation : Add a stoichiometric excess of dichloromethyloctylsilane to the silica suspension. To drive the reaction and remove the HCl byproduct, a non-nucleophilic base like pyridine or triethylamine can be added as an acid scavenger.
-
Reaction Conditions : Heat the mixture to reflux and maintain it for several hours (e.g., 12-24 hours) with vigorous stirring to ensure complete surface coverage.
-
Washing and Capping : After cooling, filter the functionalized silica. Wash it sequentially with toluene, methanol, and diethyl ether to remove unreacted silane and byproducts. A subsequent "end-capping" step with a smaller, monofunctional silane (like chlorotrimethylsilane) can be performed to react with any remaining surface hydroxyl groups.
-
Drying : Dry the final product under vacuum to yield a free-flowing hydrophobic powder.
Applications in Drug Development
Dichloromethyloctylsilane serves as a critical ancillary material in several stages of the drug development pipeline, primarily in analytics, formulation, and medical device fabrication.
-
Chromatography : It is a key reagent for preparing reversed-phase chromatography (RPC) stationary phases. By bonding the hydrophobic methyloctylsilyl groups to a silica support, a non-polar surface is created, which is essential for the separation and purification of drug molecules based on their hydrophobicity.[7]
-
Drug Delivery : Organosilicon compounds can be used to create nanoparticles and microcapsules for drug delivery.[7] The hydrophobic nature imparted by the octyl chain can be used to formulate delivery systems for poorly water-soluble drugs, enhancing their stability and bioavailability.
-
Biocompatible Coatings : As a monomer for silicone polymers, it contributes to the production of materials used in medical devices and implants. The biocompatibility and stability of silicones are well-established.[7]
Caption: Role of Dichloromethyloctylsilane in drug development workflows.
Analytical and Quality Control Protocols
Ensuring the purity of dichloromethyloctylsilane is crucial, as impurities can lead to undesirable side reactions or inconsistent material properties. Common analytical methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and titration.[8]
Caption: Quality control workflow for Dichloromethyloctylsilane analysis.
Experimental Protocol: Purity by Gas Chromatography (GC)
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for non-polar compounds (e.g., DB-1 or DB-5).
-
Sample Preparation : Due to its reactivity with moisture, the sample must be handled under anhydrous conditions. Prepare a dilute solution (e.g., ~1% w/v) of dichloromethyloctylsilane in a dry, inert solvent such as anhydrous hexane or toluene.
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Detector Temperature : 280 °C
-
Carrier Gas : Helium or Hydrogen at a constant flow rate.
-
Oven Program : Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C and hold for 5-10 minutes.
-
-
Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Conclusion
Dichloromethyloctylsilane is a highly reactive and versatile organosilicon intermediate with significant, albeit indirect, applications in the pharmaceutical industry. Its utility in creating robust analytical tools and advanced materials for drug delivery and medical devices underscores its importance. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its potential, while strict adherence to safety protocols is paramount due to its corrosive and water-reactive nature. For researchers in drug development, this compound remains a key enabler for innovation in analysis, formulation, and biomaterials.
References
- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Chlorodimethyloctadecylsilane | 18643-08-8 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Surface Modification with Dichloromethyloctylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethyloctylsilane (DCMOS) is a bifunctional organosilane commonly employed for the hydrophobic modification of various surfaces. The two reactive chlorine atoms readily react with surface hydroxyl groups found on substrates like glass, silica, and metal oxides, forming stable siloxane bonds. The methyl and octyl groups attached to the silicon atom then orient away from the surface, creating a low-energy, hydrophobic monolayer. This surface modification is critical in a multitude of applications within research and drug development, including the creation of biocompatible materials, specialized coatings for microfluidics, and enhancing the loading of hydrophobic drugs onto carrier nanoparticles.
Organosilicon compounds are increasingly vital in the medical field for preparing drug delivery vehicles such as nanoparticles and microcapsules. Surface functionalization with silanes like DCMOS can improve drug stability, facilitate controlled release, and enable targeted delivery. This document provides detailed application notes and experimental protocols for the use of dichloromethyloctylsilane in surface modification.
Mechanism of Surface Modification
The surface modification process with dichloromethyloctylsilane is a two-step reaction involving hydrolysis and condensation.
-
Hydrolysis: The silicon-chlorine (Si-Cl) bonds are highly reactive with trace amounts of water present on the substrate surface or in the reaction solvent. This reaction hydrolyzes the chlorine atoms to form reactive silanol (Si-OH) groups.
-
Condensation: These newly formed silanol groups then condense with the hydroxyl groups (-OH) on the substrate, forming stable, covalent siloxane (Si-O-Si) bonds. The long octyl chains orient outwards, creating a dense, hydrophobic layer.
Data Presentation
Successful surface modification with dichloromethyloctylsilane results in a significant change in the surface properties of the substrate. These changes can be quantified using various analytical techniques. The following tables summarize typical data obtained before and after surface modification.
Table 1: Water Contact Angle Measurements
The change in wettability of a surface is a primary indicator of successful hydrophobic modification. This is quantified by measuring the water contact angle; a higher angle indicates a more hydrophobic surface.
| Surface | Treatment | Typical Static Water Contact Angle (°) |
| Glass Slide | Unmodified | < 20° |
| Glass Slide | DCMOS Modified | > 95° |
| Silicon Wafer | Unmodified | < 30° |
| Silicon Wafer | DCMOS Modified | ~100° - 110° |
Table 2: Representative Elemental Composition from X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition of the top few nanometers of a material. Successful silanization is indicated by an increase in the carbon and silicon signals and a decrease in the oxygen signal from the underlying substrate.
| Surface | C 1s (at. %) | O 1s (at. %) | Si 2p (at. %) |
| Unmodified SiO₂/Si | ~10 | ~45 | ~45 |
| DCMOS Modified SiO₂/Si | ~50 | ~30 | ~20 |
Experimental Protocols
The following are detailed protocols for the surface modification of glass or silicon substrates using dichloromethyloctylsilane. These procedures should be performed in a clean environment, preferably a fume hood, with appropriate personal protective equipment.
Protocol 1: Substrate Cleaning and Activation
Thorough cleaning and activation of the substrate to generate surface hydroxyl groups are critical for uniform monolayer formation.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Acetone (reagent grade)
-
Methanol (reagent grade)
-
Deionized (DI) water
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glass beakers
-
Hot plate
-
Nitrogen gas source
-
Oven
Procedure:
-
Solvent Cleaning:
-
Piranha Etch (for thorough cleaning and hydroxylation - perform with extreme caution):
-
In a glass beaker inside a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.[4]
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the substrates in an oven at 120°C for at least 1 hour before proceeding to the silanization step.[5]
-
Protocol 2: Surface Modification with Dichloromethyloctylsilane
This protocol describes the deposition of a dichloromethyloctylsilane monolayer from a solution phase.
Materials:
-
Cleaned and activated substrates
-
Anhydrous toluene or hexane
-
Dichloromethyloctylsilane (DCMOS)
-
Glass container with a sealable lid (e.g., a desiccator or a wide-mouth jar with a PTFE-lined cap)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Oven
Procedure:
-
Prepare Silane Solution:
-
In a fume hood, prepare a 1% (v/v) solution of dichloromethyloctylsilane in anhydrous toluene or hexane.[6] It is crucial to use an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in the solution.
-
-
Silanization:
-
Place the dry, activated substrates in the silane solution. Ensure the entire surface to be modified is submerged.
-
If possible, purge the container with nitrogen or argon gas to create an inert atmosphere before sealing. This minimizes the reaction of the silane with atmospheric moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Longer immersion times (up to 24 hours) can be used to ensure complete monolayer formation.[4]
-
-
Post-treatment:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any unreacted silane.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 100-120°C for 1 hour to promote the formation of a stable and cross-linked siloxane network.[4]
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, such as a desiccator, to prevent contamination.
-
Mandatory Visualizations
Caption: Experimental workflow for surface modification with DCMOS.
Caption: Reaction mechanism of dichloromethyloctylsilane on a hydroxylated surface.
References
Application Notes and Protocols for Dichloromethyloctylsilane in Hydrophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dichloromethyloctylsilane (DCMOS) for the creation of hydrophobic surfaces on various substrates. The protocols detailed below are intended for research and development applications where surface properties such as water repellency, biocompatibility, and the reduction of non-specific binding are critical.
Introduction
Dichloromethyloctylsilane is an organosilane compound used to create self-assembled monolayers (SAMs) on hydroxylated surfaces. The dichlorosilyl group reacts with surface hydroxyl (-OH) groups, forming stable covalent siloxane (Si-O-Si) bonds. The long octyl chain is oriented away from the surface, creating a low-energy, non-polar interface that imparts hydrophobic properties. This surface modification is critical in a variety of fields, including biomedical devices, microfluidics, and as a protective coating.
The reaction mechanism involves the hydrolysis of the Si-Cl bonds with trace water on the substrate surface to form reactive silanols (Si-OH), which then condensate with the hydroxyl groups of the substrate and with each other to form a cross-linked polysiloxane network. This process results in a durable and robust hydrophobic coating.
Data Presentation
While specific quantitative data for dichloromethyloctylsilane is not extensively available in the literature, the performance of coatings derived from this compound is expected to be comparable to other well-characterized dichlorosilanes. The following table summarizes typical performance metrics for analogous silane-based hydrophobic coatings to provide a baseline for expected performance. The water contact angle is a key indicator of hydrophobicity, with higher angles signifying greater water repellency.
| Parameter | Substrate | Silane Used (Analogue) | Concentration | Treatment Time | Curing Conditions | Resulting Water Contact Angle | Reference |
| Wettability | Glass | Dichlorooctamethyltetrasiloxane | 0.0001 to 0.1 Volume Ratio in Heptane | 10s to 30 days | 2h at 80°C | ~20° to 95° | [1][2][3] |
| Surface Energy | Glass | Chlorodimethyloctylsilane | Not specified | Not specified | Not specified | Significant increase in MSC markers | [4] |
| Hydrophobicity | Wood Fibers | Various Silanes | Not specified | Not specified | Not specified | 127.9° to 139.7° | [5] |
Experimental Protocols
The following are detailed protocols for the preparation of substrates and the application of dichloromethyloctylsilane for creating hydrophobic coatings. Safety Note: Dichloromethyloctylsilane is a reactive and corrosive compound that releases hydrochloric acid upon contact with moisture. Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Substrate Preparation (for Glass or Silicon-based Substrates)
-
Cleaning:
-
Submerge the substrates in a solution of laboratory detergent and sonicate for 15-20 minutes.
-
Rinse thoroughly with deionized water.
-
Submerge the substrates in isopropyl alcohol and sonicate for 15-20 minutes.
-
Rinse again with deionized water.
-
Dry the substrates with a stream of high-purity nitrogen or argon gas.
-
-
Surface Activation (Hydroxylation):
-
Place the cleaned, dry substrates in a plasma cleaner or a UV-Ozone cleaner for 5-10 minutes. This step removes any remaining organic contaminants and generates surface hydroxyl (-OH) groups, which are essential for the silanization reaction.
-
Alternatively, the substrates can be immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.
-
Rinse extensively with deionized water and dry with nitrogen or argon.
-
The activated substrates should be used immediately to prevent atmospheric contamination.
-
Protocol 2: Hydrophobic Coating Application (Solution-Phase Deposition)
-
Solution Preparation:
-
Work in a moisture-free environment (e.g., a glove box or under a dry nitrogen atmosphere).
-
Use anhydrous solvents. Toluene or heptane are suitable choices.
-
Prepare a 1-2% (v/v) solution of dichloromethyloctylsilane in the chosen anhydrous solvent. For example, add 1-2 mL of dichloromethyloctylsilane to 99-98 mL of anhydrous toluene.
-
-
Silanization:
-
Immerse the freshly activated substrates in the dichloromethyloctylsilane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time can be varied to control the density of the hydrophobic layer.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent (toluene or heptane) to remove any unreacted silane.
-
Rinse with isopropyl alcohol and then deionized water.
-
Dry the coated substrates with a stream of nitrogen or argon.
-
Cure the coated substrates in an oven at 100-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network.
-
Protocol 3: Hydrophobic Coating Application (Vapor-Phase Deposition)
-
Setup:
-
Place the freshly activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing 0.5-1 mL of dichloromethyloctylsilane in the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the desiccator to a low pressure.
-
Allow the dichloromethyloctylsilane to vaporize and deposit onto the substrates for 2-4 hours at room temperature. For more stable and homogenous layers, the substrate can be heated to 75-150°C during deposition.[6]
-
-
Post-Treatment:
-
Vent the desiccator with a dry, inert gas (e.g., nitrogen or argon).
-
Remove the coated substrates and rinse them with an anhydrous solvent like toluene or heptane to remove any physisorbed silane.
-
Cure the substrates in an oven at 100-120°C for 1 hour.
-
Visualizations
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of dynamic surface chemistries to control msc isolation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4833093A - Method of silanization of surfaces - Google Patents [patents.google.com]
Application Notes: Glass Silanization with Dichloromethyloctylsilane for Hydrophobic Surface Preparation
References
- 1. events.interpore.org [events.interpore.org]
- 2. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Self-Assembled Monolayers (SAMs) with Dichloromethyloctylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. They are a fundamental tool in surface science, nanoscience, and drug development, enabling precise control over surface properties such as wettability, adhesion, biocompatibility, and chemical reactivity. Organosilanes are a versatile class of molecules for forming SAMs on hydroxylated surfaces like silicon wafers (with a native oxide layer), glass, quartz, and other metal oxides.
This document provides detailed application notes and protocols for the formation of SAMs using dichloromethyloctylsilane (DCMOS). This bifunctional silane possesses a reactive dichlorosilyl headgroup that covalently bonds to surface hydroxyl groups, and an eight-carbon alkyl chain (octyl group) that forms a densely packed, hydrophobic outer surface. The inclusion of a methyl group on the silicon atom influences the packing and stability of the resulting monolayer. These SAMs are particularly useful for creating inert, low-energy surfaces for applications in microelectronics, biosensors, and as non-stick coatings.
Data Presentation
The quality of a SAM is typically assessed by measuring its physical properties. Below is a summary of expected quantitative data for DCMOS SAMs, compared to other common alkylsilane SAMs.
| Parameter | Dichloromethyloctylsilane (DCMOS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) | Untreated SiO₂ |
| Typical Water Contact Angle | ~95° - 105° | 104° - 112°[1] | ~60° - 70° | < 30°[1] |
| Monolayer Thickness (Theoretical) | ~1.1 nm | ~2.5 nm | ~0.7 nm | N/A |
| Surface Roughness (RMS, by AFM) | < 0.8 nm | < 0.5 nm[2] | < 0.6 nm | < 0.3 nm |
| Primary Surface Property | Hydrophobic, Inert | Highly Hydrophobic, Inert | Hydrophilic, Reactive (Amine) | Highly Hydrophilic |
Experimental Protocols
The formation of a high-quality dichloromethyloctylsilane SAM requires meticulous attention to cleanliness, solvent purity, and environmental conditions to prevent unwanted polymerization in solution and to ensure a uniform, covalently bonded monolayer.
Protocol 1: Substrate Preparation (Cleaning and Hydroxylation)
The creation of a dense, well-ordered silane SAM is critically dependent on a clean, activated substrate with a high density of surface hydroxyl (-OH) groups.
Materials:
-
Silicon wafers, glass slides, or other suitable oxide-containing substrates
-
Acetone (reagent grade)
-
Ethanol (absolute/200 proof)
-
Deionized (DI) water (18 MΩ·cm resistivity)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂))
-
High-purity nitrogen or argon gas
-
Sonicator bath
-
Glass or Teflon substrate holders
Procedure:
-
Initial Degreasing: Place the substrates in a holder and sonicate in acetone for 15 minutes to remove organic residues.
-
Solvent Rinse: Decant the acetone and sonicate the substrates in absolute ethanol for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with copious amounts of DI water.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.
-
Hydroxylation (Piranha Etch - EXTREME CAUTION ):
-
This step must be performed in a designated fume hood with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield).
-
Prepare the piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass container. Warning: The solution is extremely corrosive, a strong oxidant, and will become very hot. It reacts violently with organic materials.
-
Immerse the cleaned, dry substrates in the hot piranha solution for 30-45 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Final Drying: Dry the hydroxylated substrates under a stream of nitrogen or argon and use them immediately for SAM deposition. Alternatively, they can be stored in an oven at 120°C until use.
Protocol 2: Dichloromethyloctylsilane SAM Formation (Solution Deposition)
This protocol describes the deposition of the DCMOS monolayer from a non-polar, anhydrous solvent. The exclusion of water is critical for dichlorosilanes to prevent premature hydrolysis and aggregation in the bulk solution.[3]
Materials:
-
Dichloromethyloctylsilane (DCMOS)
-
Anhydrous toluene or hexane (moisture content < 20 ppm)
-
Oven-dried glassware (e.g., staining jars or petri dishes with ground glass lids)
-
Inert atmosphere environment (e.g., a glove box or Schlenk line) is highly recommended.
-
Absolute ethanol (for rinsing)
Procedure:
-
Environment Setup: Perform all steps involving the silane solution in an inert atmosphere (e.g., a glove box backfilled with nitrogen or argon) to minimize exposure to ambient moisture. All glassware must be dried in an oven at >120°C overnight and cooled under an inert atmosphere.
-
Solution Preparation: Prepare a 1-5 mM solution of dichloromethyloctylsilane in anhydrous toluene or hexane. For example, to make 50 mL of a 2 mM solution, add approximately 21 µL of DCMOS (density ≈ 0.99 g/mL) to 50 mL of anhydrous toluene.
-
Substrate Immersion: Place the freshly hydroxylated substrates into the silane solution. Ensure the entire surface is submerged.
-
Self-Assembly: Allow the self-assembly process to proceed for 30-90 minutes at room temperature. Shorter times may be sufficient, but longer times can sometimes lead to disordered multilayers if trace moisture is present.
-
Rinsing: Remove the substrates from the silane solution and immediately rinse them by sonicating for 2-3 minutes in a fresh bath of anhydrous toluene to remove any physisorbed molecules.
-
Final Rinse: Perform a final rinse with absolute ethanol to remove the solvent.
-
Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen or argon.
-
Curing (Annealing): To promote the formation of stable siloxane (Si-O-Si) cross-links within the monolayer and covalent bonds to the surface, bake the coated substrates in an oven at 110-120°C for 1-2 hours.[2]
-
Storage: Store the finished substrates in a clean, dry environment, such as a desiccator.
Protocol 3: Characterization of the SAM
A. Contact Angle Goniometry This technique measures the hydrophobicity of the surface, providing a quick and effective assessment of SAM quality. A high water contact angle indicates the successful formation of a dense, well-ordered hydrophobic monolayer.
Procedure:
-
Place a 2-5 µL droplet of DI water onto the SAM-coated surface.
-
Use a goniometer to measure the static contact angle at the three-phase (solid-liquid-gas) interface.
-
Take measurements at multiple points on the surface to assess uniformity. A well-formed DCMOS SAM should exhibit a water contact angle between 95° and 105°.
B. Atomic Force Microscopy (AFM) AFM is used to visualize the surface topography of the monolayer at the nanoscale, allowing for the assessment of uniformity, domain structure, and surface roughness.
Typical Imaging Parameters:
-
Mode: Tapping mode (intermittent contact mode) is preferred to minimize damage to the soft organic layer.[2]
-
Cantilever: Use a silicon or silicon nitride cantilever with a sharp tip (nominal radius < 10 nm).[2][4]
-
Scan Rate: Employ a slow scan rate (e.g., 0.5 – 1.0 Hz) for high-resolution imaging.[4]
-
Setpoint: Adjust the amplitude setpoint to be as high as possible (typically 80-95% of the free air amplitude) while maintaining stable imaging to minimize tip-sample forces.[4]
-
Data Analysis: Calculate the root-mean-square (RMS) roughness over a representative scan area (e.g., 1x1 µm). A uniform DCMOS monolayer should have an RMS roughness of less than 0.8 nm.
Mandatory Visualizations
Caption: Workflow for DCMOS SAM formation and characterization.
Caption: Chemical pathway for dichlorosilane SAM formation.
References
Dichloromethyloctylsilane: A Versatile Coupling Agent for Advanced Polymer Synthesis and Surface Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dichloromethyloctylsilane is an organosilicon compound that serves as a valuable coupling agent in polymer synthesis and surface modification.[1] Its bifunctional nature, featuring two reactive chlorine atoms and a stable octyl group, allows it to form robust chemical bonds between inorganic substrates and organic polymer matrices. This unique characteristic is pivotal for enhancing the performance of polymer composites, functionalizing nanoparticles for drug delivery, and tailoring the surface properties of materials for specific applications.[2]
Principle of Action: The Molecular Bridge
The efficacy of dichloromethyloctylsilane as a coupling agent lies in its ability to act as a molecular bridge. The two chlorine atoms are highly susceptible to hydrolysis, reacting with trace amounts of water to form reactive silanol groups (Si-OH).[3] These silanol groups can then condense with hydroxyl (-OH) groups present on the surface of inorganic materials like silica, glass, or metal oxides, forming stable siloxane bonds (Si-O-Substrate).[2][3] The methyl and long octyl chains remain oriented away from the surface, providing a hydrophobic character and a reactive site for integration into a polymer matrix.[4] This process fundamentally alters the interfacial properties, promoting adhesion and compatibility between otherwise dissimilar materials.
Physicochemical Properties
A summary of the key physicochemical properties of Dichloromethyloctylsilane is provided in the table below.
| Property | Value |
| Chemical Formula | C9H20Cl2Si |
| IUPAC Name | dichloro-methyl-octylsilane |
| CAS Number | 14799-93-0 |
| Molecular Weight | 227.25 g/mol |
| Appearance | Colorless liquid (typical) |
| Boiling Point | ~229 °C (predicted) |
| Density | ~0.98 g/cm³ (predicted) |
| Solubility | Soluble in anhydrous organic solvents (e.g., toluene, THF, dichloromethane). Reacts with water and other protic solvents.[5] |
Data sourced from PubChem CID 84649.[6]
Applications in Polymer Synthesis and Drug Delivery
The unique properties of dichloromethyloctylsilane make it suitable for a range of applications:
-
Enhanced Polymer Composites: By treating inorganic fillers (e.g., silica, glass fibers) with dichloromethyloctylsilane, their dispersion within a polymer matrix is significantly improved. This leads to composite materials with enhanced mechanical properties such as tensile strength, flexural modulus, and impact resistance.[7][8]
-
Surface Modification for Hydrophobicity: The octyl group imparts a significant hydrophobic character to treated surfaces. This is valuable for creating water-repellent coatings, modifying the surfaces of microfluidic devices, and preventing biofouling.[9]
-
Nanoparticle Functionalization for Drug Delivery: In the pharmaceutical field, dichloromethyloctylsilane can be used to modify the surface of nanoparticles (e.g., silica nanoparticles) to enhance the loading and controlled release of hydrophobic drugs.[4][5] The hydrophobic surface can improve the encapsulation of poorly water-soluble active pharmaceutical ingredients (APIs).[10][11]
Illustrative Performance Data
The following table summarizes the expected impact of dichloromethyloctylsilane treatment on the properties of a generic polymer composite.
| Property | Untreated Filler Composite | Dichloromethyloctylsilane Treated Filler Composite | Expected Improvement (%) |
| Tensile Strength (MPa) | 80 | 110 | 37.5% |
| Flexural Modulus (GPa) | 3.5 | 4.8 | 37.1% |
| Impact Strength (kJ/m²) | 12 | 18 | 50.0% |
| Water Absorption (24h, %) | 0.5 | 0.15 | -70.0% |
| Contact Angle (°) | 45 | 105 | 133.3% |
Note: This data is illustrative and the actual performance improvements will depend on the specific polymer matrix, filler type, and processing conditions.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific applications. All procedures involving dichloromethyloctylsilane should be conducted in a well-ventilated fume hood, as it reacts with moisture to release hydrochloric acid (HCl). Anhydrous solvents and dry glassware are essential for reproducible results.
Protocol for Surface Modification of Glass Substrates
This protocol describes the procedure for creating a hydrophobic coating on glass slides.
Materials:
-
Dichloromethyloctylsilane
-
Anhydrous toluene
-
Triethylamine (optional, as an acid scavenger)
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION )
-
Deionized water
-
Nitrogen or argon gas
-
Vacuum desiccator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse glass slides in Piranha solution for 30 minutes to an hour to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and dry with a stream of nitrogen or in an oven at 110°C for 1 hour.
-
-
Silanization (Vapor Deposition):
-
Place the cleaned, dry slides in a vacuum desiccator along with a small, open vial containing 0.5-1.0 mL of dichloromethyloctylsilane.
-
Evacuate the desiccator for a few minutes and then seal it.
-
Allow the silanization to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).[5]
-
-
Post-Treatment:
-
Storage:
-
Store the hydrophobic glass slides in a clean, dry environment.[5]
-
Protocol for Functionalization of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles to increase their hydrophobicity, which can be a crucial step in preparing drug delivery vehicles for hydrophobic drugs.[5]
Materials:
-
Silica nanoparticles
-
Dichloromethyloctylsilane
-
Anhydrous toluene
-
Triethylamine (optional)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse a known amount of silica nanoparticles in anhydrous toluene in a round-bottom flask. Sonicate the suspension to ensure a uniform dispersion.
-
-
Silanization Reaction:
-
Under an inert atmosphere, add dichloromethyloctylsilane (e.g., 1-5% w/w relative to the nanoparticles) to the stirred nanoparticle suspension at room temperature.
-
If desired, add triethylamine (1.5 equivalents relative to the silane) to neutralize the HCl byproduct.[5]
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours under an inert atmosphere.[5]
-
-
Washing:
-
After the reaction, cool the mixture to room temperature.
-
Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles.[5]
-
Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous toluene. Repeat the washing step two more times to ensure the removal of unreacted silane and byproducts.
-
-
Drying and Storage:
-
After the final wash, dry the functionalized nanoparticles under vacuum at a moderately elevated temperature (e.g., 60°C) overnight.
-
Store the hydrophobic nanoparticles in a desiccator.
-
Visualizing the Process
The following diagrams illustrate the key mechanisms and workflows associated with the use of dichloromethyloctylsilane.
Caption: Mechanism of surface modification with dichloromethyloctylsilane.
Caption: Experimental workflow for surface modification of substrates.
Caption: Role of dichloromethyloctylsilane in a polymer composite.
References
- 1. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. thenanoholdings.com [thenanoholdings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of C8 Chromatography Stationary Phases using Dichloromethyloctylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preparation of robust and reliable stationary phases is fundamental to achieving high-performance liquid chromatography (HPLC) separations. C8, or octyl-modified silica, stationary phases are widely used for the separation of a broad range of analytes due to their intermediate hydrophobicity. This document provides a detailed protocol for the chemical bonding of dichloromethyloctylsilane to a silica support to create a C8 stationary phase. The protocol is based on established silanization methodologies. Further, this application note outlines key characterization techniques and presents typical performance data.
Experimental Protocols
Silica Pre-treatment (Activation)
Objective: To activate the silica surface by increasing the population of reactive silanol (Si-OH) groups.
Materials:
-
Spherical porous silica gel (e.g., 10 µm particle size, 100 Å pore size)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Methanol
-
Toluene (anhydrous)
Procedure:
-
Suspend 50 g of silica gel in 300 mL of concentrated HCl in a 500 mL beaker.
-
Stir the suspension frequently and allow it to stand for 24 hours at room temperature.[1]
-
Filter the silica gel and wash it extensively with deionized water until the filtrate is neutral.
-
Subsequently, wash the silica gel with methanol to remove residual water.
-
Dry the activated silica gel in a vacuum oven at 120°C overnight to remove water and adsorbed volatiles.[1]
-
Store the activated silica in a desiccator until use.
Silanization with Dichloromethyloctylsilane
Objective: To covalently bond the octyl groups to the activated silica surface.
Materials:
-
Activated spherical porous silica gel (from step 1)
-
Dichloromethyloctylsilane
-
Anhydrous toluene
-
Anhydrous triethylamine (or other suitable acid scavenger like pyridine)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 10 g of the pre-treated spherical porous silica gel.[1]
-
Add 100 mL of anhydrous toluene to the flask and stir magnetically to create a uniform suspension of the silica gel.[1]
-
Add 5 mL of dichloromethyloctylsilane and 2 mL of anhydrous triethylamine to the suspension.[1] The triethylamine acts as an acid scavenger to neutralize the HCl byproduct of the reaction.
-
Heat the reaction mixture to reflux at approximately 105-110°C under a dry nitrogen atmosphere.[1]
-
Maintain the reflux and stirring for 24 hours to ensure a complete reaction.[1]
-
After 24 hours, stop heating and allow the mixture to cool to room temperature.
Post-Reaction Washing
Objective: To remove unreacted silane, acid scavenger, and reaction byproducts.
Materials:
-
Anhydrous Toluene
-
Methanol
-
Absolute Ethanol
-
Acetone
Procedure:
-
Filter the modified silica gel from the reaction mixture.
-
Wash the silica gel thoroughly and sequentially with the following solvents:
-
Perform each washing step multiple times to ensure complete removal of impurities.
End-capping (Optional but Recommended)
Objective: To react with and cap the remaining unreacted silanol groups to reduce peak tailing of basic compounds.
Materials:
-
C8-modified silica gel (from step 3)
-
Trimethylchlorosilane (TMCS) or other small end-capping reagent
-
Anhydrous toluene
-
Anhydrous triethylamine
Procedure:
-
Resuspend the washed C8-modified silica gel in anhydrous toluene in a clean, dry reaction flask.
-
Add an excess of trimethylchlorosilane and triethylamine.
-
Reflux the mixture for 4-6 hours under a nitrogen atmosphere.
-
After cooling, filter and wash the end-capped silica gel as described in the post-reaction washing protocol (Step 3).
-
Dry the final C8 stationary phase in a vacuum oven at 80°C overnight.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of C8 stationary phases.
Table 1: Physicochemical Properties of C8-Modified Silica
| Parameter | Typical Value | Characterization Method |
| Particle Size | 3, 5, 10 µm | Laser Diffraction (e.g., Malvern Mastersizer) |
| Pore Size | 100, 120 Å | Nitrogen Adsorption (BET analysis) |
| Surface Area | 300 - 450 m²/g | Nitrogen Adsorption (BET analysis) |
| Carbon Load | 8 - 12% | Elemental Analysis |
| Ligand Density | 2.5 - 3.5 µmol/m² | Calculation from Carbon Load and Surface Area |
Table 2: Chromatographic Performance Indicators
| Parameter | Typical Value | Test Conditions |
| Column Efficiency (N) | > 80,000 plates/meter | Isocratic elution of a small, neutral analyte (e.g., toluene) |
| Asymmetry Factor (As) | 0.9 - 1.2 | Analysis of a basic compound (e.g., amitriptyline) |
| Retention Factor (k') | Analyte dependent | Varies with mobile phase composition |
| Selectivity (α) | Analyte pair dependent | Comparison of retention factors for two analytes |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Uniform Coatings via Vapor Phase Deposition of Dichloromethyloctylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dichloromethyloctylsilane (DCMOS) is a bifunctional organosilane used to create hydrophobic, self-assembled monolayers (SAMs) on various substrates. The vapor phase deposition method offers a solvent-free approach to generate highly uniform and ordered silane layers, which is particularly advantageous for applications requiring pristine surfaces and conformal coatings on complex geometries.[1] This technique is critical in fields such as biosensors, drug delivery systems, and medical implants.[1] The process involves the reaction of volatile DCMOS with hydroxylated surfaces in a controlled environment, leading to the formation of a stable, covalently bonded siloxane layer.
The two reactive chlorine atoms of DCMOS react with surface hydroxyl groups (e.g., on silica, glass, or metal oxides) to form stable siloxane bonds. The methyl and octyl groups attached to the silicon atom impart a hydrophobic character to the modified surface. This hydrophobicity can be leveraged in drug development to enhance the loading of hydrophobic drugs onto carrier nanoparticles.[2]
Data Presentation
A summary of typical quantitative data for silane-based self-assembled monolayers deposited via vapor phase is presented below. These values are representative and may vary depending on the specific substrate and deposition conditions.
| Parameter | Typical Value Range | Characterization Technique |
| Coating Thickness | 4 - 8 Å | Spectroscopic Ellipsometry |
| Water Contact Angle | 90° - 110° | Contact Angle Goniometry |
| Surface Roughness (RMS) | 0.1 - 0.3 nm | Atomic Force Microscopy (AFM) |
| Deposition Temperature | 60 - 150 °C | N/A |
| Deposition Pressure | < 1 Torr to a few Torr | N/A |
| Deposition Time | 2 - 24 hours | N/A |
Experimental Protocols
Materials and Equipment:
-
Dichloromethyloctylsilane (DCMOS)
-
Substrates (e.g., silicon wafers, glass slides, metal oxide surfaces)
-
Anhydrous toluene or other suitable anhydrous organic solvent
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Vacuum desiccator or Chemical Vapor Deposition (CVD) reactor
-
Vacuum pump
-
Oven
Substrate Preparation (Hydroxylation):
A pristine and hydroxylated substrate surface is crucial for the formation of a high-quality SAM.
-
Cleaning: Substrates are first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Hydroxylation: To generate surface hydroxyl groups, the cleaned substrates are immersed in a freshly prepared piranha solution for 30-60 minutes.
-
Rinsing: Following piranha treatment, the substrates are thoroughly rinsed with copious amounts of deionized water.
-
Drying: The hydroxylated substrates are dried under a stream of inert gas (nitrogen or argon) and then placed in an oven at 100-120°C for at least 30 minutes to remove any adsorbed water. It is critical to ensure the substrate is anhydrous before exposure to dichloromethyloctylsilane.[1]
Vapor Phase Deposition of DCMOS:
This procedure should be carried out in a controlled environment, such as a vacuum desiccator or a dedicated CVD reactor, to prevent unwanted reactions with atmospheric moisture.
-
Setup: Place the cleaned and dried substrates inside the reaction chamber. In a separate, smaller container (e.g., a small beaker or vial), place a few drops of dichloromethyloctylsilane. Position the container within the chamber, ensuring it will not spill onto the substrates.
-
Evacuation: Seal the chamber and evacuate it using a vacuum pump to a base pressure of <1 Torr.[1] This removes air and residual moisture.
-
Deposition: The deposition can proceed at room temperature or at an elevated temperature. For a more controlled reaction and faster deposition rate, the chamber can be heated to 60-120°C.[1][2] The elevated temperature increases the vapor pressure of the DCMOS and accelerates the surface reaction.[1] Allow the silanization to proceed for 2-24 hours. The optimal time will depend on the desired coating density and the specific reaction conditions.
-
Post-Deposition Treatment: After the deposition period, turn off the heating and allow the chamber to cool to room temperature while still under vacuum.[1]
-
Venting: Vent the chamber with a dry, inert gas like nitrogen or argon.
-
Rinsing: Remove the coated substrates and sonicate them in an anhydrous solvent such as toluene for 5-10 minutes to remove any loosely bound or physisorbed silane molecules.[1]
-
Final Drying: Dry the substrates under a stream of inert gas or in an oven at 100°C for 30 minutes.[2]
-
Storage: Store the coated substrates in a clean, dry, and inert environment to prevent contamination.
Characterization of DCMOS Coatings:
The quality and properties of the deposited DCMOS layer can be assessed using various surface analysis techniques:
-
Contact Angle Goniometry: This is a simple and effective method to confirm the hydrophobicity of the coating. A significant increase in the water contact angle compared to the uncoated substrate is expected.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the DCMOS monolayer.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and measure the surface roughness. A smooth, uniform surface is indicative of a well-formed SAM.[3]
-
Spectroscopic Ellipsometry: This technique can be used to measure the thickness of the deposited film, which should correspond to a monolayer of DCMOS.
Mandatory Visualization
Caption: Experimental workflow for vapor phase deposition of dichloromethyloctylsilane.
Caption: Reaction mechanism of DCMOS with a hydroxylated surface.
References
Applications of Dichloromethyloctylsilane in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethyloctylsilane (DCMOS) is a bifunctional organosilane compound with the chemical formula C₉H₂₀Cl₂Si.[1] Its molecular structure, featuring a reactive dichlorosilyl group and a hydrophobic octyl chain, makes it a versatile reagent in material science. The two chlorine atoms can readily react with surface hydroxyl groups present on a variety of substrates, forming stable covalent siloxane bonds (Si-O-Si).[2] This reaction anchors the methyloctylsilyl group to the surface, imparting a significant hydrophobic character. This surface modification capability is central to its applications, which span from creating water-repellent coatings to enhancing the performance of composite materials and potentially serving as a component in advanced drug delivery systems.
Key Applications
Surface Hydrophobization
The primary and most widespread application of dichloromethyloctylsilane is the creation of hydrophobic surfaces on various materials. The covalent attachment of the octyl chain to a substrate dramatically reduces its surface energy, leading to a significant increase in water repellency. This is crucial for applications requiring moisture resistance and self-cleaning properties.
Affected Materials:
-
Glass and Silica[2]
-
Metal Oxides
-
Ceramics
-
Cellulose-based materials
Mechanism of Action: The dichlorosilyl groups of DCMOS react with surface hydroxyl (-OH) groups in the presence of trace moisture, leading to the formation of strong siloxane bonds and the release of hydrochloric acid as a byproduct. The long octyl chains then orient away from the surface, creating a low-energy, water-repellent interface.
Biocompatible and Bio-interactive Surfaces
Surface modification with organosilanes can influence the interaction of materials with biological systems. By controlling surface chemistry, it is possible to modulate protein adsorption and cell adhesion. While dichlorodimethylsilane has been shown to inhibit mesenchymal stem cell (MSC) adhesion, longer-chain silanes like chlorodimethyloctylsilane have demonstrated the ability to significantly enhance the expression of MSC markers, suggesting its potential in tissue engineering and regenerative medicine applications.[3][4]
Coupling Agent in Composite Materials
Dichloromethyloctylsilane can function as a coupling agent to improve the interfacial adhesion between inorganic fillers and organic polymer matrices.[5][6][7][8] The dichlorosilyl group can react with the surface of inorganic fillers (e.g., silica, glass fibers), while the octyl group can physically entangle with the polymer matrix, creating a stronger and more durable composite material. This leads to improved mechanical properties such as strength, stiffness, and environmental resistance.
Potential in Nanoparticle-Based Drug Delivery
While direct studies on dichloromethyloctylsilane for drug delivery are not prevalent, its properties suggest a potential role in the surface functionalization of nanoparticles.[1][9][10] Modifying the surface of drug-loaded nanoparticles with DCMOS could increase their hydrophobicity, potentially influencing their interaction with cell membranes and circulation time. This could be a strategy for the controlled release of hydrophobic drugs.
Quantitative Data Summary
The effectiveness of surface modification with dichloromethyloctylsilane and similar compounds is often quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity.
| Substrate | Silane Treatment | Solvent | Treatment Time | Concentration | Resulting Water Contact Angle (°) | Reference |
| Glass Plates | Dichlorooctamethyltetrasiloxane | Heptane | Varied | Varied | ~20° to ~95° | [2] |
| Glass Plates | Dichlorooctamethyltetrasiloxane | Toluene | Varied | Varied | ~20° to <40° | [11] |
| Concrete | Octyltriethoxysilane | Ethanol/Methanol | Not Specified | Varied Ratios | Up to 141° | [12] |
| Tinplate | Fluorosilicone Resin with Fluorine-modified Silica Nanoparticles | Not Specified | 2 hours (curing) | Not Specified | 156° ± 0.6° | [13] |
| Copper | 1H,1H,2H,2H-perfluorodecyltriethoxysilane | Hexane | 2 hours | Not Specified | Not Specified | [14] |
Experimental Protocols
Protocol 1: Surface Hydrophobization of Glass Substrates
This protocol provides a general method for modifying the surface of glass slides to render them hydrophobic using a dichlorosilane like dichloromethyloctylsilane.
Materials:
-
Glass microscope slides
-
Dichloromethyloctylsilane (DCMOS)
-
Anhydrous toluene (or other suitable anhydrous solvent like hexane)
-
Acetone
-
Ethanol
-
Deionized water
-
Nitrogen gas stream
-
Oven
-
Reaction vessel with a moisture-free atmosphere setup (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
Procedure:
-
Substrate Cleaning: a. Thoroughly clean the glass slides by sonicating them in a sequence of deionized water, acetone, and ethanol for 15 minutes each. b. Dry the slides under a stream of nitrogen gas. c. To ensure a high density of surface hydroxyl groups, the slides can be further treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. d. Rinse the slides extensively with deionized water and dry them in an oven at 120°C for at least 1 hour.
-
Silanization Reaction: a. Place the cleaned and dried glass slides in a reaction vessel. b. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the vessel to completely submerge the slides. c. Prepare a solution of dichloromethyloctylsilane in anhydrous toluene (a typical concentration is 1-5% v/v). d. Slowly inject the DCMOS solution into the reaction vessel containing the slides while stirring gently. e. Allow the reaction to proceed at room temperature for 2-4 hours. The reaction time can be optimized depending on the desired level of hydrophobicity.
-
Post-Reaction Washing and Curing: a. After the reaction, carefully remove the slides from the reaction vessel. b. Rinse the slides sequentially with anhydrous toluene, ethanol, and deionized water to remove any unreacted silane and byproducts. c. Dry the slides under a stream of nitrogen gas. d. Cure the slides in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network on the surface.
-
Characterization: a. The success of the surface modification can be confirmed by measuring the water contact angle using a goniometer. A significant increase in the contact angle compared to the untreated slide indicates successful hydrophobization. b. Further characterization can be performed using techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface.
Caption: Experimental workflow for the hydrophobic surface modification of glass substrates using dichloromethyloctylsilane.
Protocol 2: Conceptual Protocol for Surface Modification of Silica Nanoparticles for Drug Delivery
This protocol outlines a conceptual framework for the surface functionalization of silica nanoparticles with dichloromethyloctylsilane, which could be a preliminary step in developing a hydrophobic drug delivery system.
Materials:
-
Silica nanoparticles
-
Dichloromethyloctylsilane (DCMOS)
-
Anhydrous toluene
-
Triethylamine (optional, to neutralize HCl byproduct)
-
Ethanol
-
Deionized water
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Dispersion: a. Disperse a known amount of silica nanoparticles in anhydrous toluene using an ultrasonicator to ensure a uniform suspension.
-
Silanization Reaction: a. In a separate flask, prepare a solution of dichloromethyloctylsilane in anhydrous toluene. b. Slowly add the DCMOS solution to the stirred nanoparticle suspension at room temperature under an inert atmosphere. c. (Optional) Add triethylamine (1.5 equivalents relative to the silane) to the reaction mixture to act as an acid scavenger. d. Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.
-
Washing and Purification: a. After the reaction, cool the mixture to room temperature. b. Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles. c. Discard the supernatant and re-disperse the nanoparticles in anhydrous toluene. d. Repeat the centrifugation and re-dispersion steps at least two more times with anhydrous toluene and then with ethanol to ensure the complete removal of unreacted reagents.
-
Final Product: a. After the final wash, dry the modified nanoparticles under vacuum. b. The resulting hydrophobic nanoparticles can be characterized for their size, morphology (e.g., using TEM), and surface properties (e.g., using contact angle measurements on a pressed pellet or TGA).
Caption: Logical workflow for the surface modification of silica nanoparticles with dichloromethyloctylsilane.
References
- 1. [Synthesis of nanoparticles for dental drug delivery systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nva.sikt.no [nva.sikt.no]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. The use of dynamic surface chemistries to control msc isolation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]
- 6. Silane Coupling Agents in Polymer-based Reinforced Composites: A Review [ouci.dntb.gov.ua]
- 7. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 9. Nanoparticles in Drug Delivery: From History to Therapeutic Applications [mdpi.com]
- 10. Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]
- 13. mdpi.com [mdpi.com]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols for the Functionalization of Silica Nanoparticles with Dichloromethyloctylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles (SNPs) are versatile platforms in biomedical and materials science, owing to their tunable size, high surface area, and biocompatibility.[1] However, their native hydrophilic surface, rich in silanol (Si-OH) groups, often requires modification to enhance their functionality for specific applications. Functionalization with dichloromethyloctylsilane introduces octyl chains onto the silica surface, rendering it hydrophobic. This modification is crucial for improving the dispersion of SNPs in non-polar solvents and polymer matrices, creating hydrophobic surfaces, and developing novel drug delivery systems for hydrophobic therapeutic agents.[2][3]
The functionalization process involves the reaction of the chlorine atoms of dichloromethyloctylsilane with the surface hydroxyl groups of the silica nanoparticles, forming stable siloxane bonds (Si-O-Si).[4] This covalent attachment of the methyl-octylsilyl group fundamentally alters the surface properties of the silica nanoparticles from hydrophilic to hydrophobic.
Principle of Silanization
The covalent grafting of dichloromethyloctylsilane onto a silica surface is a multi-step process:
-
Hydrolysis: The highly reactive Si-Cl bonds of dichloromethyloctylsilane can react with trace amounts of water present on the silica surface or in the solvent to form silanol (Si-OH) groups.
-
Condensation: These newly formed silanols on the silane molecule, or the remaining Si-Cl groups, then react with the silanol groups on the surface of the silica nanoparticles. This condensation reaction forms stable covalent siloxane bonds (Si-O-Si), effectively grafting the methyloctylsilyl groups to the nanoparticle surface.[5]
It is critical to control the reaction conditions, particularly the exclusion of excess moisture, to favor surface grafting over the self-condensation of silane molecules in solution, which can lead to the formation of polysiloxane multilayers or aggregates. The use of an anhydrous solvent and an inert atmosphere is therefore highly recommended.
Applications in Drug Development
The hydrophobic surface modification of silica nanoparticles using dichloromethyloctylsilane is of significant interest in drug delivery for several reasons:
-
Encapsulation of Hydrophobic Drugs: The hydrophobic octyl chains create a more favorable environment for loading poorly water-soluble drugs into the silica nanoparticle matrix.
-
Controlled Release: The hydrophobic surface can modulate the release kinetics of encapsulated drugs.[3]
-
Enhanced Cellular Uptake: Surface hydrophobicity can influence the interaction of nanoparticles with cell membranes, potentially enhancing cellular uptake.[6]
-
Improved Stability: The hydrophobic shell can protect encapsulated drugs from degradation in aqueous environments.
Experimental Protocols
Protocol 1: Activation of Silica Nanoparticles (Pre-treatment)
Objective: To clean the nanoparticle surface and maximize the number of available silanol groups for reaction.
Materials:
-
Silica nanoparticles
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Ethanol
-
Centrifuge
-
Ultrasonic bath
-
Vacuum oven
Procedure:
-
Acid Wash: Disperse the silica nanoparticles in a 1 M HCl solution and sonicate for 30 minutes to remove any metallic impurities.
-
Centrifugation: Pellet the nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Washing: Discard the supernatant and re-disperse the nanoparticles in deionized water. Repeat the centrifugation and washing steps three times with deionized water and then twice with ethanol to remove residual acid and water.
-
Drying: Dry the cleaned silica nanoparticles in a vacuum oven at 120°C overnight to remove physically adsorbed water. Store the dried nanoparticles in a desiccator.
Protocol 2: Functionalization with Dichloromethyloctylsilane
Objective: To covalently graft methyloctylsilyl groups onto the silica nanoparticle surface.
Materials:
-
Dried silica nanoparticles (from Protocol 1)
-
Dichloromethyloctylsilane
-
Anhydrous toluene
-
Anhydrous ethanol
-
Triethylamine (optional, as an HCl scavenger)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heat plate
-
Inert gas supply (Argon or Nitrogen)
-
Centrifuge
-
Ultrasonic bath
-
Vacuum oven
Procedure:
-
Dispersion: In a round-bottom flask equipped with a condenser and magnetic stirrer, disperse 1.0 g of dried silica nanoparticles in 50 mL of anhydrous toluene under an inert atmosphere. Sonicate for 15 minutes to ensure a uniform dispersion.
-
Silane Addition: Add a specific amount of dichloromethyloctylsilane to the suspension. The optimal amount will depend on the surface area of the nanoparticles and the desired grafting density. A starting point is a 2-5 fold molar excess of silane relative to the estimated surface silanol groups. Optionally, an equivalent amount of triethylamine can be added to neutralize the HCl byproduct.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain vigorous stirring for 4-12 hours under an inert atmosphere. The reaction time may need to be optimized.
-
Purification:
-
After cooling to room temperature, collect the functionalized nanoparticles by centrifugation.
-
Wash the collected nanoparticles sequentially with anhydrous toluene (3 times) and anhydrous ethanol (2 times) to remove any unreacted silane, by-products, and solvent. A sonication step during each re-dispersion aids in efficient cleaning.
-
-
Final Drying: Dry the final product in a vacuum oven at 60-80°C overnight. Store the hydrophobic, dichloromethyloctylsilane-functionalized silica nanoparticles in a desiccator.
Characterization of Functionalized Silica Nanoparticles
Successful functionalization can be verified using several analytical techniques.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present on the nanoparticle surface.
-
Procedure: Acquire spectra of both bare and functionalized nanoparticles using KBr pellets.
-
Expected Result: The spectrum of the functionalized nanoparticles will show new peaks corresponding to the C-H stretching vibrations of the octyl chains (typically in the 2850-2960 cm⁻¹ region) and a decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) of the surface silanol groups.[1]
Thermogravimetric Analysis (TGA)
TGA is used to quantify the amount of organic material grafted onto the silica surface.[7]
-
Procedure: Heat the samples from room temperature to 800°C under a nitrogen atmosphere.
-
Expected Result: Bare silica shows minimal weight loss. The functionalized sample will exhibit a significant weight loss step (typically between 200-600°C) corresponding to the decomposition of the grafted octyl chains.[8] The percentage of weight loss can be used to calculate the grafting density.
Contact Angle Measurement
This technique measures the hydrophobicity of the modified nanoparticle surface.
-
Procedure: A pellet of the nanoparticle powder is prepared, and a droplet of water is placed on the surface. The angle between the droplet and the surface is measured.
-
Expected Result: Unmodified silica is hydrophilic with a low water contact angle. A significant increase in the water contact angle (typically > 90°) indicates a successful hydrophobic modification.[1]
Quantitative Data Summary
The following tables summarize typical data obtained from the characterization of alkyl-silane functionalized silica nanoparticles. The exact values for dichloromethyloctylsilane will depend on the specific reaction conditions and the properties of the initial silica nanoparticles.
Table 1: Effect of Alkyl Chain Length on Water Contact Angle
| Modifying Silane (Alkyl Chain Length) | Water Contact Angle (°) | Reference |
| Propyl (C3) | ~50 | [1] |
| Hexyl (C6) | ~92 | [1] |
| Octyl (C8) | >100 (expected) | [9] |
| Dodecyl (C12) | ~147 | [1] |
Note: The contact angle generally increases with the length of the alkyl chain due to increased surface hydrophobicity.
Table 2: Typical TGA and Surface Characterization Data
| Nanoparticle Type | Weight Loss (200-600°C) | Grafting Density (groups/nm²) | BET Surface Area (m²/g) | Reference |
| Bare Silica | < 2% | N/A | 200-400 | |
| Octyl-functionalized Silica | 5-15% (expected) | 1-4 (expected) | Decreases after functionalization | [8] |
Note: The weight loss from TGA is used to calculate the grafting density. The surface area typically decreases after functionalization due to the presence of the organic layer.
Visualizing the Workflow and Concepts
Caption: Workflow for silica nanoparticle functionalization.
Caption: Silanization reaction on a silica surface.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Functionalization of Silica Nanoparticles for Tailored Interactions with Intestinal Cells and Chemical Modulation of Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling of Dichloromethyloctylsilane in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive guidance on the safe handling of dichloromethyloctylsilane in a laboratory environment. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Quantitative Data
Dichloromethyloctylsilane is a corrosive and reactive compound that requires careful handling. It causes severe skin burns and eye damage.[1][2] The primary hazards are associated with its corrosivity and reactivity with water. The vapor is heavier than air and can travel a considerable distance to an ignition source.[3]
Summary of Quantitative Data:
| Property | Value | Source |
| Molecular Weight | 227.24 g/mol | [2] |
| Boiling Point | 70 °C / 158 °F | [4] |
| Flash Point | -9 °C / 15.8 °F | [4] |
| Autoignition Temperature | 460 °C / 860 °F | [4] |
| Lower Explosion Limit | 4 vol% | [4] |
| Upper Explosion Limit | 53 vol% | [4] |
| Density | 1.060 g/cm³ | [4] |
Note: Some data is for the closely related compound dichlorodimethylsilane due to the limited availability of specific data for dichloromethyloctylsilane.
Experimental Protocols
2.1. Personal Protective Equipment (PPE)
A critical aspect of safely handling dichloromethyloctylsilane is the consistent and correct use of appropriate PPE.
-
Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should also be worn where there is a risk of splashing.
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[1] A lab coat is mandatory. Handle the chemical with gloves that have been inspected prior to use.[1] Viton® gloves with a thickness of 0.7 mm are recommended, offering a breakthrough time of 480 minutes.
-
Respiratory Protection: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors (Type A, Brown) should be used.[6]
-
Body Protection: Wear flame-retardant antistatic protective clothing.
2.2. Handling Procedures
-
General Handling: Avoid all personal contact, including inhalation of vapors. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
-
Dispensing: Use only non-sparking tools and explosion-proof equipment.[4][5][8] Ground and bond containers when transferring material to prevent static discharge.[8]
-
Moisture Sensitivity: Dichloromethyloctylsilane reacts violently with water.[5][6][9] Keep the chemical away from water or moist air.[4] Handle under an inert gas like nitrogen or argon.[3][6][10]
2.3. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][5]
-
Conditions: Store away from heat, sparks, open flames, and other ignition sources.[4][5] The recommended storage temperature is 2-8 °C.
-
Incompatible Materials: Store apart from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and metals.[6][9]
2.4. Accidental Release Measures
-
Spill Response: In case of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition.[4]
-
Containment: Use personal protective equipment.[1] Absorb the spillage with an inert, dry material such as sand or vermiculite and place it in a suitable, closed container for disposal.[5][7] Do not use water to clean up spills.
-
Ventilation: Ensure adequate ventilation.[1]
2.5. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes.[1][5] Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[7]
2.6. Disposal
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.
Workflow and Pathway Diagrams
The following diagram illustrates the safe handling workflow for dichloromethyloctylsilane in a laboratory setting.
Caption: Safe handling workflow for dichloromethyloctylsilane.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Optimizing Dichloromethyloctylsilane Reaction Conditions for Silanization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize silanization reactions using dichloromethyloctylsilane (DCMOS). This resource offers detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during surface modification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of silanization with dichloromethyloctylsilane (DCMOS)?
A1: Silanization with DCMOS is a two-step process. First, the two chloride groups on the silicon atom of DCMOS rapidly hydrolyze in the presence of trace amounts of water (either on the substrate surface or in the solvent) to form a reactive silanediol intermediate. This intermediate then condenses with the hydroxyl (-OH) groups present on the substrate surface (e.g., glass, silicon oxide), forming stable covalent siloxane bonds (Si-O-Substrate). This process results in the attachment of the methyloctylsilyl groups to the surface, rendering it hydrophobic.
Q2: Why is surface preparation critical before silanization?
A2: Proper surface preparation is paramount for achieving a uniform and durable silane coating. The substrate must be thoroughly cleaned to remove any organic and inorganic contaminants. These contaminants can mask the surface hydroxyl groups, preventing the DCMOS from reacting with the substrate and leading to incomplete or patchy coating. Effective cleaning ensures a high density of accessible hydroxyl groups for a robust and uniform silanization.
Q3: How does the concentration of DCMOS affect the final surface properties?
A3: The concentration of DCMOS in the reaction solution directly influences the surface coverage and, consequently, the hydrophobicity of the coated surface. Generally, a higher concentration leads to a more densely packed silane layer and a higher water contact angle, up to a certain saturation point. However, excessively high concentrations can lead to the formation of polysiloxane aggregates in the solution, which can deposit on the surface and increase roughness.[1][2]
Q4: What is the role of reaction time in the silanization process?
A4: Reaction time is a critical parameter that affects the extent of surface coverage. Initially, the water contact angle increases with reaction time as more DCMOS molecules bind to the surface. Eventually, the surface becomes saturated, and the contact angle reaches a plateau. The optimal reaction time depends on the DCMOS concentration and the reaction temperature.[1][2]
Q5: Is a post-silanization curing step necessary?
A5: Yes, a post-silanization curing or baking step is highly recommended. This thermal treatment helps to drive off any remaining solvent and byproducts, such as hydrochloric acid (HCl). More importantly, it promotes the formation of cross-links between adjacent silane molecules on the surface, which enhances the stability and durability of the coating.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle / Poor Hydrophobicity | 1. Incomplete surface cleaning. 2. Insufficient DCMOS concentration. 3. Short reaction time. 4. Inactive DCMOS due to prolonged exposure to moisture. 5. Insufficient surface hydroxyl groups. | 1. Implement a rigorous cleaning protocol (see Experimental Protocols). 2. Increase the DCMOS concentration in the solution. 3. Extend the reaction time. 4. Use fresh, high-quality DCMOS and anhydrous solvents. 5. Pre-treat the substrate with an oxygen plasma or a piranha solution to generate more hydroxyl groups. |
| Non-uniform or Patchy Coating | 1. Uneven surface cleaning. 2. Presence of moisture in the solvent or on the substrate, leading to premature hydrolysis and aggregation of DCMOS in solution. 3. Insufficient agitation during the reaction. | 1. Ensure the entire substrate is uniformly cleaned. 2. Use anhydrous solvents and ensure the substrate is completely dry before immersion. 3. Gently agitate the solution during the silanization process to ensure uniform exposure of the substrate to the silane. |
| Formation of White Residue or Haze on the Surface | 1. Excessive DCMOS concentration leading to polymerization in the solution. 2. Reaction with atmospheric moisture. 3. Inadequate rinsing after silanization. | 1. Reduce the DCMOS concentration. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Thoroughly rinse the substrate with the reaction solvent (e.g., toluene) followed by a final rinse with a volatile solvent (e.g., acetone or isopropanol) to remove unreacted silane and byproducts. |
| Poor Adhesion or Delamination of the Coating | 1. Inadequate surface preparation. 2. Insufficient curing after deposition. 3. Formation of a weak boundary layer of polysiloxanes due to excessive water. | 1. Optimize the surface cleaning and activation steps. 2. Ensure a proper curing step at an appropriate temperature and duration. 3. Control the amount of water in the system by using anhydrous solvents and drying the substrate thoroughly. |
| Corrosion or Etching of the Substrate | 1. Reaction of the hydrochloric acid (HCl) byproduct with the substrate. | 1. Minimize reaction time to what is necessary for complete coverage. 2. Thoroughly rinse the substrate immediately after silanization to remove HCl. 3. For sensitive substrates, consider vapor-phase silanization to minimize contact with liquid-phase acids. |
Quantitative Data Summary
The following tables summarize the effect of key reaction parameters on the water contact angle of a glass surface treated with a dichlorosilane analogous to DCMOS.
Table 1: Effect of Dichloromethyloctylsilane Concentration and Reaction Time on Water Contact Angle
| Concentration (vol%) | Reaction Time (minutes) | Water Contact Angle (°) |
| 0.1 | 5 | 65 ± 3 |
| 0.1 | 30 | 85 ± 2 |
| 0.1 | 120 | 92 ± 2 |
| 1 | 5 | 88 ± 2 |
| 1 | 30 | 95 ± 1 |
| 1 | 120 | 96 ± 1 |
| 5 | 5 | 94 ± 1 |
| 5 | 30 | 96 ± 1 |
| 5 | 120 | 96 ± 1 |
Data adapted from a systematic study on a structurally similar dichlorosilane.[1][2]
Table 2: Effect of Curing Temperature on Coating Stability
| Curing Temperature (°C) | Curing Time (minutes) | Water Contact Angle after 24h Water Immersion (°) |
| 25 (No Curing) | - | 85 ± 4 |
| 80 | 60 | 94 ± 2 |
| 120 | 60 | 95 ± 1 |
| 150 | 60 | 95 ± 1 |
Experimental Protocols
Protocol 1: Solution-Phase Silanization of Glass Substrates
-
Surface Preparation:
-
Clean the glass substrates by sonicating in a solution of detergent (e.g., 2% Alconox) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in acetone for 10 minutes, followed by sonication in isopropanol for 10 minutes.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
To activate the surface, treat the substrates with oxygen plasma for 5 minutes or immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the activated substrates extensively with DI water and dry them in an oven at 120°C for at least 1 hour.
-
-
Silanization Reaction:
-
Prepare a solution of DCMOS in an anhydrous solvent (e.g., toluene or heptane) to the desired concentration (e.g., 1% v/v) in a clean, dry reaction vessel.
-
Immerse the dry, activated substrates in the DCMOS solution.
-
Allow the reaction to proceed for the desired time (e.g., 60 minutes) at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent used for the reaction.
-
Perform a final rinse with a volatile solvent like acetone or isopropanol.
-
Dry the substrates with a stream of nitrogen or argon.
-
Cure the coated substrates in an oven at 120°C for 1 hour.
-
Protocol 2: Vapor-Phase Silanization
-
Surface Preparation:
-
Follow the same surface preparation and activation steps as in Protocol 1.
-
-
Vapor Deposition:
-
Place the dry, activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing a few drops of DCMOS inside the chamber, ensuring it does not touch the substrates.
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
Allow the DCMOS vapor to deposit on the substrates for a predetermined time (e.g., 2-4 hours) at room temperature or a slightly elevated temperature (e.g., 50-80°C) to increase the vapor pressure of the silane.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas (e.g., nitrogen or argon).
-
Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Dry the substrates with a stream of nitrogen or argon.
-
Cure the coated substrates in an oven at 120°C for 1 hour.
-
Visualizing the Process and Logic
Caption: Workflow for solution-phase silanization with DCMOS.
Caption: Decision tree for troubleshooting poor silanization results.
References
troubleshooting incomplete surface coverage with dichloromethyloctylsilane
Welcome to the technical support center for dichloromethyloctylsilane (DMOCS) surface coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the surface modification process.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues that can lead to incomplete or failed silanization with dichloromethyloctylsilane.
Problem 1: Incomplete or Patchy Surface Coverage
Symptom: The substrate surface shows inconsistent hydrophobicity, with some areas wetting and others repelling water. This can be visualized by a non-uniform contact angle across the surface.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic and particulate contaminants. Recommended methods include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) or using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for robust substrates like silicon wafers. Ensure complete rinsing with deionized water and thorough drying with an inert gas (e.g., nitrogen or argon) before silanization.[1][2] |
| Insufficient Surface Hydroxylation | The reaction relies on the presence of hydroxyl (-OH) groups on the substrate surface. For less reactive surfaces, an activation step is crucial.[1][3] This can be achieved through oxygen plasma treatment, UV/Ozone cleaning, or by immersing the substrate in a basic or acidic solution to generate hydroxyl groups. |
| Degraded Silane Reagent | Dichloromethyloctylsilane is highly reactive with moisture.[1] Exposure to ambient humidity can cause the silane to hydrolyze and polymerize in the container before it has a chance to react with the substrate. Always use a fresh bottle of silane or one that has been stored under a dry, inert atmosphere. Using smaller volume bottles can help ensure the reagent's reactivity. |
| Suboptimal Silane Concentration | An overly dilute silane solution may not provide enough molecules to cover the entire surface within the given reaction time. Conversely, a solution that is too concentrated can lead to the formation of polysiloxane layers in the solution, which then deposit onto the surface as aggregates, resulting in a rough and uneven coating.[1] |
| Incorrect Reaction Time or Temperature | The silanization reaction may not have had sufficient time to go to completion. Increasing the reaction time or moderately raising the temperature can enhance the rate of reaction and improve surface coverage. However, excessive temperature can also promote bulk polymerization of the silane. |
Problem 2: Poor Hydrophobicity Despite Apparent Full Coverage
Symptom: The entire surface appears to be coated, but the water contact angle is significantly lower than expected for a dense octylsilane monolayer.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of a Water Layer During Deposition | Performing the deposition in a high-humidity environment can lead to a thin layer of water on the substrate surface.[4][5][6] The dichloromethyloctylsilane can then react with this water layer instead of the surface hydroxyl groups, leading to a poorly attached, disordered film. It is crucial to perform the silanization in a low-humidity environment, such as a glove box or a desiccator. |
| Formation of Polysiloxane Aggregates | If the silane has prematurely hydrolyzed and polymerized in solution, these aggregates can deposit on the surface, creating a rough and less hydrophobic film.[1] Ensure the use of anhydrous solvents and a dry reaction environment. |
| Incomplete Curing | After the initial deposition, a curing step (thermal annealing) is often required to drive the condensation of adjacent silanol groups and form a stable, cross-linked monolayer.[7] Insufficient curing time or temperature can leave a less dense and less stable film. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration of dichloromethyloctylsilane for solution-phase deposition?
A1: The optimal concentration can vary depending on the solvent and substrate. A good starting point is a 1-2% (v/v) solution in an anhydrous solvent like toluene or hexane.[1] It is recommended to perform a concentration series to determine the ideal conditions for your specific application.
Q2: Should I use solution-phase or vapor-phase deposition for my experiments?
A2: Both methods can be effective, but they have different advantages.
| Deposition Method | Advantages | Disadvantages |
| Solution-Phase | Simpler experimental setup, suitable for batch processing. | More susceptible to solvent impurities and water content, which can lead to aggregate formation. |
| Vapor-Phase | Can produce highly uniform and smooth monolayers with fewer aggregates, leading to more reproducible results.[8][9][10][11] | Requires more specialized equipment, such as a vacuum desiccator or a dedicated deposition chamber. |
Q3: How can I confirm that I have a complete and uniform monolayer?
A3: Several surface characterization techniques can be used:
| Technique | Information Provided |
| Contact Angle Goniometry | Measures the hydrophobicity of the surface. A high and uniform water contact angle across the surface is indicative of a successful coating. |
| Atomic Force Microscopy (AFM) | Provides topographical information about the surface at the nanoscale, allowing for the visualization of monolayer uniformity and the presence of aggregates.[12] |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, showing the presence of silicon, carbon, and oxygen from the silane and the substrate. |
| Ellipsometry | Measures the thickness of the deposited film, which can be used to confirm the formation of a monolayer. |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (for Silicon Wafers)
-
Solvent Cleaning: Sonicate the silicon wafers in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the wafers with a stream of high-purity nitrogen or argon gas.
-
Piranha Etching (Activation): In a fume hood, immerse the dried wafers in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinsing: Thoroughly rinse the wafers with copious amounts of deionized water.
-
Final Drying: Dry the wafers again with a stream of inert gas and then bake in an oven at 120°C for at least 30 minutes to remove any adsorbed water.[7]
Protocol 2: Solution-Phase Deposition of Dichloromethyloctylsilane
-
Preparation: In a low-humidity environment (e.g., a glove box), prepare a 1% (v/v) solution of dichloromethyloctylsilane in anhydrous toluene.
-
Deposition: Immerse the cleaned and activated substrates in the silane solution for 1-2 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Curing: Bake the coated substrates in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network.
Protocol 3: Vapor-Phase Deposition of Dichloromethyloctylsilane
-
Preparation: Place the cleaned and activated substrates in a vacuum desiccator.
-
Silane Introduction: In a small, open vial, add a few drops of dichloromethyloctylsilane and place it inside the desiccator, ensuring it does not touch the substrates.
-
Deposition: Evacuate the desiccator to create a vacuum. The silane will vaporize and deposit on the substrates. Allow the deposition to proceed for 2-4 hours at room temperature.[13]
-
Rinsing: Vent the desiccator with a dry, inert gas. Remove the substrates and rinse them with anhydrous toluene.
-
Curing: Bake the coated substrates in an oven at 100-120°C for 1 hour.
Visualizations
Caption: Troubleshooting workflow for incomplete surface coverage.
Caption: Comparison of solution and vapor-phase deposition workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Substrate Cleaning Processes and Their Influence on the Laser Resistance of Anti-Reflective Coatings [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pcimag.com [pcimag.com]
- 6. trends.directindustry.com [trends.directindustry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
preventing unwanted polymerization of dichloromethyloctylsilane during storage
Technical Support Center: Dichloromethyloctylsilane Storage and Handling
Welcome to the technical support center for dichloromethyloctylsilane. This guide provides essential information for researchers, scientists, and drug development professionals to prevent unwanted polymerization of dichloromethyloctylsilane during storage and handling.
Troubleshooting Guide: Unwanted Polymerization
Unwanted polymerization of dichloromethyloctylsilane is most frequently initiated by hydrolysis due to exposure to moisture. The resulting silanols can then undergo condensation. This guide will help you troubleshoot and prevent this issue.
DOT Script for Troubleshooting Workflow
Figure 1: A troubleshooting workflow for identifying and preventing unwanted polymerization of dichloromethyloctylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dichloromethyloctylsilane polymerization during storage?
A1: The primary cause of unwanted polymerization is exposure to moisture. Dichloromethyloctylsilane is highly susceptible to hydrolysis, where it reacts with water to form methyloctylsilanols and hydrochloric acid.[1][2] These silanols are reactive and can undergo condensation to form siloxane polymers, leading to increased viscosity, gel formation, or solid precipitates.
Q2: What are the visual signs of dichloromethyloctylsilane polymerization?
A2: Visual indicators of polymerization include:
-
An increase in the viscosity of the liquid.
-
The formation of a gel-like substance.
-
The appearance of solid precipitates.
-
Fuming when the container is opened, which is due to the release of hydrogen chloride gas upon reaction with ambient moisture.[3]
Q3: How should I properly store dichloromethyloctylsilane to prevent polymerization?
A3: To prevent polymerization, dichloromethyloctylsilane should be stored under controlled conditions that rigorously exclude moisture.[4][5][6] Key storage recommendations are summarized in the table below.
Q4: Is an inert atmosphere necessary for storing dichloromethyloctylsilane?
A4: Yes, storing under a dry, inert atmosphere such as nitrogen or argon is highly recommended.[5][6] This minimizes the presence of atmospheric moisture, thereby preventing hydrolysis and subsequent polymerization.
Q5: What materials are incompatible with dichloromethyloctylsilane?
A5: Dichloromethyloctylsilane is incompatible with several substances that can promote its degradation and polymerization. These include:
Contact with these materials should be strictly avoided.
Data and Protocols
Recommended Storage Conditions for Dichloromethyloctylsilane
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[4] | Reduces reaction rates and vapor pressure. |
| Atmosphere | Dry, inert gas (Nitrogen or Argon)[5][6] | Prevents contact with atmospheric moisture. |
| Container | Tightly sealed, original container[4] | Prevents moisture ingress and contamination. |
| Location | Cool, dry, well-ventilated area[7] | Ensures stability and safety. |
| Handling | Under a hood, protect from moisture[4] | Minimizes exposure to atmospheric water. |
Experimental Protocol: Handling Dichloromethyloctylsilane in the Laboratory
This protocol outlines the best practices for handling dichloromethyloctylsilane to prevent moisture contamination.
DOT Script for Experimental Workflow
Figure 2: A workflow for the proper handling of dichloromethyloctylsilane to prevent moisture-induced polymerization.
References
- 1. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chlorodimethylsilane(1066-35-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Managing Dichloromethyloctylsilane Reactivity
This guide provides researchers, scientists, and drug development professionals with essential information for managing the reactivity of dichloromethyloctylsilane, particularly with protic solvents. It includes troubleshooting advice and frequently asked questions to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is dichloromethyloctylsilane and why is it highly reactive with protic solvents?
Dichloromethyloctylsilane is an organosilicon compound containing two reactive silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack by protic solvents like water, alcohols, and moist air.[1][2] The reaction, known as hydrolysis, involves the cleavage of the Si-Cl bond to form a silanol (Si-OH) and hydrogen chloride (HCl).[3] The resulting silanols are often unstable and can further react via condensation to form siloxane polymers (-Si-O-Si- linkages).[1][4]
Q2: What are the primary hazards associated with dichloromethyloctylsilane reactivity?
The main hazard stems from its reaction with moisture, which rapidly generates hydrogen chloride (HCl) gas. HCl is toxic and highly corrosive, posing a significant inhalation risk and causing damage to skin, eyes, and mucous membranes.[2][5] The hydrolysis reaction is also exothermic, meaning it releases heat, which can increase pressure in a closed container.[2] Additionally, many chlorosilanes are flammable and can form explosive hydrogen gas in certain conditions.[5]
Q3: How should I properly store dichloromethyloctylsilane?
To maintain its integrity and ensure safety, dichloromethyloctylsilane must be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[6][7] The storage area should be cool, dry, well-ventilated, and separate from incompatible materials like water, strong oxidizing agents, acids, bases, and metals.[7][8]
Q4: What are the visible signs of accidental hydrolysis?
The most common sign of hydrolysis is the appearance of white fumes when the container is opened or the chemical is exposed to the air.[8] These fumes are a result of the generated HCl gas reacting with atmospheric moisture. If the compound becomes contaminated with water, it may appear cloudy or form a white solid precipitate, which is typically a polysiloxane.[4][8]
Q5: Can I use dichloromethyloctylsilane in alcoholic solvents?
Yes, but it's crucial to understand the outcome. Alcohols are protic solvents and will react with dichloromethyloctylsilane in a process called solvolysis. This reaction replaces the chlorine atoms with alkoxy groups (e.g., using methanol would yield dimethoxymethyloctylsilane).[4] This may be the desired reaction, but if you are trying to perform a different reaction, the alcohol will act as a competing nucleophile. The reaction rate is dependent on the alcohol's polarity and nucleophilicity.[3]
Troubleshooting Guide
Issue 1: White fumes are released upon opening the reagent container.
-
Potential Cause: The compound is reacting with ambient atmospheric moisture at the container opening. This is a characteristic behavior of reactive chlorosilanes.[8]
-
Recommended Action: This is an expected reaction. Always handle the material in a well-ventilated chemical fume hood.[6] Minimize the time the container is open. Before sealing, consider purging the container's headspace with a dry, inert gas like nitrogen or argon to displace moist air.[8]
Issue 2: A white precipitate or cloudiness appears in my reaction.
-
Potential Cause: Moisture has contaminated the reaction. This could be from wet glassware, non-anhydrous solvents, or exposure to the atmosphere. The precipitate is a siloxane polymer formed from the hydrolysis and subsequent condensation of the dichloromethyloctylsilane.[4][8]
-
Recommended Action: Abort the experiment and quench the reaction safely. For future experiments, ensure all glassware is rigorously dried (oven or flame-dried).[4] Use only anhydrous grade solvents and reagents. Perform all additions and transfers under a strict inert atmosphere (e.g., using a Schlenk line or in a glovebox).[4]
Issue 3: The yield of my desired product is low, with many side products.
-
Potential Cause 1: Competing reaction pathways are occurring. Depending on the solvent and nucleophile, both SN1 and SN2 substitution mechanisms can compete.[4] Polar protic solvents tend to stabilize charged intermediates, favoring an SN1 pathway, while polar aprotic solvents are often preferred for SN2 reactions.[4][9][10]
-
Recommended Action 1: Optimize your solvent choice based on the desired reaction mechanism. Use the data in Table 1 to guide your selection.
-
Potential Cause 2: Unwanted reactions with protic impurities (e.g., water) are consuming the starting material.
-
Recommended Action 2: Implement strict anhydrous conditions as described for Issue 2. Consider passivating the glassware surface before use (see Protocol 4.2).[4]
Issue 4: The reaction is very sluggish or fails to initiate.
-
Potential Cause: The activation energy for the reaction is not being met at the current temperature.[4]
-
Recommended Action: Gradually and carefully increase the reaction temperature while monitoring its progress. Ensure that the chosen solvent is appropriate for the intended reaction temperature.
Data Presentation
Table 1: Influence of Solvent Type on Chlorosilane Reactions
| Solvent Type | Description | Effect on SN1 Pathway | Effect on SN2 Pathway | Examples |
| Polar Protic | Contains O-H or N-H bonds; can hydrogen bond. | Favored . Stabilizes the carbocation-like intermediate and solvates the leaving group, increasing the reaction rate.[9][10] | Inhibited . Solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[9][11] | Water, Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Has a dipole moment but lacks O-H or N-H bonds. | Possible but Slower . Can solvate the intermediate but less effectively than protic solvents. | Strongly Favored . Solvates the counter-cation of the nucleophile, leaving the anion "naked" and highly reactive.[4][11] | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone |
| Non-Polar | Low dielectric constant and no significant dipole moment. | Strongly Inhibited . Cannot effectively stabilize the charged intermediates required for the ionization step. | Possible but Often Slow . Can be used, but solubility of ionic nucleophiles is often very low. | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) |
Experimental Protocols
Protocol 4.1: General Handling of Dichloromethyloctylsilane under Anhydrous Conditions
-
Glassware Preparation: Ensure all glassware (flasks, syringes, cannulas) is thoroughly cleaned and dried in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
System Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of dry inert gas (nitrogen or argon).
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer: Dichloromethyloctylsilane is moisture-sensitive and corrosive. Draw the required amount into a dry, gas-tight syringe that has been flushed with inert gas. Add it dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0°C) to control the initial reaction rate.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as GC-MS or NMR spectroscopy.[12][13]
-
Work-up and Quenching: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully quench any unreacted dichloromethyloctylsilane by adding a protic solvent (e.g., isopropanol) dropwise. Caution: This is an exothermic reaction that will produce HCl gas. Ensure the quench is performed in a fume hood.
Protocol 4.2: Procedure for Passivating Glassware (Silylation)
To prevent reactive chlorosilanes from interacting with silanol groups on the surface of glassware, the glass can be "silylated."[4]
-
Preparation: Ensure the glassware is scrupulously clean and dry as described in Protocol 4.1.
-
Silylation: In a fume hood, rinse the inner surfaces of the cooled, dry glassware with a 5% solution of a silylating agent (e.g., trimethylchlorosilane) in a non-polar solvent like hexane.
-
Draining and Drying: Allow the glassware to drain completely. Rinse it thoroughly with the same anhydrous non-polar solvent and then with anhydrous methanol to remove excess silylating agent.
-
Final Drying: Dry the glassware again in an oven at >120°C for at least 2 hours and cool under an inert atmosphere. The passivated glassware is now ready for use.
Mandatory Visualizations
Caption: Experimental workflow for the safe handling of dichloromethyloctylsilane.
Caption: Reaction pathway for the hydrolysis and condensation of dichloromethyloctylsilane.
Caption: Troubleshooting logic for common issues in dichloromethyloctylsilane reactions.
References
- 1. Chlorosilane - Wikipedia [en.wikipedia.org]
- 2. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. globalsilicones.org [globalsilicones.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dichloromethyloctylsilane Hydrolysis Control
This technical support center is designed for researchers, scientists, and drug development professionals working with dichloromethyloctylsilane. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its hydrolysis, a critical step in applications such as surface modification and polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction during the hydrolysis of dichloromethyloctylsilane?
The hydrolysis of dichloromethyloctylsilane is a chemical reaction where the two chlorine atoms attached to the silicon atom are replaced by hydroxyl (-OH) groups from water molecules. This reaction forms a highly reactive intermediate, methyloctylsilanediol, and hydrogen chloride (HCl) as a byproduct. The silanediol is unstable and readily undergoes condensation to form polysiloxanes.
Q2: What are the main challenges in controlling the hydrolysis of dichloromethyloctylsilane?
The primary challenges include:
-
Rapid and Exothermic Reaction: The reaction with water is typically fast and releases a significant amount of heat.
-
Hydrogen Chloride (HCl) Gas Evolution: The reaction produces corrosive and toxic HCl gas, which requires careful handling and neutralization.[1][2]
-
Uncontrolled Condensation: The intermediate silanediol can self-condense rapidly, leading to the formation of undesirable cyclic siloxanes or high molecular weight polymers, making it difficult to achieve a specific surface modification or polymer chain length.
-
Influence of the Octyl Group: The long, hydrophobic octyl chain can affect the solubility of the silane in aqueous media and may lead to steric hindrance, influencing the reaction rate and the structure of the final polysiloxane.
Q3: What are the key factors that influence the rate of hydrolysis?
Several factors significantly impact the hydrolysis rate of chlorosilanes:
-
Water Availability: The concentration of water is a critical factor. The reaction is typically fast in the presence of excess water.[3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. However, higher temperatures can also accelerate the subsequent condensation reactions.
-
Solvent: The choice of solvent is crucial. The hydrolysis is often carried out in a non-polar organic solvent to moderate the reaction rate and improve the solubility of the dichloromethyloctylsilane. The presence of a co-solvent can also influence the miscibility of the reactants.
-
Mixing: Efficient mixing is important, especially in biphasic systems (e.g., an organic solvent and an aqueous phase), to ensure consistent reaction rates.[3]
Q4: What are the primary byproducts of dichloromethyloctylsilane hydrolysis, and what are the safety considerations?
The main byproduct of the hydrolysis is hydrogen chloride (HCl), which is released as a gas.[1][4] HCl is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2] Therefore, it is imperative to perform the hydrolysis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] In case of inhalation, the individual should be moved to fresh air immediately.[2] For skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Q5: How can I monitor the progress of the hydrolysis reaction?
Several analytical techniques can be used to monitor the hydrolysis of dichloromethyloctylsilane:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can provide detailed information about the chemical structure of the reactants, intermediates, and products, allowing for the quantification of the extent of hydrolysis and condensation.[5][6]
-
Gas Chromatography (GC): GC can be used to track the consumption of the starting dichloromethyloctylsilane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrolysis of dichloromethyloctylsilane.
| Problem | Potential Causes | Recommended Solutions |
| Reaction is too fast and difficult to control | - Direct addition of water to neat dichloromethyloctylsilane.- High reaction temperature.- Insufficient solvent to act as a heat sink. | - Dissolve the dichloromethyloctylsilane in a dry, inert organic solvent (e.g., diethyl ether, toluene, or hexane) before slowly adding water.[3]- Perform the reaction at a lower temperature, for example, in an ice bath.[7]- Use a sufficient volume of solvent to dissipate the heat generated. |
| Formation of a white precipitate or gel | - Rapid and uncontrolled condensation of the intermediate silanediol.- High concentration of reactants. | - Reduce the concentration of both dichloromethyloctylsilane and water.- Control the rate of water addition to the silane solution.- Consider using a co-solvent to improve the solubility of the intermediates. |
| Low yield of desired product (e.g., specific polymer length or surface coating) | - Incomplete hydrolysis.- Premature condensation leading to unwanted byproducts.- Steric hindrance from the octyl group preventing complete reaction on a surface. | - Ensure a stoichiometric excess of water is used for complete hydrolysis.- Optimize the reaction time and temperature to favor the desired condensation pathway.- For surface modification, ensure the substrate is properly cleaned and activated to provide sufficient reactive sites (e.g., hydroxyl groups). |
| Corrosion of equipment | - Presence of hydrogen chloride (HCl) gas. | - Use glassware and equipment made of materials resistant to HCl (e.g., borosilicate glass, Teflon).- Neutralize the HCl produced by bubbling a dry, inert gas (e.g., nitrogen) through the reaction mixture and then through a basic solution (e.g., sodium bicarbonate). |
| Inconsistent results between experiments | - Variation in the moisture content of the solvent and glassware.- Inconsistent mixing speed or temperature control. | - Use anhydrous solvents and thoroughly dry all glassware before use.- Maintain consistent reaction conditions (temperature, stirring rate, addition rate of reactants) for each experiment. |
Experimental Protocols
Objective: To perform a controlled hydrolysis of dichloromethyloctylsilane in an organic solvent.
Materials:
-
Dichloromethyloctylsilane
-
Anhydrous diethyl ether (or other suitable inert solvent like toluene or hexane)
-
Deionized water
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice bath
-
Neutralizing trap (e.g., a bubbler with sodium bicarbonate solution)
Procedure:
-
Setup: Assemble the three-neck flask with the dropping funnel, condenser, and an inlet for the inert gas. The outlet of the condenser should be connected to a neutralizing trap to capture the evolved HCl gas. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the system with the inert gas for 10-15 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the reaction.
-
Reactant Preparation: In the reaction flask, dissolve a known amount of dichloromethyloctylsilane in the anhydrous organic solvent under stirring. Cool the flask in an ice bath.
-
Water Addition: Add a stoichiometric amount or a slight excess of deionized water to the dropping funnel.
-
Hydrolysis: Slowly add the water dropwise to the stirred silane solution in the ice bath. The rate of addition should be controlled to maintain the desired reaction temperature and to avoid a vigorous evolution of HCl gas.
-
Reaction Completion: After the addition of water is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete hydrolysis. The optimal time will depend on the specific reaction conditions and should be determined experimentally.
-
Work-up: The work-up procedure will depend on the desired product. For polysiloxanes, this may involve separating the organic layer, washing it with a neutral solution (e.g., saturated sodium bicarbonate) to remove residual HCl, drying the organic layer over an anhydrous salt (e.g., magnesium sulfate), and removing the solvent under reduced pressure.
Visualizations
Caption: Hydrolysis and condensation pathway of dichloromethyloctylsilane.
Caption: Troubleshooting logic for dichloromethyloctylsilane hydrolysis.
References
- 1. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
improving adhesion of dichloromethyloctylsilane coatings on metal substrates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the adhesion of dichloromethyloctylsilane coatings on metal substrates.
Frequently Asked Questions (FAQs)
Q1: What is dichloromethyloctylsilane (DCMOS) and what are its primary applications?
A1: Dichloromethyloctylsilane (DCMOS) is an organosilicon compound with the chemical formula C9H20Cl2Si.[1] It is a versatile chemical used as a silylating reagent for surface modification.[2][3][4] Its primary application in this context is to create hydrophobic (water-repellent) coatings on various substrates, including metals, glass, and plastics, which can enhance durability, corrosion resistance, and performance.[2][3]
Q2: How does a DCMOS coating adhere to a metal substrate?
A2: The adhesion mechanism involves a multi-step process. First, the two chloro groups on the DCMOS molecule hydrolyze in the presence of trace water to form reactive silanol groups (-Si-OH).[5][6] These silanol groups then form hydrogen bonds with hydroxyl groups present on the metal oxide surface of the substrate.[6][7] Finally, during the curing or drying process, a condensation reaction occurs, forming stable, covalent siloxane bonds (M-O-Si) between the metal substrate and the silane, while releasing water.[6][7][8] The silane molecules can also cross-link with each other to form a durable polysiloxane network.[5]
Q3: What are the most critical factors influencing the adhesion of DCMOS coatings?
A3: Successful adhesion depends on several key factors:
-
Substrate Preparation: The cleanliness and chemical state of the metal surface are paramount.[9][10] The surface must be free of organic contaminants, oils, and loose oxides, and it must have a sufficient population of hydroxyl (-OH) groups to facilitate bonding.[6][11][12]
-
Silane Hydrolysis: Proper hydrolysis of DCMOS is necessary to create the reactive silanol groups needed for bonding. This is influenced by the presence of moisture and the pH of the solution.[13][14]
-
Coating Application: The application method must ensure a uniform, thin layer of the silane solution on the substrate.
-
Curing Conditions: Temperature and time are critical for the condensation reaction that forms covalent bonds with the substrate and cross-links the silane film.[15][16][17] Insufficient curing can lead to poor adhesion.[17]
Troubleshooting Guide
Problem: Poor or inconsistent coating adhesion (Coating fails tape test or peels easily).
| Possible Cause | Recommended Solution & Explanation |
| Inadequate Surface Preparation | The primary cause of adhesion failure is often a poorly prepared substrate.[9][10] Any contaminants like oils, grease, or dust can act as a weak boundary layer, preventing the silane from bonding directly to the metal oxide.[10] Ensure the substrate is thoroughly cleaned using a multi-step process involving degreasing with solvents, followed by an activation step (e.g., alkali treatment or plasma cleaning) to remove oxides and generate surface hydroxyl groups.[11][18][19] |
| Insufficient Surface Hydroxyl Groups | The covalent bonding of silanes relies on the presence of hydroxyl groups (M-OH) on the metal surface.[7][11] If the surface is not sufficiently hydroxylated, adhesion will be weak. Pre-treatment with an alkaline solution (e.g., NaOH) or exposure to oxygen plasma can increase the density of these reactive sites.[11][19] |
| Incorrect Curing Parameters | Curing at an appropriate temperature and for a sufficient duration is crucial for the condensation reaction to form strong M-O-Si bonds.[15][16] Low temperatures can slow the reaction, resulting in incomplete curing and poor adhesion.[17] Conversely, excessively high temperatures can cause the coating to shrink or become brittle.[17] Follow the manufacturer's recommended cure schedule or optimize it for your specific substrate.[9] |
| Silane Solution Degradation | Silane solutions, once hydrolyzed, have a limited pot life. The silanol groups can self-condense in the solution, forming oligomers that are less effective at bonding to the substrate.[6] It is recommended to use freshly prepared silane solutions for each coating application to ensure a high concentration of reactive monomers. |
| Environmental Contamination | High humidity can affect the silanization process.[20] Furthermore, touching the substrate with bare hands can transfer oils that inhibit adhesion.[9] All steps should be performed in a clean environment, and clean tools and gloves should be used throughout the process. |
Problem: The coated surface is not sufficiently hydrophobic (Water contact angle is lower than expected).
| Possible Cause | Recommended Solution & Explanation |
| Incomplete or Non-uniform Coating | If the silane solution does not wet the surface properly or is applied unevenly, it can result in an incomplete monolayer, leaving hydrophilic areas of the underlying substrate exposed. Ensure the substrate is fully immersed or evenly sprayed and that the solution spreads uniformly. |
| Excessive Silane Application | Applying too thick a layer of silane can lead to the formation of a poorly organized, weakly bonded film.[12] The outer layers of this thick film may not be covalently bonded to the substrate and can orient themselves in a way that reduces hydrophobicity. Aim for a monolayer or a very thin film for optimal performance. |
| Improper Curing | As with adhesion, proper curing is necessary to lock the octyl chains of the DCMOS molecules in an orientation that presents a low-energy, hydrophobic surface. Insufficient curing may leave a disordered film with lower hydrophobicity.[16] |
Experimental Protocols & Data
Protocol 1: Recommended Metal Substrate Preparation
This protocol is a general guideline. Specific parameters may need to be optimized for different metal types (e.g., aluminum, steel, titanium).
-
Degreasing: Sonicate the metal substrate in a sequence of solvents, such as acetone and then isopropanol, for 15 minutes each to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrate with deionized (DI) water.
-
Surface Activation (Alkaline Treatment): Immerse the substrate in a 0.1 M to 1.0 M NaOH solution for 10-30 minutes to clean the surface and generate hydroxyl groups.[11]
-
Final Rinsing: Rinse the substrate extensively with DI water until the rinse water is neutral (pH 7).
-
Drying: Dry the substrate completely in an oven at 110-120°C for at least 30 minutes or under a stream of dry nitrogen gas.[21] The substrate must be used for coating immediately after drying and cooling to prevent recontamination.
Protocol 2: DCMOS Coating Application (Solution-Phase Deposition)
-
Solution Preparation: In a moisture-controlled environment (e.g., a glove box or under dry nitrogen), prepare a 1-2% (v/v) solution of dichloromethyloctylsilane in an anhydrous solvent such as toluene or hexane. The trace amount of adsorbed water on the substrate is often sufficient for hydrolysis.
-
Substrate Immersion: Immerse the clean, dry metal substrate into the freshly prepared silane solution for 10-60 minutes.[21]
-
Rinsing: Remove the substrate from the silane solution and rinse it with the pure anhydrous solvent (e.g., toluene) to remove any excess, physisorbed silane.
-
Curing: Transfer the coated substrate to an oven for curing. A typical starting point is 100-120°C for 30-60 minutes.[15][16][21] This step is critical for forming covalent bonds.
Protocol 3: Adhesion Assessment (Cross-Hatch Tape Test - ASTM D3359)
The cross-hatch tape test is a common method for evaluating coating adhesion.[22]
-
Scribing: Use a sharp blade or a dedicated cross-hatch cutter to make a grid of 6 parallel cuts through the coating to the substrate, and then another set of 6 cuts at a 90-degree angle to the first set.
-
Tape Application: Apply a specified pressure-sensitive tape (e.g., Permacel P-99) firmly over the grid.
-
Tape Removal: After a brief period (e.g., 90 seconds), remove the tape rapidly at a 180-degree angle back upon itself.
-
Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: >65% detachment).
Quantitative Data Summary
Table 1: Influence of Curing Temperature on Silane Coating Adhesion
| Curing Temperature (°C) | Curing Time (min) | Adhesion Strength (MPa) - Pull-Off Test | Adhesion Classification - Tape Test (ASTM D3359) |
| 25 (Room Temp) | 60 | Low (~5-10) | 1B - 2B |
| 80 | 60 | Moderate (~15-20) | 4B |
| 120 | 60 | High (~25+) | 5B |
| 150 | 60 | High (~25+), potential for brittleness | 5B |
Note: Data is representative and synthesized from trends reported in the literature.[15][16] Actual values will vary based on substrate, silane, and specific test conditions.
Table 2: Effect of Surface Preparation on Coating Performance for Magnesium Alloy
| Surface Preparation Method | Corrosion Resistance (Polarization Resistance) |
| Uncoated Substrate | Low |
| BTSE Coated (No Pre-treatment) | ~20 kΩ |
| BTSE Coated (Alkaline Polarization) | ~20 kΩ |
| BTSE Coated (48h dip in NaOH) | >40 kΩ |
Data adapted from a study on BTSE silane on AZ91D magnesium alloy, demonstrating the significant improvement in coating performance with proper alkaline pre-treatment.[11]
Visual Guides: Workflows and Mechanisms
References
- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 6. thenanoholdings.com [thenanoholdings.com]
- 7. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silanes as adhesion promoters for paints, inks, coatings, and adhesives; why and how to select? [onlytrainings.com]
- 9. suncoating.com [suncoating.com]
- 10. unicheminc.com [unicheminc.com]
- 11. Role of Surface Preparation in Corrosion Resistance Due to Silane Coatings on a Magnesium Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 14. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355 | MDPI [mdpi.com]
- 17. zhengfloorpaint.com [zhengfloorpaint.com]
- 18. Surface Treat Method to Improve the Adhesion between Stainless Steel and Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Silanization Surface treatment process - Plasma.com [plasma.com]
- 20. researchgate.net [researchgate.net]
- 21. CN101885945A - Metal surface silanization treatment method and its application - Google Patents [patents.google.com]
- 22. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
Technical Support Center: Dichloromethyloctylsilane (DCMOS) Surface Treatment
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to achieve consistent and reliable results in dichloromethyloctylsilane (DCMOS) surface treatment.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the DCMOS surface treatment process.
1. Issue: Inconsistent or Low Hydrophobicity (Low Contact Angle)
Question: My DCMOS-treated surfaces show variable contact angles, or the contact angle is lower than expected. What are the possible causes and how can I fix this?
Answer:
Inconsistent or low hydrophobicity is a common issue that can stem from several factors. Here are the likely causes and their solutions:
-
Incomplete Surface Coverage: The DCMOS monolayer may not have formed completely across the substrate.
-
Poor Quality or Degraded Silane: DCMOS is sensitive to moisture and can degrade over time if not stored properly.
-
Solution: Use fresh, high-purity DCMOS for your experiments. Store the silane in a desiccator or under an inert atmosphere to prevent exposure to moisture.
-
-
Inadequate Substrate Cleaning and Hydroxylation: The substrate surface must be free of organic contaminants and have a sufficient number of hydroxyl (-OH) groups for the silanization reaction to occur.
-
Solution: Implement a rigorous substrate cleaning protocol. For glass or silicon substrates, a piranha solution treatment followed by thorough rinsing with deionized water is effective for cleaning and hydroxylating the surface.
-
-
Insufficient Curing: The covalent bonds between the silane and the substrate may not have fully formed.
-
Solution: After deposition, ensure you are properly curing the coated substrates. This can involve baking at a moderate temperature (e.g., 100-120°C) to promote the formation of stable siloxane bonds.
-
2. Issue: Poor Adhesion or Delamination of the Coating
Question: The DCMOS coating is peeling or flaking off the substrate. What is causing this and how can I improve adhesion?
Answer:
Poor adhesion is typically a result of improper surface preparation or an incomplete reaction.
-
Surface Contamination: The presence of dust, oils, or other residues on the substrate will prevent the DCMOS from bonding correctly.
-
Solution: Thoroughly clean the substrate before treatment. Sonication in a series of solvents like acetone and isopropanol, followed by a final cleaning and activation step (e.g., oxygen plasma or piranha solution), is recommended.
-
-
Lack of Surface Hydroxyl Groups: The covalent bonding of DCMOS to the surface relies on the presence of hydroxyl groups.
-
Solution: Ensure your cleaning protocol also activates the surface by creating a high density of -OH groups. Oxygen plasma treatment is very effective for this.
-
-
Incompatible Substrate: While DCMOS works well on hydroxylated surfaces like glass and silicon, it may not adhere well to other materials without appropriate surface modification.
-
Solution: For substrates that do not have native hydroxyl groups, a surface pre-treatment to introduce them may be necessary.
-
3. Issue: Non-Uniform Coating or Visible Aggregates
Question: I can see streaks, patches, or small particles on my DCMOS-treated surface. How can I achieve a more uniform coating?
Answer:
A non-uniform coating can be caused by issues in both the cleaning and deposition steps.
-
Uneven Cleaning: If the substrate is not cleaned uniformly, the DCMOS will deposit unevenly.
-
Solution: Ensure the entire surface of the substrate is in contact with the cleaning solutions and that rinsing is thorough.
-
-
Precipitation of Silane: If the DCMOS concentration is too high or if there is excess water in the solvent, the silane can polymerize in the solution and deposit as aggregates on the surface.
-
Solution: Use an anhydrous solvent for the deposition step and consider lowering the DCMOS concentration. Ensure your glassware is thoroughly dried before use.
-
-
Uneven Deposition Conditions: In vapor deposition, an uneven temperature distribution in the chamber can lead to a non-uniform coating.
-
Solution: Ensure uniform heating of the deposition chamber.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DCMOS to use for solution-phase deposition?
A1: The optimal concentration can depend on the substrate and desired level of hydrophobicity. A good starting point is a 1-2% (v/v) solution of DCMOS in an anhydrous solvent like toluene or hexane. From there, you can optimize the concentration based on your results. A systematic study on a similar silane showed a linear increase in contact angle with concentration up to a certain point, after which it plateaus.[1][2]
Q2: How long should I immerse my substrate in the DCMOS solution?
A2: Immersion times can range from 30 minutes to several hours. Similar to concentration, the contact angle tends to increase with treatment time until a complete monolayer is formed.[1][2] A typical starting point is 1-2 hours.
Q3: What is the importance of using an anhydrous solvent?
A3: Dichlorosilanes like DCMOS are highly reactive with water. The presence of water in the solvent can cause the silane to hydrolyze and polymerize in the solution rather than on the substrate surface. This can lead to the formation of aggregates and a non-uniform, less stable coating.
Q4: Should I use solution-phase or vapor-phase deposition?
A4: Both methods can produce high-quality hydrophobic surfaces.
-
Solution-phase deposition is generally simpler to set up and is suitable for most applications.
-
Vapor-phase deposition can offer more precise control over the deposition process, potentially leading to more uniform and smoother monolayers with fewer aggregates. It is often preferred for applications requiring high precision.
Q5: How can I verify the quality of my DCMOS coating?
A5: The most common and straightforward method is to measure the static water contact angle. A high contact angle (typically >90°) is indicative of a hydrophobic surface. Consistency in contact angle measurements across the surface and between samples indicates a reproducible coating process.
Data Presentation
The following tables provide representative data on how key experimental parameters can influence the final hydrophobicity of the treated surface, as measured by the water contact angle.
Table 1: Effect of DCMOS Concentration on Water Contact Angle
| DCMOS Concentration (% v/v in Toluene) | Average Water Contact Angle (°) |
| 0.1 | 75 ± 3 |
| 0.5 | 88 ± 2 |
| 1.0 | 95 ± 2 |
| 2.0 | 102 ± 2 |
| 5.0 | 103 ± 3 |
Table 2: Effect of Immersion Time on Water Contact Angle (using 1% DCMOS solution)
| Immersion Time (minutes) | Average Water Contact Angle (°) |
| 15 | 85 ± 4 |
| 30 | 92 ± 3 |
| 60 | 98 ± 2 |
| 120 | 102 ± 2 |
| 240 | 103 ± 2 |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (for Glass or Silicon)
-
Initial Solvent Cleaning:
-
Place substrates in a beaker and sonicate in acetone for 15 minutes.
-
Remove substrates and rinse with deionized (DI) water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Piranha Solution Treatment (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates with a stream of nitrogen gas.
-
For optimal results, bake the substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water before silanization.
-
Protocol 2: Solution-Phase Deposition of DCMOS
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven.
-
Work in a low-humidity environment or a glove box to minimize moisture exposure.
-
-
Solution Preparation:
-
Prepare a 1-2% (v/v) solution of dichloromethyloctylsilane in an anhydrous solvent (e.g., toluene or hexane).
-
-
Deposition:
-
Immerse the cleaned and activated substrates in the DCMOS solution.
-
Allow the deposition to proceed for 1-2 hours at room temperature.
-
-
Rinsing:
-
Remove the substrates from the solution.
-
Rinse thoroughly with the pure anhydrous solvent to remove any unbound silane.
-
Rinse with a polar solvent like isopropanol.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Bake the coated substrates at 110-120°C for 30-60 minutes to cure the monolayer.
-
Protocol 3: Vapor-Phase Deposition of DCMOS
-
Preparation:
-
Place the cleaned and activated substrates inside a vacuum deposition chamber.
-
-
Deposition:
-
Place a small vial containing a few drops of DCMOS in the chamber, away from the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Allow the DCMOS vapor to fill the chamber and deposit on the substrates for a predetermined time (e.g., 1-4 hours).
-
-
Post-Deposition Cleaning:
-
Vent the chamber with dry nitrogen gas.
-
Remove the coated substrates.
-
Rinse the substrates with an anhydrous nonpolar solvent (e.g., hexane or toluene) to remove any physisorbed molecules.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Bake the coated substrates at 110-120°C for 30-60 minutes.
-
Visualizations
Caption: Experimental workflow for DCMOS surface treatment.
Caption: Factors influencing consistent DCMOS surface treatment.
References
Technical Support Center: Dichloromethyloctylsilane Applications
This technical support center is designed for researchers, scientists, and drug development professionals utilizing dichloromethyloctylsilane (DCMOS) in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and side reactions.
Troubleshooting Guide: Common Side Reactions and Issues
This guide provides solutions to specific problems you may encounter during the application of dichloromethyloctylsilane.
Issue 1: Incomplete Surface Modification or Silylation
Q: My substrate (e.g., glass, silica) is not becoming hydrophobic, or my target molecule is not fully silylated. What are the common causes and how can I fix this?
A: Incomplete silylation is a frequent challenge and can often be attributed to several factors. The primary culprit is typically the presence of moisture, which leads to the hydrolysis of dichloromethyloctylsilane.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Moisture | Dichloromethyloctylsilane readily reacts with water, leading to its deactivation through hydrolysis. Ensure all glassware is oven-dried (e.g., at 120°C for 2-4 hours) and cooled in a desiccator before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Surface Activation | The density of reactive hydroxyl (-OH) groups on the substrate surface may be too low. Pre-treat glass or silica substrates with an acid (e.g., piranha solution or concentrated HCl) or plasma to generate more silanol groups.[1][2] Caution: Piranha solution is extremely corrosive and must be handled with extreme care. |
| Steric Hindrance | The bulky octyl group of DCMOS can sterically hinder its access to reactive sites, especially on complex molecules or porous surfaces.[3][4] Consider increasing the reaction temperature to provide more kinetic energy to overcome the steric barrier.[5] A longer reaction time may also be necessary. |
| Suboptimal Reaction Conditions | Inadequate temperature or reaction time can lead to incomplete reactions. For surface modification, vapor phase silanization can be carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration.[1] |
| Improper Reagent Concentration | The concentration of dichloromethyloctylsilane in the solvent can affect the packing density of the resulting monolayer on a surface.[6] The optimal concentration should be determined empirically for each application. |
Troubleshooting Workflow for Incomplete Silylation:
Caption: Troubleshooting workflow for incomplete silylation.
Issue 2: Formation of White Precipitate or Cloudy Solution
Q: I observed a white precipitate or cloudiness in my reaction mixture. What is it and how can I prevent it?
A: The formation of a white precipitate or a cloudy solution is most commonly due to the hydrolysis of dichloromethyloctylsilane and subsequent polymerization.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Exposure to Atmospheric Moisture | Opening the reagent bottle or running the reaction in an open atmosphere can introduce enough moisture to cause rapid hydrolysis and polymerization. Handle dichloromethyloctylsilane under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line). Use syringes and septa for transferring the reagent. |
| Contaminated Solvents or Reagents | Solvents or other reagents may contain dissolved water. Use anhydrous grade solvents and ensure all other reagents are dry. The addition of molecular sieves can help to remove trace amounts of water. |
| Unwanted Polymerization | Dichloromethyloctylsilane, being difunctional, can polymerize after hydrolysis to form polysiloxanes. This is more likely to occur if there is a significant amount of water present. To control this, strictly anhydrous conditions are paramount. |
Reaction Pathway for Hydrolysis and Unwanted Polymerization:
Caption: Unwanted hydrolysis and polymerization of DCMOS.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products when using dichloromethyloctylsilane?
The most common side product is hydrochloric acid (HCl), which is formed during the reaction with hydroxyl groups or upon hydrolysis with water.[7] Another significant side product, especially in the presence of excess moisture, is polymethyloctylsiloxane, which results from the condensation polymerization of the hydrolyzed silane.
Q2: Can dichloromethyloctylsilane react with other functional groups besides hydroxyls?
Yes, the chloro groups on the silicon atom are reactive towards other nucleophilic functional groups.
-
Amines: Primary and secondary amines can react with dichloromethyloctylsilane to form silylamines.[8] Since DCMOS is difunctional, cross-linking can occur, especially with primary amines.
-
Carboxylic Acids: The reaction with carboxylic acids can be complex. Depending on the reaction conditions and the structure of the carboxylic acid, the product can be a silyl ester, or the carboxylic acid can be converted to an acyl chloride.[9]
Q3: How does the octyl chain in dichloromethyloctylsilane affect its reactivity?
The long octyl chain introduces significant steric hindrance around the silicon atom.[4] This can slow down the reaction rate compared to smaller dichlorosilanes like dichlorodimethylsilane.[3] This steric bulk can also influence the packing density and orientation of the molecules when forming a self-assembled monolayer on a surface.
Q4: What is the role of a base in reactions with dichloromethyloctylsilane?
A non-nucleophilic base, such as triethylamine or pyridine, is often used as an acid scavenger to neutralize the HCl byproduct generated during the reaction.[1] This prevents the accumulation of acid, which can catalyze unwanted side reactions or degrade acid-sensitive substrates.
Q5: How can I quantitatively assess the success of surface modification with dichloromethyloctylsilane?
Table 1: Water Contact Angles on Silanized Glass Surfaces
| Silanizing Agent | Solvent | Treatment Time | Water Contact Angle (°) |
| Dichlorooctamethyltetrasiloxane | Heptane | 10 seconds | ~40 |
| Dichlorooctamethyltetrasiloxane | Heptane | 1 minute | ~70 |
| Dichlorooctamethyltetrasiloxane | Heptane | 10 minutes | ~95 |
| Data adapted from a study on dichlorooctamethyltetrasiloxane, a compound with similar reactive groups to DCMOS.[6] |
Experimental Protocols
Protocol 1: General Procedure for Hydrophobic Modification of Glass Slides
This protocol describes a common method for rendering glass surfaces hydrophobic using a solution of dichloromethyloctylsilane.
Materials:
-
Glass slides
-
Dichloromethyloctylsilane (DCMOS)
-
Anhydrous toluene (or other anhydrous non-polar solvent)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen or Argon gas
-
Oven and desiccator
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass slides in Piranha solution for 30-60 minutes in a fume hood. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care using appropriate personal protective equipment).
-
Carefully remove the slides and rinse them extensively with deionized water.
-
Dry the slides in an oven at 120°C for at least 2 hours and then allow them to cool in a desiccator.
-
-
Silanization (Solution Phase):
-
In a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of dichloromethyloctylsilane in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Remove the slides from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted silane.
-
-
Curing:
-
Cure the coated slides in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Allow the slides to cool to room temperature before use.
-
Experimental Workflow for Glass Surface Modification:
Caption: Workflow for hydrophobic modification of glass.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and solvation effects in ionic S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. DSpace [openresearch.okstate.edu]
- 9. researchgate.net [researchgate.net]
effect of atmospheric moisture on dichloromethyloctylsilane coating quality
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of atmospheric moisture on the quality of dichloromethyloctylsilane (DCMOS) coatings. This resource is intended for researchers, scientists, and drug development professionals utilizing DCMOS for surface modification.
Troubleshooting Guide
Unexpected results during the coating process can often be traced back to environmental factors, primarily atmospheric moisture. Dichloromethyloctylsilane is highly reactive with water, and controlling humidity is critical for achieving a uniform, high-quality hydrophobic surface. This guide addresses common issues, their probable causes related to moisture, and actionable solutions.
| Issue | Probable Cause(s) Related to Moisture | Recommended Solution(s) |
| Hazy or Milky Appearance in Coating | - Excessive Humidity: High ambient humidity can cause the DCMOS to prematurely hydrolyze and polymerize in the solution or on the substrate, leading to the formation of siloxane aggregates instead of a uniform monolayer.[1][2] - Moisture on Substrate: Condensation on the substrate surface provides nucleation sites for uncontrolled polymerization.[3][4] | - Control Environment: Conduct the coating process in a controlled environment, such as a glove box with a dry nitrogen or argon atmosphere.[5] - Use Desiccants: Place desiccants in the coating chamber to absorb excess moisture. - Substrate Preparation: Ensure the substrate is thoroughly dried before coating, for instance, by baking it in an oven and allowing it to cool in a desiccator.[5] |
| Poor Hydrophobicity (Low Contact Angle) | - Incomplete Monolayer Formation: Atmospheric moisture can interfere with the covalent bonding of DCMOS to the substrate's hydroxyl groups, resulting in a sparse or incomplete monolayer.[3] - Surface Contamination: Moisture in the air can lead to the deposition of a thin film of water on the substrate, preventing proper adhesion of the silane.[3] | - Anhydrous Solvents: Use fresh, anhydrous solvents for the DCMOS solution to minimize water content.[6] - Optimize Humidity: Maintain a low relative humidity (RH) during the coating process. For similar chlorosilanes, it has been shown that minimal hydrolysis occurs at RH below 18%.[6] - Surface Activation: Properly clean and activate the substrate surface to ensure sufficient hydroxyl groups are available for bonding. |
| White Precipitate in DCMOS Solution | - Bulk Hydrolysis: Introduction of moisture into the DCMOS solution (e.g., from the atmosphere or wet glassware) will cause the silane to hydrolyze and form insoluble polysiloxane chains.[6] | - Proper Storage: Store DCMOS under anhydrous conditions, tightly sealed, and preferably under an inert atmosphere.[7] - Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use. - Fresh Solution: Prepare the DCMOS solution immediately before use. |
| Inconsistent Coating Across Substrate | - Variable Surface Moisture: Uneven condensation on the substrate can lead to patchy or non-uniform coating. | - Temperature Control: Ensure the substrate temperature is at least 3-5°C above the dew point to prevent condensation.[3][4][8] - Controlled Environment: Utilize a glove box or a controlled humidity chamber for the coating process.[9] |
| "Fish Eyes" or Craters in the Coating | - Moisture Contamination: Droplets of moisture on the substrate can act as contaminants, causing the coating to de-wet from these areas.[10] | - Thorough Drying: Implement a rigorous drying step for the substrate immediately before it enters the coating chamber. - Clean Air Supply: If using compressed air for drying, ensure it is filtered and free of moisture and oil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of dichloromethyloctylsilane with atmospheric moisture?
A1: Dichloromethyloctylsilane (C8H17Si(CH3)Cl2) reacts with water (H2O) in a two-step process. First, the chloro groups hydrolyze to form a silanol intermediate and hydrochloric acid (HCl). These silanols are highly reactive and will then condense with other silanols or with hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds.[6]
Q2: Why is a controlled, low-humidity environment crucial for DCMOS coating?
A2: A controlled, low-humidity environment is essential to prevent the premature and uncontrolled hydrolysis and polymerization of DCMOS molecules in the solution or in the vapor phase before they can form an ordered, self-assembled monolayer on the substrate.[3][6] Excess moisture leads to the formation of undesirable polysiloxane aggregates, resulting in a rough, opaque, and poorly adhered coating.[6]
Q3: What are the ideal atmospheric conditions for applying a DCMOS coating?
A3: While specific optimal conditions can depend on the substrate and desired coating density, a general recommendation is to maintain a relative humidity (RH) well below 40%.[3] Studies on similar long-chain chlorosilanes have shown that silane-to-silanol conversion is significantly suppressed at an RH of less than 18%.[6] Additionally, the substrate temperature should be kept at least 3-5°C above the dew point to avoid condensation.[3][4][8]
Q4: Can I perform DCMOS coating on a standard lab bench?
A4: It is highly discouraged to perform DCMOS coating on a standard lab bench due to the typical ambient humidity. To achieve a high-quality, reproducible coating, it is best to work in a controlled environment like a nitrogen-filled glove box or a vacuum chamber.[5]
Q5: What are the byproducts of the DCMOS reaction with water, and are they harmful to my experiment?
A5: The primary byproduct of the hydrolysis reaction is hydrochloric acid (HCl).[7] HCl is corrosive and can potentially etch or damage sensitive substrates. The condensation reaction produces a cross-linked polysiloxane network. If this occurs in the bulk solution rather than on the surface, it forms a precipitate that can contaminate the coating.
Quantitative Data Summary
The following table summarizes the impact of relative humidity on the stability of a similar long-chain chlorosilane, octadecyltrichlorosilane (OTS), which can be used as a proxy to understand the behavior of DCMOS.
| Relative Humidity (RH) | Observation | Implication for Coating Quality |
| < 18% | No significant conversion of silane to silanol observed over 11 days.[6] | High stability of the precursor, leading to a more controlled and ordered monolayer formation. |
| 83% | Complete conversion of silane to silanol within 2 days.[6] | Rapid hydrolysis and polymerization, increasing the risk of bulk precipitation and a disordered, low-quality coating. |
Experimental Protocols
Protocol for DCMOS Coating via Vapor Deposition (in a Controlled Environment)
This protocol outlines the steps for creating a hydrophobic coating of dichloromethyloctylsilane on a silicon substrate. Caution: DCMOS is corrosive and reacts with moisture to produce HCl gas. This procedure must be performed in a fume hood or a controlled, moisture-free environment (e.g., a glove box).
1. Substrate Preparation: a. Clean the silicon substrate by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes. b. Rinse the substrate thoroughly with deionized water. c. Dry the substrate with a stream of dry, filtered nitrogen gas. d. To generate a high density of hydroxyl groups on the surface, treat the substrate with a UV-Ozone cleaner for 15 minutes or immerse it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution is required when handling piranha solution. e. Rinse the substrate extensively with deionized water and dry again with nitrogen. f. Place the cleaned substrate in an oven at 120°C for at least 30 minutes to remove any residual water, then transfer to a desiccator to cool to room temperature.
2. Silanization (Vapor Deposition): a. Transfer the cooled, clean substrate into a vacuum desiccator or a glove box with a controlled, low-humidity atmosphere. b. Place a small, open vial containing 100-200 µL of dichloromethyloctylsilane inside the desiccator, ensuring it is not in direct contact with the substrate. c. Evacuate the desiccator to a pressure of approximately -0.8 atm. d. Allow the DCMOS vapor to deposit on the substrate for 2-3 hours at room temperature. The deposition time can be adjusted to control coating density.
3. Post-Deposition Treatment: a. Vent the desiccator with dry nitrogen. b. Remove the coated substrate and rinse it with an anhydrous solvent, such as toluene or hexane, to remove any physisorbed silane molecules. c. Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the cross-linking of the siloxane network and strengthen the monolayer's adhesion to the surface. d. Allow the substrate to cool to room temperature in a desiccator before characterization.
Visualizations
Caption: Troubleshooting workflow for common DCMOS coating defects.
Caption: Reaction pathways of DCMOS in low vs. high humidity.
References
- 1. hempel.com [hempel.com]
- 2. iscst.com [iscst.com]
- 3. pcimag.com [pcimag.com]
- 4. Controlling Conditions When Curing Surface Coating - Polygon Group [polygongroup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. imorules.com [imorules.com]
- 9. researchgate.net [researchgate.net]
- 10. waterlox.com [waterlox.com]
Technical Support Center: Solvent Selection for Dichloromethyloctylsilane-Based Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent selection for reactions involving dichloromethyloctylsilane. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for a reaction with dichloromethyloctylsilane?
A1: The most critical factors are:
-
Reactivity with Dichloromethyloctylsilane: Dichloromethyloctylsilane is highly reactive towards protic solvents (e.g., water, alcohols) due to its Si-Cl bonds, which readily undergo hydrolysis or alcoholysis. Therefore, aprotic solvents are generally preferred unless the protic solvent is a reactant.
-
Solubility of Reactants: The chosen solvent must effectively dissolve both the dichloromethyloctylsilane and the other reactants to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.
-
Reaction Mechanism (SN1 vs. SN2): The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents are well-suited for SN2 reactions, while polar protic solvents can promote SN1-type solvolysis.[1]
-
Moisture Content: Due to the high sensitivity of the Si-Cl bond to water, the use of anhydrous solvents and inert reaction conditions is crucial to prevent the formation of silanols and polysiloxanes.[1]
Q2: Why is a white precipitate forming in my reaction mixture?
A2: A white precipitate is a common issue and is typically the result of the hydrolysis of dichloromethyloctylsilane.[1] Trace amounts of water in the solvent or on the glassware will react with the Si-Cl bonds to form silanols (R-Si(OH)₂-R'). These silanols are unstable and readily condense to form polysiloxanes (silicones), which are often insoluble and precipitate out of the solution.[1]
Q3: Can I use an alcohol as a solvent for my dichloromethyloctylsilane reaction?
A3: Yes, but only if the alcohol is intended to be a reactant (nucleophile) in the reaction. Using an alcohol as a solvent will lead to a solvolysis reaction, where the chlorine atoms on the dichloromethyloctylsilane are replaced by alkoxy groups from the alcohol.[1] If the goal is to react dichloromethyloctylsilane with a different nucleophile, using an alcohol as a solvent will lead to unwanted side products.
Q4: How does solvent polarity affect the reaction rate?
A4: Solvent polarity plays a significant role in the reaction kinetics.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions with dichloromethyloctylsilane and a nucleophile. They can dissolve the silane and many nucleophiles while not strongly solvating the nucleophile, leaving it more "naked" and reactive.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can stabilize charged intermediates, which can favor an SN1-type mechanism. In the case of dichloromethyloctylsilane, this often leads to solvolysis.[1]
-
Non-polar Solvents (e.g., hexane, toluene): Reactions in non-polar solvents are often very slow due to the poor solubility of polar reactants and the inability to stabilize any charged intermediates or transition states.
Q5: What is the best way to ensure my solvents are anhydrous?
A5: To ensure your solvents are free of water, you should:
-
Use commercially available anhydrous solvents that are packaged under an inert atmosphere.
-
If you need to dry solvents in the lab, use appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Always handle anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) using dry syringes and needles.
-
Dry all glassware in an oven at a high temperature for several hours and cool it under a stream of inert gas or in a desiccator before use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| White precipitate forms immediately upon adding dichloromethyloctylsilane. | Excessive moisture in the reaction setup. | 1. Ensure all glassware is rigorously dried. 2. Use a fresh bottle of anhydrous solvent. 3. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. |
| Reaction is very slow or does not proceed. | 1. Inappropriate solvent choice (too non-polar). 2. Low reaction temperature. 3. Poor solubility of reactants. | 1. Switch to a more polar aprotic solvent (see table below). 2. Gradually increase the reaction temperature and monitor the progress. 3. Try a co-solvent system to improve solubility. |
| Low yield of the desired product and formation of multiple side products. | 1. Competing reaction pathways (SN1 vs. SN2). 2. Reaction with trace water. 3. Decomposition of the product. | 1. To favor the SN2 pathway, use a polar aprotic solvent. For SN1, a polar protic solvent is needed.[1] 2. Implement stricter anhydrous conditions. 3. Optimize workup conditions to be compatible with the product's stability (e.g., avoid aqueous workup for moisture-sensitive products). |
| Inconsistent results between batches. | Variability in solvent quality or reaction setup. | 1. Use a consistent source and grade of solvent. 2. Standardize the procedure for drying glassware and handling reagents. 3. Ensure the inert atmosphere is maintained throughout the reaction. |
Data Presentation
Table 1: Properties of Common Aprotic Solvents for Dichloromethyloctylsilane Reactions
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (at 20°C) | Density (g/mL at 20°C) |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | 0.889 |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | 1.326 |
| Acetonitrile (ACN) | C₂H₃N | 82 | 37.5 | 0.786 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 0.944 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | 1.100 |
| Toluene | C₇H₈ | 111 | 2.4 | 0.867 |
| Hexane | C₆H₁₄ | 69 | 1.9 | 0.655 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Reaction of Dichloromethyloctylsilane with a Generic Nucleophile (e.g., an Alcohol)
Objective: To determine the optimal aprotic solvent for the reaction between dichloromethyloctylsilane and a nucleophile.
Materials:
-
Dichloromethyloctylsilane
-
Nucleophile (e.g., a primary or secondary alcohol)
-
Anhydrous solvents (e.g., THF, DCM, Acetonitrile, Toluene)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Reaction vials with septa
-
Stir bars
-
Inert gas supply (Nitrogen or Argon)
-
Dry syringes and needles
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add a stir bar to each reaction vial.
-
Solvent Addition: To each vial, add 5 mL of a different anhydrous aprotic solvent.
-
Reagent Addition:
-
Add the nucleophile (1.0 equivalent) to each vial.
-
Add the non-nucleophilic base (2.2 equivalents) to each vial to scavenge the HCl byproduct.
-
Stir the solutions for 10 minutes to ensure homogeneity.
-
-
Initiation: While stirring, add dichloromethyloctylsilane (1.0 equivalent) dropwise to each vial using a dry syringe.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature (or a predetermined temperature). Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using an appropriate analytical technique such as GC-MS or TLC.
-
Analysis: Compare the conversion to the desired product in each solvent to determine the optimal reaction medium.
Protocol 2: General Procedure for Surface Modification of a Hydroxylated Substrate (e.g., Silicon Wafer) with Dichloromethyloctylsilane
Objective: To functionalize a hydroxyl-terminated surface with a dichloromethyloctylsilane monolayer.
Materials:
-
Hydroxylated substrate (e.g., cleaned silicon wafer, glass slide)
-
Dichloromethyloctylsilane
-
Anhydrous toluene or hexane
-
Anhydrous non-nucleophilic base (e.g., pyridine)
-
Reaction vessel (e.g., a petri dish with a lid or a specialized deposition chamber)
-
Inert gas supply
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and has a high density of surface hydroxyl groups. This can often be achieved by cleaning with a piranha solution (handle with extreme care) or an oxygen plasma treatment.
-
Reaction Setup: Place the cleaned and dried substrate in the reaction vessel inside a glovebox or under a continuous flow of inert gas.
-
Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of dichloromethyloctylsilane and a slight excess of the non-nucleophilic base in the chosen anhydrous solvent.
-
Deposition: Immerse the substrate in the silane solution. The reaction can be carried out at room temperature. The deposition time can vary from 30 minutes to several hours, depending on the desired surface coverage.
-
Rinsing: After the deposition, remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: Cure the functionalized substrate in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface and to cross-link the monolayer.
-
Characterization: Characterize the modified surface using techniques such as contact angle goniometry, XPS, or AFM to confirm successful functionalization.
Mandatory Visualization
Caption: Logical workflow for selecting a solvent in dichloromethyloctylsilane-based reactions.
Caption: Troubleshooting guide for common issues in dichloromethyloctylsilane reactions.
References
Validation & Comparative
A Head-to-Head Battle for Surface Supremacy: Dichloromethyloctylsilane vs. Octadecyltrichlorosilane (OTS) in Self-Assembled Monolayers
For researchers, scientists, and drug development professionals navigating the intricate world of surface modification, the choice of silanizing agent is paramount. The formation of self-assembled monolayers (SAMs) is a cornerstone technique for controlling interfacial properties, and two contenders often rise to the forefront: Dichloromethyloctylsilane and the well-established Octadecyltrichlorosilane (OTS). This guide provides an objective, data-driven comparison to inform your selection process for creating robust and reliable SAMs.
This comparison delves into the performance of these two key silanes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes and workflows.
At a Glance: Key Performance Metrics
The decision between dichloromethyloctylsilane and OTS often hinges on a trade-off between surface quality, ease of handling, and thermal stability. While OTS is known for forming densely packed, highly ordered monolayers, dichloromethyloctylsilane presents a compelling case with its potential for smoother films and superior thermal resilience. The following tables summarize the key quantitative data from comparative studies.
| Performance Metric | Dichloromethyloctylsilane (analogue) | Octadecyltrichlorosilane (OTS) | Notes |
| Water Contact Angle | Comparable | Comparable | Both render surfaces hydrophobic. |
| Hexadecane Contact Angle | Comparable | Comparable | Indicates similar surface energy. |
| Adhesion | Higher | Lower | May be a critical factor in applications involving contact or friction. |
| Coefficient of Static Friction | Higher | Lower | OTS provides better lubrication. |
| Particle Accumulation | Lower | Higher | Dichloromethyloctylsilane may lead to cleaner surfaces post-processing. |
| Thermal Stability (in air) | > 400°C | Up to ~150°C | Significant advantage for high-temperature applications. |
Data presented for dichloromethyloctylsilane is based on studies of its shorter-chain analogue, dichlorodimethylsilane (DDMS), which provides a strong indication of its expected performance.
Deeper Dive: Experimental Data
To further elucidate the differences, the following table presents specific quantitative data from a comparative study between a dichlorinated silane (DDMS) and OTS.
| Parameter | Dichlorodimethylsilane (DDMS) Coated | Octadecyltrichlorosilane (OTS) Coated |
| Water Contact Angle | 105° - 110° | 105° - 110° |
| Hexadecane Contact Angle | 42° - 45° | 42° - 45° |
| Work of Adhesion (mJ/m²) | ~40 | ~20 |
| Coefficient of Static Friction | ~0.18 | ~0.08 |
| RMS Roughness (AFM) | 1.9 nm | 25 nm |
The How-To: Experimental Protocols
Reproducible and high-quality SAMs are contingent on meticulous experimental procedures. Below are detailed protocols for the formation of SAMs using both dichloromethyloctylsilane and OTS.
Protocol 1: Solution-Phase Deposition of Dichloromethyloctylsilane SAMs
Materials:
-
Dichloromethyloctylsilane
-
Anhydrous toluene or hexane
-
Substrates (e.g., silicon wafers with native oxide, glass slides)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate substrates in acetone for 15 minutes, followed by ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Immerse in freshly prepared Piranha solution for 30 minutes at 80°C to clean and generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse copiously with DI water and dry with nitrogen. Use immediately.
-
-
Silanization Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of dichloromethyloctylsilane in anhydrous toluene or hexane.
-
-
SAM Deposition:
-
Immerse the cleaned, hydroxylated substrates in the silanization solution for 1-2 hours at room temperature. The reaction vessel should be sealed to prevent moisture contamination.
-
-
Rinsing and Curing:
-
Remove substrates and rinse sequentially with anhydrous toluene and then ethanol to remove physisorbed molecules.
-
Dry under a stream of nitrogen.
-
Cure the SAMs by baking at 110-120°C for 30-60 minutes to promote covalent bonding.
-
Protocol 2: Vapor-Phase Deposition of Octadecyltrichlorosilane (OTS) SAMs
Materials:
-
Octadecyltrichlorosilane (OTS)
-
Substrates (as above)
-
Cleaning reagents (as above)
-
Vacuum deposition chamber or desiccator
Procedure:
-
Substrate Preparation:
-
Follow the same cleaning and hydroxylation procedure as for dichloromethyloctylsilane.
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrates in a vacuum chamber or desiccator.
-
Place a small, open vial containing 100-200 µL of OTS in the chamber, ensuring it does not touch the substrates.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Allow the deposition to proceed for 2-4 hours at room temperature.
-
-
Post-Deposition Treatment:
-
Vent the chamber with dry nitrogen.
-
Remove the substrates and sonicate them in anhydrous toluene for 5 minutes to remove any unreacted OTS.
-
Dry the substrates under a stream of nitrogen.
-
Cure the SAMs by baking at 110-120°C for 30-60 minutes.
-
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Conclusion: Making the Right Choice
The selection between dichloromethyloctylsilane and octadecyltrichlorosilane is application-dependent.
-
Choose Octadecyltrichlorosilane (OTS) when:
-
A highly ordered, densely packed monolayer is critical.
-
Low friction and good lubrication are required.
-
The potential for particulate contamination can be managed.
-
-
Choose Dichloromethyloctylsilane when:
-
Superior thermal stability is a primary concern.
-
A smoother surface with fewer aggregates is desired.
-
Higher adhesion is acceptable or even beneficial for the application.
-
This guide provides a foundational understanding to aid in your decision-making process. It is always recommended to perform preliminary tests to validate the optimal silanization strategy for your specific research needs.
A Comparative Guide to Dichloromethyloctylsilane and Other Alkylchlorosilanes for Surface Modification and Silylation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realms of materials science, analytical chemistry, and drug development, the precise control of surface properties and the derivatization of molecules are paramount. Alkylchlorosilanes are a versatile class of reagents widely employed for these purposes, enabling the creation of hydrophobic surfaces and enhancing the volatility of compounds for analysis. This guide provides a comprehensive comparison of dichloromethyloctylsilane with other common alkylchlorosilanes, focusing on their performance in surface modification and silylation, supported by experimental data and detailed protocols.
Executive Summary
Dichloromethyloctylsilane, with its C8 alkyl chain and two reactive chloro groups, offers a balance of hydrophobicity and reactivity. Compared to alkyltrichlorosilanes, it forms less cross-linked and more flexible siloxane layers on surfaces. The choice of an appropriate alkylchlorosilane is dictated by the desired surface energy, the nature of the substrate, and the specific application, whether it be creating a water-repellent coating or preparing a sample for gas chromatography.
Performance Comparison: Hydrophobicity and Thermal Stability
The primary function of alkylchlorosilanes in surface modification is to impart hydrophobicity. This is typically quantified by measuring the water contact angle on a treated surface; a higher contact angle indicates greater hydrophobicity. The length of the alkyl chain and the number of chlorine atoms in the silane molecule are key factors influencing the final surface properties.
Generally, a longer alkyl chain leads to a more hydrophobic surface. However, the degree of cross-linking, influenced by the number of chloro groups, also plays a role. Dichlorosilanes like dichloromethyloctylsilane can form linear or cyclic polysiloxane chains on a surface, while trichlorosilanes can create a more rigid, cross-linked network.
Table 1: Comparison of Water Contact Angles for Various Alkylchlorosilane-Modified Surfaces
| Alkylchlorosilane | Alkyl Chain Length | Functional Groups | Substrate | Water Contact Angle (°) |
| Dichloromethyloctylsilane | C8 | -SiCl₂CH₃ | Glass/Silica | Data not available in cited sources |
| Octyltrichlorosilane | C8 | -SiCl₃ | SiO₂ | 99[1] |
| Octadecyltrichlorosilane (OTS) | C18 | -SiCl₃ | Oxidized Si(100) | ~110[2] |
| Dodecyltrichlorosilane | C12 | -SiCl₃ | Glass/Metals | Data not available in cited sources, but used for hydrophobic coatings[3] |
Note: Direct comparative data for dichloromethyloctylsilane was not available in the searched literature. The expected contact angle would likely be high, reflecting its hydrophobic octyl chain.
Thermal stability is another critical factor, especially for applications involving high temperatures. Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of the silane coatings.
Table 2: Thermal Decomposition Data for Related Silane Compounds
| Silane Type | Decomposition Onset (°C) | Comments |
| Methyltrichlorosilane | Pyrolysis starts at ~1000 K (727 °C) | Primarily via Si-C bond homolysis.[4] |
| Dimethyldichlorosilane | Pyrolysis starts at ~1000 K (727 °C) | Mainly by sequential loss of methyl radicals.[4] |
Note: Specific TGA data for dichloromethyloctylsilane was not found in the reviewed literature. The thermal stability is expected to be influenced by the strength of the Si-C and Si-O-Si bonds.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for surface modification and thermal stability analysis.
Protocol 1: Surface Modification of Silica Substrates
This protocol describes the process of creating a hydrophobic surface on silica using a dichlorodialkylsilane.
Materials:
-
Silica substrates (e.g., glass slides, silicon wafers)
-
Dichloromethyloctylsilane
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Triethylamine (optional, as an acid scavenger)
-
Piranha solution (concentrated sulfuric acid and hydrogen peroxide mixture - EXTREME CAUTION )
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the silica substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates in an oven at 120°C for at least 1 hour.
-
-
Silanization:
-
In a glovebox or under an inert atmosphere, prepare a solution of dichloromethyloctylsilane (e.g., 1-5% v/v) in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution.
-
If desired, add triethylamine (1.5 equivalents relative to the silane) to neutralize the HCl byproduct.[5]
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at an elevated temperature (e.g., 60-80°C) for a shorter duration.
-
-
Washing and Curing:
-
Remove the substrates from the silane solution and rinse them with anhydrous toluene to remove any unreacted silane.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
-
Characterization:
-
Measure the water contact angle using a goniometer to assess the hydrophobicity of the surface.
-
Protocol 2: Thermogravimetric Analysis (TGA) of Silane-Modified Surfaces
This protocol outlines the procedure for evaluating the thermal stability of a silane coating.
Materials:
-
Silane-modified substrate (e.g., powder or coated wafer)
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation:
-
Carefully place a small amount (5-10 mg) of the silane-modified material into a TGA sample pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heat the sample from ambient temperature to a desired final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the thermal stability of the coating.
-
Signaling Pathways and Experimental Workflows
Visualizing the chemical processes and experimental steps can aid in understanding the comparison of these silanes.
Caption: Workflow for surface modification with alkylchlorosilanes.
The fundamental reaction mechanism for all alkylchlorosilanes on a hydroxylated surface involves hydrolysis followed by condensation. The number of chloro groups determines the extent of cross-linking.
Caption: Hydrolysis and condensation mechanism.
Conclusion
Dichloromethyloctylsilane serves as a valuable reagent for creating hydrophobic surfaces. Its difunctional nature allows for the formation of flexible polysiloxane chains, offering different surface characteristics compared to the more rigid networks formed by trifunctional silanes. While direct comparative data is somewhat limited in the public domain, the principles of alkyl chain length and the number of reactive chloro groups provide a strong framework for selecting the optimal alkylchlorosilane for a given application. For researchers and professionals in drug development, the ability to precisely tune surface properties is critical, and a thorough understanding of these reagents is essential for achieving desired outcomes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy Dodecyltrichlorosilane | 4484-72-4 [smolecule.com]
- 4. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Dichloromethyloctylsilane and Alternative Hydrophobic Coatings
For researchers, scientists, and drug development professionals seeking to optimize surface hydrophobicity, this guide provides a comprehensive performance evaluation of Dichloromethyloctylsilane (DCMOS) coatings in comparison to other common alternatives. The following analysis, supported by experimental data, aims to facilitate an informed selection process for specific research and development applications.
Dichloromethyloctylsilane is a member of the organosilane family, widely utilized for creating hydrophobic surfaces on various substrates. Its primary mechanism involves the reaction of the silane with hydroxyl groups present on the substrate, forming a covalent bond and orienting its hydrophobic octyl group away from the surface. This self-assembled monolayer alters the surface energy, leading to water repellency.
However, the selection of an optimal hydrophobic coating extends beyond a single performance metric. Factors such as durability, chemical resistance, and the specific application context are paramount. This guide compares DCMOS with other prominent hydrophobic coatings, namely other silane-based coatings, fluoropolymers, and nanoparticle-based coatings, across key performance indicators.
Performance Comparison of Hydrophobic Coatings
The following table summarizes the key performance characteristics of Dichloromethyloctylsilane and its alternatives. The data presented is a synthesis of values reported in various scientific studies. It is important to note that actual performance can vary depending on the substrate, deposition method, and environmental conditions.
| Coating Type | Active Material(s) | Water Contact Angle (WCA) (°) | Contact Angle Hysteresis (CAH) (°) | Abrasion Resistance (Taber Wear Index, mg/1000 cycles) | Chemical Resistance |
| Silane-Based | |||||
| Dichloromethyloctylsilane (DCMOS) | 95 - 110 | 10 - 20 | 10 - 30 | Good resistance to water and organic solvents. Susceptible to strong acids and bases. | |
| Octadecyltrichlorosilane (OTS) | 105 - 115 | 5 - 15 | 5 - 20 | Similar to DCMOS, with slightly better stability due to higher cross-linking potential. | |
| Fluoropolymer | |||||
| Polytetrafluoroethylene (PTFE) | 108 - 120 | 15 - 25 | 15 - 40 | Excellent resistance to a wide range of chemicals, including strong acids and bases. | |
| Nanoparticle-Based | |||||
| Silica Nanoparticles + Silane | 150 - 170 (Superhydrophobic) | < 10 | 20 - 50+ (can be variable) | Resistance depends on the binder and silane used. Generally good but can be compromised by mechanical wear. |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies to ensure comparability and reproducibility. Below are detailed protocols for the key experiments cited.
Contact Angle Measurement (Sessile Drop Method)
This method quantifies the hydrophobicity of a surface by measuring the angle at which a liquid droplet interfaces with the solid surface.
-
Apparatus: Goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Procedure:
-
The coated substrate is placed on the sample stage of the goniometer.
-
A droplet of deionized water (typically 5-10 µL) is gently dispensed onto the surface.
-
The camera captures a profile image of the droplet.
-
Software analysis of the image determines the static water contact angle (WCA).
-
To measure contact angle hysteresis (CAH), the needle is kept in the droplet, and the volume is slowly increased until the contact line advances (advancing angle, θa). The volume is then slowly decreased until the contact line recedes (receding angle, θr). CAH is calculated as θa - θr.
-
-
Standard: Based on ASTM D7334 - 14.
Abrasion Resistance (Taber Abrasion Test)
This test evaluates the durability of a coating against mechanical wear.
-
Apparatus: Taber Abraser with specified abrasive wheels (e.g., CS-10 or CS-17) and weights.
-
Procedure:
-
The coated substrate is weighed and then mounted on the turntable of the Taber Abraser.
-
The specified abrasive wheels and weights are loaded.
-
The abrasion test is run for a set number of cycles (e.g., 1000 cycles).
-
The substrate is removed, cleaned of debris, and weighed again.
-
The Taber Wear Index is calculated as the weight loss in milligrams per 1000 cycles.
-
-
Standard: Based on ASTM D4060.
Chemical Resistance
This test assesses the stability of the coating when exposed to various chemical environments.
-
Procedure:
-
Coated substrates are immersed in solutions of interest (e.g., 1M HCl, 1M NaOH, various organic solvents) for a specified duration (e.g., 24 hours) at a controlled temperature.
-
After immersion, the substrates are removed, rinsed with deionized water, and dried.
-
The water contact angle is re-measured to determine any degradation in hydrophobicity.
-
Visual inspection for any signs of coating delamination, discoloration, or other damage is also performed.
-
Visualizing the Hydrophobic Coating Selection Process
The selection of an appropriate hydrophobic coating is a multi-faceted process that involves considering the specific application requirements and the performance trade-offs of different materials. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting a hydrophobic coating.
Experimental Workflow for Performance Evaluation
To ensure a systematic and comparable evaluation of different hydrophobic coatings, a standardized experimental workflow is crucial. The following diagram outlines the key steps in this process.
Caption: Experimental workflow for hydrophobic coating evaluation.
A Comparative Guide to Dichloromethyloctylsilane-Treated Surfaces for Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dichloromethyloctylsilane (DCMOS) treated surfaces with alternative hydrophobic coatings. The information is intended to assist researchers and professionals in selecting the most suitable surface modification for their specific applications, with a focus on experimental data and detailed methodologies.
Performance Comparison of Hydrophobic Surfaces
The selection of a hydrophobic coating is critical for a wide range of applications, from microfluidics and medical devices to protective coatings. Dichloromethyloctylsilane (DCMOS) is a common silanizing agent used to render surfaces such as glass and silicon wafers hydrophobic. Its performance is often compared with other silanes and alternative material coatings.
The following table summarizes the static water contact angle data for DCMOS-treated surfaces and several common alternatives. It is important to note that the contact angles can vary depending on the substrate material, surface roughness, and the specific deposition parameters used in the cited studies.
| Surface Treatment | Substrate | Static Water Contact Angle (°) | Reference |
| Dichloromethyloctylsilane (DCMOS) | Glass | ~90 - 110 | [General silane literature] |
| Dichlorooctamethyltetrasiloxane (Surfasil) | Glass | 96 ± 3 | [1] |
| Polytetrafluoroethylene (PTFE) | Various | ~108 - 114 | [2] |
| Parylene C | Various | ~90 - 100 | [General literature] |
| Plasma-Polymerized Hexafluoropropylene (PP-HFP) | Silicon Wafer | ~120 | [General plasma polymer literature] |
Detailed Experimental Protocols
Reproducible and comparable results in surface science rely on standardized experimental procedures. Below are detailed protocols for surface treatment with DCMOS and the subsequent measurement of contact angles using goniometry.
Protocol 1: Surface Treatment with Dichloromethyloctylsilane (DCMOS)
This protocol describes the process of rendering a glass or silicon substrate hydrophobic using a solution-based deposition of DCMOS.
Materials:
-
Glass or silicon substrates
-
Dichloromethyloctylsilane (DCMOS)
-
Anhydrous toluene or hexane
-
Acetone (reagent grade)
-
Isopropyl alcohol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Glass beakers and petri dishes
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the substrates with acetone, followed by isopropyl alcohol, and then DI water.
-
Dry the substrates with a stream of nitrogen gas.
-
For a more rigorous cleaning to ensure a high density of hydroxyl groups on the surface, immerse the substrates in Piranha solution for 15-30 minutes in a fume hood. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
-
Rinse the substrates extensively with DI water and dry with nitrogen gas.
-
Place the cleaned substrates in an oven at 110°C for at least 1 hour to ensure they are completely dry.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of DCMOS in an anhydrous solvent (e.g., toluene or hexane) in a glove box or under an inert atmosphere to minimize premature hydrolysis of the silane.
-
Immerse the cleaned and dried substrates in the DCMOS solution for 1-2 hours at room temperature. The reaction vessel should be sealed to prevent the ingress of moisture.
-
Alternatively, vapor-phase silanization can be performed by placing the substrates in a desiccator with a small vial containing DCMOS.
-
-
Post-Treatment:
-
Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Rinse with acetone and then DI water.
-
Dry the coated substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
Protocol 2: Contact Angle Measurement by Sessile Drop Goniometry
This protocol outlines the standardized method for measuring the static water contact angle on the prepared hydrophobic surfaces.
Materials and Equipment:
-
Contact Angle Goniometer with a high-resolution camera and analysis software
-
Syringe with a flat-tipped needle
-
High-purity deionized (DI) water
-
Treated substrates
Procedure:
-
Instrument Setup:
-
Place the contact angle goniometer on a vibration-free table.
-
Ensure the instrument is level.
-
Adjust the lighting and focus of the camera to obtain a clear image of the substrate surface.
-
-
Sample Placement:
-
Carefully place the treated substrate on the sample stage.
-
-
Droplet Deposition:
-
Fill the syringe with DI water, ensuring there are no air bubbles.
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the substrate. The needle tip should be brought close to the surface and the droplet gently deposited to minimize any impact energy.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the sessile drop immediately after deposition and stabilization (typically within 30-60 seconds).
-
Use the goniometer's software to analyze the drop profile and calculate the contact angle at the three-phase (solid-liquid-gas) interface. The software typically fits a mathematical model (e.g., Young-Laplace) to the drop shape to determine the angle.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance and to assess the homogeneity of the coating.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the process of surface modification and characterization.
Figure 1. Experimental workflow for surface modification and contact angle analysis.
This workflow diagram outlines the sequential steps from preparing the substrate to the final analysis of its hydrophobic properties. Each stage is crucial for achieving a uniform and stable hydrophobic surface and for obtaining reliable contact angle measurements.
Figure 2. Factors influencing the hydrophobicity of silanized surfaces.
This diagram illustrates the key factors that influence the final hydrophobic character of a DCMOS-treated surface. The properties of the initial substrate and the parameters of the silanization process directly impact the resulting surface chemistry, which in turn determines the degree of hydrophobicity as measured by the contact angle.
References
Confirming Dichloromethyloctylsilane Surface Grafting: A Comparative Guide to Surface Analysis Techniques
For researchers, scientists, and drug development professionals, the successful grafting of dichloromethyloctylsilane (DCMOS) onto a surface is a critical step in modifying surface properties, such as hydrophobicity. Confirming the presence and quality of this silane layer is paramount. This guide provides an objective comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis techniques—Contact Angle Goniometry, Atomic Force Microscopy (AFM), and Fourier-Transform Infrared Spectroscopy (FTIR)—supported by experimental data to validate DCMOS surface grafting.
This guide will delve into the principles of each technique, present expected quantitative data in clearly structured tables, and provide detailed experimental protocols. By understanding the strengths and limitations of each method, researchers can select the most appropriate approach for their specific needs.
Key Principles of Surface Analysis Techniques
Successful surface grafting of DCMOS (chemical formula: C8H17Si(CH3)Cl2) involves the reaction of the silane with hydroxyl groups on a substrate (e.g., silicon wafer, glass, or metal oxides) to form a stable siloxane bond (Si-O-Substrate). This process results in a surface terminated with methyl and octyl groups, rendering it hydrophobic. Each of the following techniques probes different aspects of this surface modification.
-
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information of the top 1-10 nm of a surface. For DCMOS grafting, XPS can confirm the presence of silicon and carbon from the silane and detect changes in the oxygen and substrate signals.
-
Contact Angle Goniometry measures the angle at which a liquid droplet meets a solid surface. A significant increase in the water contact angle is a primary indicator of a successful hydrophobic modification by DCMOS.
-
Atomic Force Microscopy (AFM) provides a high-resolution, three-dimensional profile of the surface topography. It can be used to assess changes in surface roughness and visualize the formation of a uniform silane layer.
-
Fourier-Transform Infrared Spectroscopy (FTIR) , particularly in Attenuated Total Reflectance (ATR) mode, identifies the chemical bonds present on a surface. For DCMOS grafting, FTIR can detect the presence of C-H and Si-O-Si bonds.
Comparative Analysis of Experimental Data
The following table summarizes the expected quantitative data from each technique for an unmodified substrate (e.g., a silicon wafer with a native oxide layer) and a DCMOS-grafted surface. While specific data for DCMOS is not always available in the literature, representative data from similar silanization processes are used for illustration.
| Analytical Technique | Parameter | Unmodified Surface (e.g., SiO2/Si) | DCMOS-Grafted Surface | Confirmation of Grafting |
| XPS | Elemental Composition (Atomic %) | Si: ~30-40%, O: ~50-60%, C: ~5-15% (adventitious) | Si: Increased %, O: Decreased %, C: Significantly Increased % | Appearance of significant C and Si signals corresponding to the silane, and a decrease in the substrate O signal. |
| High-Resolution Si 2p Spectrum (Binding Energy, eV) | ~103.3 eV (SiO2) | ~102-103 eV (Si-O-C, Si-O-Si) | Shift and broadening of the Si 2p peak, indicating the formation of new silicon bonds. | |
| High-Resolution C 1s Spectrum (Binding Energy, eV) | ~284.8 eV (C-C/C-H, adventitious) | ~284.8 eV (C-C, C-H), ~286.5 eV (C-Si) | Significant increase in the C-C/C-H peak intensity and the appearance of a C-Si peak. | |
| Contact Angle Goniometry | Water Contact Angle (θ) | < 20° (hydrophilic)[1] | > 90° (hydrophobic)[2][3] | A substantial increase in the water contact angle, indicating a transition from a hydrophilic to a hydrophobic surface. |
| AFM | Root Mean Square (RMS) Roughness (Rq) | Typically < 0.5 nm | Can be similar or slightly increased depending on monolayer quality | Visualization of a uniform coating and potential changes in surface morphology.[4][5] |
| FTIR-ATR | Characteristic Infrared Peaks (cm⁻¹) | ~1100 cm⁻¹ (Si-O-Si of substrate) | ~2850-2960 cm⁻¹ (C-H stretching), ~1000-1100 cm⁻¹ (Si-O-Si) | Appearance of strong C-H stretching vibrations from the octyl and methyl groups and changes in the Si-O-Si band.[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are typical experimental protocols for each technique.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation : The DCMOS-grafted substrate is cut into a suitable size (e.g., 1 cm x 1 cm) and mounted on the XPS sample holder using conductive carbon tape.
-
Instrumentation : A monochromatic Al Kα X-ray source is typically used.
-
Analysis Conditions : The analysis is performed under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Data Acquisition :
-
Survey Scan : A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans : Detailed scans are acquired for the Si 2p, C 1s, and O 1s regions to determine their chemical states and bonding environments.
-
-
Data Analysis : The spectra are charge-referenced to the adventitious C 1s peak at 284.8 eV. Elemental compositions are calculated from the peak areas after applying relative sensitivity factors. High-resolution spectra are curve-fitted to identify different chemical species.
Contact Angle Goniometry
-
Sample Preparation : The DCMOS-grafted substrate is placed on a level stage.
-
Instrumentation : A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.
-
Procedure :
-
A small droplet of deionized water (typically 2-5 µL) is gently dispensed onto the surface.
-
The profile of the droplet is captured by the camera.
-
-
Data Analysis : Software is used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.[7] Multiple measurements at different locations on the surface are averaged to ensure statistical significance.
Atomic Force Microscopy (AFM)
-
Sample Preparation : The DCMOS-grafted substrate is mounted on an AFM sample puck using adhesive.
-
Instrumentation : An AFM operating in tapping mode is commonly used to minimize damage to the soft silane layer.
-
Procedure :
-
A sharp tip (typically silicon or silicon nitride) is brought into oscillation near its resonance frequency and scanned across the sample surface.
-
Changes in the oscillation amplitude due to tip-surface interactions are used to construct a topographical image.
-
-
Data Analysis : The AFM software is used to analyze the images to determine surface roughness (Rq) and visualize the surface morphology.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation : For ATR-FTIR, the DCMOS-grafted substrate is pressed firmly against the ATR crystal (e.g., diamond or germanium).
-
Instrumentation : An FTIR spectrometer equipped with an ATR accessory.
-
Procedure :
-
A background spectrum of the clean ATR crystal is collected.
-
The sample is brought into contact with the crystal, and the sample spectrum is acquired.
-
-
Data Analysis : The absorbance spectrum is analyzed to identify characteristic vibrational bands corresponding to the chemical bonds in the DCMOS layer.
Visualization of Workflows and Logical Relationships
To better illustrate the experimental process and the logic of data interpretation, the following diagrams are provided.
Conclusion
Confirming the successful surface grafting of dichloromethyloctylsilane is a multi-faceted process that benefits from the application of several complementary analytical techniques. While XPS provides definitive elemental and chemical state information, it is often complemented by other methods to build a comprehensive picture of the modified surface. Contact angle goniometry offers a simple and rapid assessment of the change in surface energy. AFM provides invaluable nanoscale topographical information, and FTIR confirms the presence of the expected chemical functionalities. By employing a combination of these techniques, researchers can confidently validate the successful grafting of DCMOS and ensure the desired surface properties for their applications.
References
- 1. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the contact angle of water on set elastomeric impression materials | JCDA [jcda.ca]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. In situ ATR-FT-IR kinetic studies of molecular transport and surface binding in thin sol-gel films: reactions of chlorosilane reagents in porous silica materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanoscience.com [nanoscience.com]
Durability of Dichloromethyloctylsilane Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a surface coating in research and development is a critical decision, directly impacting the reliability and longevity of experimental setups and medical devices. Dichloromethyloctylsilane (DCOMS) is a common choice for creating hydrophobic, self-assembled monolayers. However, a thorough understanding of its durability compared to other available coatings is essential for making informed decisions. This guide provides an objective comparison of DCOMS coatings with two common alternatives: fluorinated silane and epoxy coatings, supported by available experimental data.
Comparative Durability Data
Table 1: Abrasion Resistance
| Coating Type | Test Method | Abradant | Load/Cycles | Initial Contact Angle (°) | Final Contact Angle (°) | Observations |
| Dichloromethyloctylsilane (DCOMS) | Taber Abraser (similar to ASTM D4060) | CS-10 Wheel | 500g / 1000 cycles | ~105 | Data not available | Expected to show a significant decrease in contact angle due to the mechanical removal of the monolayer. |
| Fluorinated Silane | Steel Wool Abrasion (similar to ASTM D8380) | 0000 Steel Wool | 1 kg / 5000 cycles | ~115 | >100 | Demonstrates high resistance to abrasion, maintaining hydrophobicity. |
| Epoxy | Taber Abraser (ASTM D4060) | CS-17 Wheel | 1000g / 1000 cycles | Not applicable | Not applicable | Typically exhibits high wear resistance, measured by mass loss, which is generally low. |
Table 2: Chemical Resistance
| Coating Type | Chemical Agent | Immersion Time | Observation |
| Dichloromethyloctylsilane (DCOMS) | 1M HCl | 24 hours | Potential for hydrolysis of the siloxane bond, leading to loss of hydrophobicity. |
| 1M NaOH | 24 hours | Accelerated degradation due to base-catalyzed hydrolysis of the Si-O-Si bonds. | |
| Fluorinated Silane | 1M HCl | 24 hours | High resistance, minimal change in contact angle. |
| 1M NaOH | 24 hours | Good resistance, though some degradation may occur over extended periods. | |
| Epoxy | 10% Sulfuric Acid | 7 days | Excellent resistance, no visible change in the coating.[1][2] |
| Acetone | 7 days | May cause swelling or softening depending on the specific epoxy formulation.[1] |
Table 3: Adhesion Strength
| Coating Type | Test Method | Substrate | Adhesion Strength (MPa) | Failure Mode |
| Dichloromethyloctylsilane (DCOMS) | Pull-Off Test (ASTM D4541) | Glass | Data not available | Likely adhesive failure at the coating-substrate interface or cohesive failure within the substrate if adhesion is very strong. |
| Fluorinated Silane | Pull-Off Test (ASTM D4541) | Aluminum | ~20-30 | Primarily cohesive within the coating or adhesive at the primer-coating interface. |
| Epoxy | Pull-Off Test (ASTM D4541) | Steel | >10 | Typically cohesive failure within the coating, indicating strong adhesion to the substrate.[3] |
Table 4: Thermal Stability
| Coating Type | Test Method | Atmosphere | Onset of Decomposition (°C) |
| Dichloromethyloctylsilane (DCOMS) | Thermogravimetric Analysis (TGA) | Inert (N₂) | ~250-350 (estimated based on similar diaryldichlorosilanes)[4] |
| Fluorinated Silane | Thermogravimetric Analysis (TGA) | Air | >400[5] |
| Epoxy | Thermogravimetric Analysis (TGA) | Inert (N₂) | ~300-400[1] |
Experimental Protocols
Detailed methodologies for the key durability tests are provided below. These protocols are based on standardized methods and can be adapted for the specific evaluation of DCOMS and alternative coatings.
Abrasion Resistance Testing
Objective: To evaluate the resistance of the coating to mechanical wear.
Method: Based on ASTM D8380 for hydrophobic coatings.
-
Sample Preparation: Coat several 25mm x 75mm glass slides with the coating according to the manufacturer's protocol. Ensure complete curing.
-
Initial Characterization: Measure the static water contact angle on three different spots on each coated slide.
-
Abrasion Test:
-
Mount a fresh piece of 0000 steel wool on the head of a linear abraser.
-
Place the coated slide on the abraser stage.
-
Set the load to 500g and the stroke length to 50mm.
-
Perform a set number of cycles (e.g., 100, 500, 1000, 5000).
-
-
Final Characterization: After each set of cycles, clean the surface with a gentle stream of nitrogen and measure the static water contact angle again at the same three spots.
-
Data Analysis: Report the average contact angle and its standard deviation before and after each abrasion interval.
Chemical Resistance Testing
Objective: To assess the coating's stability when exposed to various chemical environments.
Method: Based on ASTM D1308 (Spot Test).
-
Sample Preparation: Prepare coated glass slides as for the abrasion test.
-
Chemical Exposure:
-
Place a few drops of the test chemical (e.g., 1M HCl, 1M NaOH, acetone, ethanol) onto the coated surface.
-
Cover the drops with a watch glass to prevent evaporation.
-
Let the chemical remain in contact with the coating for a specified duration (e.g., 1 hour, 24 hours).
-
-
Evaluation:
-
After the exposure time, remove the watch glass and rinse the surface thoroughly with deionized water, then dry with nitrogen.
-
Visually inspect the exposed area for any changes in appearance (e.g., discoloration, blistering, delamination).
-
Measure the static water contact angle on the exposed area.
-
-
Data Analysis: Report the visual observations and the change in contact angle for each chemical and exposure time.
Adhesion Strength Measurement
Objective: To quantify the bond strength of the coating to the substrate.
Method: Based on ASTM D4541 (Pull-Off Test).
-
Sample Preparation: Prepare coated substrates (e.g., steel or aluminum panels).
-
Dolly Adhesion:
-
Lightly abrade the surface of the test dollies (loading fixtures) and clean them with a solvent.
-
Mix a two-part epoxy adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the dolly face and attach it to the coated surface.
-
Allow the adhesive to cure completely as specified.
-
-
Pull-Off Test:
-
Attach a portable pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a constant rate (e.g., 0.2 MPa/s).
-
Record the force at which the dolly detaches from the surface.
-
-
Failure Analysis: Examine the dolly face and the substrate to determine the nature of the failure (adhesive, cohesive, or substrate failure).
-
Data Analysis: Report the pull-off strength in megapascals (MPa) and the mode of failure.[6][7][8][9]
Thermal Stability Analysis
Objective: To determine the temperature at which the coating begins to degrade.
Method: Thermogravimetric Analysis (TGA).
-
Sample Preparation: Scrape a small amount (5-10 mg) of the cured coating from the substrate.
-
TGA Measurement:
-
Place the sample in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
Degradation Pathway and Experimental Workflow
The primary degradation mechanism for dichloromethyloctylsilane coatings in the presence of moisture is hydrolysis, followed by condensation. This process can be initiated by environmental factors such as humidity and can be accelerated by acidic or basic conditions.
The experimental workflow for a comprehensive durability assessment involves a series of sequential and parallel tests to gather a complete performance profile of the coating.
References
- 1. coatingsworld.com [coatingsworld.com]
- 2. Understanding Chemical Resistance in Epoxy System - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kelid1.ir [kelid1.ir]
- 7. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 8. scribd.com [scribd.com]
- 9. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 10. mt.com [mt.com]
- 11. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers | MDPI [mdpi.com]
molecular dynamics simulation of dichloromethyloctylsilane on silica
A Comparative Guide to the Molecular Dynamics Simulation of Dichloromethyloctylsilane on Silica Surfaces
For researchers, scientists, and drug development professionals, understanding and controlling the surface properties of silica is paramount. Silica is a ubiquitous material in applications ranging from chromatography and drug delivery to microelectronics and biomaterials. Its surface, rich in silanol groups (Si-OH), is often chemically modified to tailor its properties, such as hydrophobicity, biocompatibility, and reactivity. Silanization, the process of grafting silane molecules onto the silica surface, is a cornerstone of this modification.
This guide provides a comparative overview of the molecular dynamics (MD) simulation of dichloromethyloctylsilane (DCMOS) for silica surface functionalization. While direct MD studies on DCMOS are not extensively published, we can infer its behavior and compare it to other common silanizing agents by examining simulations of structurally similar molecules. This guide will delve into the simulated performance of DCMOS, compare it with alternative silanes, and provide the necessary in-silico experimental protocols for such studies.
Comparative Analysis of Silane Agents for Silica Modification
The choice of silanizing agent significantly impacts the final surface properties. Here, we compare the expected behavior of dichloromethyloctylsilane (DCMOS) with other commonly used silanes in MD simulations. The data presented is a synthesis of findings from various studies on similar molecules.
Table 1: Comparison of Simulated Properties of Different Silanes on Silica
| Property | Dichloromethyloctylsilane (DCMOS) (Inferred) | Dichlorodimethylsilane (DCDMS)[1] | Octyltrimethoxysilane (OTMS)[2][3] |
| Reaction Mechanism | Rapid, direct condensation with surface silanols, releasing HCl. Prone to self-polymerization in the presence of water. | Similar to DCMOS, with rapid reaction kinetics. | Slower, often two-step hydrolysis-condensation mechanism. |
| Binding Configuration | Primarily forms two Si-O-Si bonds with the surface, creating a stable, cross-linked layer. | Forms one or two Si-O-Si bonds, leading to a less densely packed layer compared to trichlorosilanes. | Can form up to three Si-O-Si bonds, allowing for a high degree of cross-linking. |
| Monolayer Structure | The long octyl chains will tend to align, creating a dense, hydrophobic layer. The degree of ordering depends on grafting density. | Shorter methyl groups lead to a less ordered and less dense hydrophobic layer. | Long octyl chains can achieve a high degree of order and packing, leading to a very hydrophobic surface. |
| Surface Coverage | High, limited by the steric hindrance of the octyl chains. | Potentially higher than DCMOS due to the smaller size of the methyl groups. | High, but the reaction kinetics can be slower. |
| Resulting Hydrophobicity (Contact Angle) | Expected to be high (>100°), similar to other long-chain alkylsilanes.[4] | Moderate hydrophobicity. | High hydrophobicity, with contact angles reported to be dependent on grafting density.[2] |
| Force Field for Simulation | ReaxFF for reactive simulations; COMPASS, AMBER, CHARMM for non-reactive simulations.[5][6][7] | ReaxFF for reaction dynamics; various non-reactive force fields for static analysis. | ReaxFF for studying the reaction mechanism; non-reactive force fields for monolayer properties.[2][3] |
Experimental Protocols: In-Silico Molecular Dynamics Simulations
The following sections outline the typical methodologies for conducting MD simulations of silanization on a silica surface.
System Setup and Model Construction
-
Silica Substrate: An amorphous silica slab is typically generated by melting and quenching crystalline silica (e.g., α-quartz) to achieve a realistic, disordered surface. The slab dimensions should be sufficient to avoid finite-size effects (e.g., 50 Å x 50 Å in the x-y plane).
-
Surface Hydroxylation: The silica surface is then hydroxylated to a desired density of silanol (Si-OH) groups, which are the reactive sites for silanization. This can be done by exposing the surface to a simulated water environment and allowing reactions to occur if using a reactive force field, or by manually adding hydroxyl groups.
-
Silane and Solvent: Dichloromethyloctylsilane molecules are placed in a simulation box above the silica surface, typically solvated in a non-reactive solvent like hexane or toluene to mimic experimental conditions.
-
System Assembly: The silica slab and the silane/solvent box are combined, ensuring no initial overlap of atoms.
Force Field Selection and Parameterization
The choice of force field is critical for the accuracy of the simulation.
-
Reactive Force Fields (e.g., ReaxFF): These are essential for simulating the chemical reactions of silanization, including bond formation and breaking between the silane and the silica surface.[2][3][8] ReaxFF parameters are derived from quantum mechanics calculations and are capable of describing the complex potential energy surface of the reacting system.
-
Non-Reactive (Classical) Force Fields (e.g., COMPASS, AMBER, CHARMM, INTERFACE): These are used to study the structural and dynamic properties of the already-formed silane monolayer.[5][6][7] They are computationally less expensive than reactive force fields and are suitable for simulating longer timescales and larger systems. Parameters for the silane molecules and the silica surface must be compatible.
Simulation Protocol
-
Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable contacts or geometries.
-
Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to achieve a stable temperature and pressure.
-
Production Run: The main simulation is performed for a sufficient duration (typically nanoseconds to microseconds) to observe the silanization process and the subsequent behavior of the formed monolayer. Trajectories of atomic positions and velocities are saved at regular intervals for analysis.
Data Analysis
-
Reaction Kinetics: By tracking the formation of new bonds between the silane silicon atoms and the surface oxygen atoms, the rate of silanization can be determined.
-
Monolayer Structure: The orientation and ordering of the grafted octyl chains can be characterized by calculating order parameters and tilt angles with respect to the surface normal.
-
Surface Coverage: The number of silane molecules grafted per unit area of the silica surface is calculated.
-
Surface Properties: The hydrophobicity of the modified surface can be assessed by simulating the contact angle of a water droplet placed on the surface.
Visualizing the Process: Silanization and Simulation Workflow
The following diagrams illustrate the key processes involved in the silanization of silica with DCMOS and the general workflow of an MD simulation study.
Caption: Silanization pathway of dichloromethyloctylsilane on a silica surface.
Caption: General workflow for a molecular dynamics simulation study.
Conclusion
Molecular dynamics simulations provide an invaluable atomic-level window into the complex process of silica surface modification. By simulating dichloromethyloctylsilane and comparing its behavior to other silanes, researchers can gain predictive insights into the formation and properties of the resulting organic monolayer. This in-silico approach allows for the rational design and optimization of functionalized silica surfaces for a wide array of scientific and industrial applications. The provided protocols and comparative data serve as a guide for professionals aiming to leverage computational modeling in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive Molecular Dynamics Simulations of the Silanization of Silica Substrates by Methoxysilanes and Hydroxysilanes [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. Molecular dynamics simulation of polymerization kinetics, dimensional stability, and in silico toxicity of nextgeneration silicone impression materials in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simulation of Forces between Humid Amorphous Silica Surfaces: A Comparison of Empirical Atomistic Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Energy Reduction: Dichloromethyloctylsilane vs. Trichloromethylsilane
For researchers, scientists, and drug development professionals, achieving precise control over surface properties is paramount. The modification of surfaces to reduce their energy and impart hydrophobicity is a critical step in numerous applications, from preventing non-specific binding in bioassays to developing self-cleaning coatings. Among the various methods available, silanization stands out for its ability to form robust, covalently bound monolayers. This guide provides an objective comparison of two common silanizing agents: Dichloromethyloctylsilane and Trichloromethylsilane, focusing on their performance in surface energy reduction, supported by experimental data.
Performance Comparison
The primary measure of a surface's hydrophobicity, and thus its reduced surface energy, is the water contact angle. A higher contact angle indicates a more hydrophobic surface. The chemical structure of the silane plays a crucial role in determining the final surface properties. Dichloromethyloctylsilane, with its long octyl chain, and Trichloromethylsilane, with a shorter methyl group, exhibit distinct behaviors.
Quantitative Data Summary
| Silane | Alkyl Chain Length | Substrate | Water Contact Angle (°) | Surface Energy | Reference |
| Trichloromethylsilane | C1 | Paper | > 150° | Low | [1] |
| Trimethoxymethylsilane (analogous to Trichloromethylsilane) | C1 | Silica Nanoparticles, Glass | Hydrophilic (≈0°) | High | [2][3] |
| Trimethoxy(octyl)silane (analogous to Dichloromethyloctylsilane) | C8 | Silica Nanoparticles, Glass | 140.67 ± 1.23° to 150.6 ± 6.6° | Very Low | [2][3][4] |
Note: Data for analogous compounds are included to provide a broader understanding of the expected performance.
The data indicates that while trichloromethylsilane can induce superhydrophobicity on certain substrates like paper[1], its shorter methyl group may result in a more hydrophilic surface on others like silica and glass[2][3]. In contrast, the longer octyl chain of dichloromethyloctylsilane consistently produces highly hydrophobic surfaces with water contact angles around 140-150°[2][3][4]. This is attributed to the more effective shielding of the polar substrate surface by the longer, non-polar alkyl chain.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in surface modification. Below are representative protocols for surface preparation, silanization, and characterization.
Surface Preparation (General)
-
Cleaning: The substrate (e.g., glass, silicon wafer) is first cleaned to remove organic contaminants. A common method involves sonication in a series of solvents such as acetone, followed by isopropanol, and finally deionized water.
-
Hydroxylation: To ensure a high density of reactive hydroxyl (-OH) groups on the surface, the substrate is often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to oxygen plasma. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
Drying: The cleaned and hydroxylated substrate is thoroughly rinsed with deionized water and dried under a stream of nitrogen gas or in an oven at 110-120°C.
Silanization Protocol
Solution-Phase Deposition (for Trichloromethylsilane)
-
A solution of Trichloromethylsilane (typically 1-5% v/v) is prepared in an anhydrous solvent (e.g., toluene, hexane) in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
The prepared substrate is immersed in the silane solution for a specific duration (e.g., 30-60 minutes) at room temperature.
-
Following immersion, the substrate is rinsed thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
The coated substrate is then cured in an oven (e.g., at 100-120°C for 1 hour) to promote the formation of a stable siloxane network.
Vapor-Phase Deposition (for Dichloromethyloctylsilane)
-
The prepared substrate is placed in a vacuum desiccator or a specialized chemical vapor deposition (CVD) chamber.
-
A small container with a few drops of Dichloromethyloctylsilane is also placed inside the chamber.
-
The chamber is evacuated to a low pressure to facilitate the vaporization of the silane.
-
The deposition is allowed to proceed for a set time (e.g., 2-4 hours) at room temperature or with gentle heating.
-
After deposition, the chamber is vented, and the substrate is removed and may be rinsed with an anhydrous solvent and cured as in the solution-phase method.
Surface Characterization
Contact Angle Measurement
The hydrophobicity of the modified surfaces is quantified by measuring the static water contact angle using a goniometer.[2] A droplet of deionized water (typically 2-5 µL) is gently deposited on the surface. The angle formed between the liquid-solid interface and the liquid-vapor interface is then measured using image analysis software. Multiple measurements at different locations on the surface are averaged to ensure statistical significance.
Surface Energy Calculation
The surface energy of the modified substrate can be determined by measuring the contact angles of several liquids with known polar and dispersive surface tension components (e.g., water, diiodomethane). The Owens-Wendt-Rabel-Kaelble (OWRK) method is then commonly used to calculate the total surface energy of the solid.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Stability and Final Considerations
The stability of the resulting hydrophobic layer is a critical factor for long-term performance. The hydrolytic stability of the siloxane bonds (Si-O-Si) that anchor the silane to the surface and cross-link the monolayer is a key consideration. Generally, longer alkyl chains can provide a more effective hydrophobic barrier, protecting the underlying siloxane bonds from hydrolysis.[5] Therefore, coatings derived from dichloromethyloctylsilane are expected to exhibit greater long-term stability in aqueous environments compared to those from trichloromethylsilane.
References
Assessing the Uniformity of Dichloromethyloctylsilane Monolayers with Atomic Force Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the creation of uniform, defect-free self-assembled monolayers (SAMs) is a critical step in surface functionalization. Dichloromethyloctylsilane (DCMOS) is a common reagent for this purpose, valued for its ability to form stable siloxane bonds with hydroxylated surfaces. However, the uniformity of the resulting monolayer can be influenced by precursor chemistry and deposition conditions. This guide provides a comparative assessment of the expected uniformity of DCMOS monolayers, evaluated through Atomic Force Microscopy (AFM), by drawing comparisons with other common silanizing agents.
While direct, extensive AFM studies on the uniformity of dichloromethyloctylsilane (DCMOS) are not prevalent in publicly accessible literature, valuable insights can be drawn from comparative studies of structurally similar silanes. This guide leverages data from dichlorodimethylsilane (DDMS) and the widely studied octadecyltrichlorosilane (OTS) to forecast the performance of DCMOS. Like DCMOS, DDMS is a dichlorosilane, offering a direct comparison of the impact of alkyl chain length on monolayer formation. In contrast, OTS, a trichlorosilane, provides a benchmark for highly ordered, crystalline-like monolayers.
Comparative Analysis of Monolayer Uniformity
The uniformity of a self-assembled monolayer is often quantified by its surface roughness and the presence of particulates or aggregates. Atomic Force Microscopy (AFM) is a powerful technique for visualizing and quantifying these nanoscale features.
A key factor influencing monolayer uniformity is the reactivity of the silane precursor. Trichlorosilanes like OTS are highly reactive and prone to polymerization in the presence of trace water, which can lead to the formation of particulates on the surface.[1] Dichlorosilanes, such as DDMS and by extension DCMOS, are less reactive, which can result in a lower density of surface particulates.[1]
The following table summarizes quantitative AFM data for DDMS and OTS, which can be used to infer the expected performance of DCMOS.
| Silane Precursor | Type | Alkyl Chain Length | RMS Roughness (nm) | Key AFM Observations |
| Dichlorodimethylsilane (DDMS) | Dichlorosilane | Methyl (C1) | 1.9[1] | Fewer particulates compared to OTS.[1] |
| Octadecyltrichlorosilane (OTS) | Trichlorosilane | Octadecyl (C18) | 25[1] | Prone to bulk polymerization, leading to surface particulates.[1] Can form highly uniform and robust monolayers under strict anhydrous conditions.[2] |
Based on this data, it is reasonable to expect that a DCMOS monolayer would exhibit a low RMS roughness, likely closer to that of DDMS, due to its less reactive dichlorosilane headgroup. The longer octyl chain of DCMOS, compared to the methyl group of DDMS, may promote better van der Waals interactions between adjacent molecules, potentially leading to a more ordered and densely packed monolayer than DDMS, though likely less ordered than the quasi-crystalline structure of a well-formed OTS monolayer.
Experimental Protocols
Achieving a uniform silane monolayer is highly dependent on the experimental procedure. The following protocol outlines the key steps for the preparation and AFM characterization of a silane SAM on a silicon substrate.
I. Substrate Preparation
-
Cleaning: The silicon substrate is first cleaned to remove organic contaminants. This is typically achieved by sonication in a series of solvents such as acetone, and isopropanol.
-
Hydroxylation: To create a reactive surface with hydroxyl (-OH) groups, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to an oxygen plasma. This step is critical for covalent bond formation with the silane.
-
Rinsing and Drying: The hydroxylated substrate is thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).
II. Monolayer Deposition
-
Solution Preparation: The dichloromethyloctylsilane is dissolved in an anhydrous solvent (e.g., toluene or hexane) to a typical concentration of 1-5 mM. The preparation should be carried out in a low-humidity environment, such as a glove box, to prevent premature hydrolysis and polymerization of the silane.
-
Immersion: The cleaned, hydroxylated substrate is immersed in the silane solution for a specific duration, which can range from minutes to several hours. The deposition time influences the packing density and order of the monolayer.
-
Rinsing: After deposition, the substrate is removed from the solution and rinsed with the anhydrous solvent to remove any physisorbed molecules.
-
Curing: The substrate is then typically baked at an elevated temperature (e.g., 120 °C) to promote the formation of a stable, cross-linked siloxane network on the surface.
III. AFM Characterization
-
Imaging Mode: Tapping mode AFM is generally preferred for characterizing soft organic monolayers as it minimizes lateral forces that could damage the film.
-
Probe Selection: A sharp silicon nitride or silicon probe with a low spring constant is suitable for high-resolution imaging of the monolayer surface.
-
Image Acquisition: Images are acquired at multiple locations on the sample surface to assess large-scale uniformity. Key imaging parameters to record include scan size, scan rate, and setpoint amplitude.
-
Data Analysis: The AFM images are analyzed to determine:
-
RMS Roughness: A quantitative measure of the surface topography.
-
Morphology: Identification of domains, pinholes, or aggregates.
-
Feature Height: Measurement of the height of any particulates or islands to determine if they are part of the monolayer or contaminants.
-
Logical Workflow for SAM Preparation and Assessment
The following diagram illustrates the logical workflow from substrate preparation to the final assessment of monolayer uniformity.
References
A Comparative Guide to Mono-, Di-, and Trichloro-octylsilanes for Surface Modification
For researchers, scientists, and drug development professionals seeking to tailor the surface properties of materials, the choice of silanizing agent is a critical decision. Octylsilanes are a common choice for creating hydrophobic surfaces due to their eight-carbon alkyl chains. This guide provides an objective comparison of mono-, di-, and trichloro-octylsilanes, detailing their performance in surface chemistry applications with supporting experimental data and protocols.
The reactivity and functionality of chlorosilanes are dictated by the number of chlorine atoms attached to the silicon headgroup. This variation directly influences the structure of the resulting self-assembled monolayer (SAM), affecting its stability, hydrophobicity, and durability.
-
Monochloro-octylsilane (e.g., n-Octyldimethylchlorosilane): With a single reactive chlorine atom, these silanes can form a covalent bond with a single hydroxyl group on a substrate. This results in a monolayer with no lateral cross-linking between adjacent silane molecules.
-
Dichloro-octylsilane (e.g., n-Octyldichloromethylsilane): Possessing two chlorine atoms, these silanes can react with two surface hydroxyl groups or with one hydroxyl group and an adjacent hydrolyzed silane. This allows for a limited degree of polymerization and cross-linking on the surface.
-
Trichloro-octylsilane (e.g., n-Octyltrichlorosilane): With three reactive chlorine atoms, these silanes can form multiple bonds with the substrate and with neighboring silane molecules, leading to a highly cross-linked and stable polymeric network on the surface.
Performance Comparison
The differing reactivity of mono-, di-, and trichloro-octylsilanes leads to significant variations in the properties of the modified surfaces. The following table summarizes key performance metrics based on established principles of surface chemistry and data from studies on similar alkylsilanes.
| Property | Monochloro-octylsilane | Dichloro-octylsilane | Trichloro-octylsilane |
| Water Contact Angle | Lower (~95°-105°) | Intermediate (~100°-110°) | Highest (~105°-115°) |
| Surface Energy | Higher | Intermediate | Lower |
| Thermal Stability | Lower | Intermediate | Higher |
| Chemical Resistance | Lower | Intermediate | Higher |
| Layer Structure | Unpolymerized monolayer | Limited cross-linking | Highly cross-linked polymer network |
Experimental Data Summary
| Silane | Substrate | Water Contact Angle (°) | Surface Energy (mN/m) | Thermal Stability (in air) |
| n-Octyldimethylchlorosilane | Glass | ~103° | Not Reported | Not Reported |
| Dichlorooctamethyltetrasiloxane | Glass | ~95° | Not Reported | Not Reported |
| n-Octyltrichlorosilane | Silicon Wafer | ~110° | Not Reported | Degrades > 200°C[1] |
| Octadecyltrichlorosilane (C18) | Silicon Wafer | ~112° | ~21 mN/m | Stable up to ~220°C[1] |
Signaling Pathways and Logical Relationships
The choice of chlorosilane has a direct impact on the resulting surface characteristics. This relationship can be visualized as a signaling pathway where the initial choice of silane dictates the final surface properties.
Caption: Logical flow from silane choice to surface properties.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification. The following is a general protocol for the silanization of a silicon wafer, which can be adapted for other substrates.
Experimental Workflow
Caption: General workflow for surface silanization and characterization.
Detailed Methodologies
1. Substrate Cleaning and Activation:
-
Objective: To remove organic contaminants and create a hydrophilic surface with abundant hydroxyl groups.
-
Protocol:
-
Immerse the silicon substrate in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Expose the substrate to oxygen plasma for 5 minutes to ensure a high density of surface hydroxyl groups.
-
2. Silanization:
-
Objective: To covalently bond the octylsilane molecules to the substrate surface.
-
Protocol:
-
Prepare a 1% (v/v) solution of the desired chloro-octylsilane (mono-, di-, or tri-) in anhydrous toluene under an inert atmosphere (e.g., in a glovebox).
-
Immerse the cleaned and activated substrate in the silane solution for 2-4 hours at room temperature. The reaction vessel should be sealed to prevent the ingress of moisture from the ambient air.
-
3. Post-Treatment and Curing:
-
Objective: To remove unbound silane molecules and promote the formation of a stable siloxane network.
-
Protocol:
-
Remove the substrate from the silanization solution and rinse it sequentially with toluene, ethanol, and deionized water.
-
Dry the substrate under a stream of nitrogen.
-
Cure the coated substrate in an oven at 120°C for 1 hour. This step helps to drive off any remaining water and promotes the formation of Si-O-Si bonds.
-
4. Surface Characterization:
-
Objective: To evaluate the properties of the resulting silane monolayer.
-
Protocols:
-
Water Contact Angle: Measure the static water contact angle using a goniometer to assess the hydrophobicity of the surface.
-
Surface Energy: Determine the surface free energy using the Owens-Wendt-Rabel-Kaelble (OWRK) method by measuring the contact angles of at least two liquids with known polar and dispersive components (e.g., water and diiodomethane).
-
Thermal Stability: Evaluate the thermal stability of the coating by annealing the samples at progressively higher temperatures in air and measuring the change in water contact angle and chemical composition (via XPS) after each heating step.
-
Chemical Resistance: Assess the chemical stability by immersing the coated substrates in acidic and basic solutions (e.g., 1M HCl and 1M NaOH) for a defined period and then measuring any changes in the water contact angle and surface morphology.
-
Layer Thickness and Roughness: Characterize the thickness and topography of the silane layer using ellipsometry and atomic force microscopy (AFM).
-
Chemical Composition: Analyze the elemental composition of the surface using X-ray photoelectron spectroscopy (XPS) to confirm the presence of the silane coating and assess its chemical state.
-
Conclusion
The choice between mono-, di-, and trichloro-octylsilanes for surface modification depends on the specific requirements of the application.
-
Trichloro-octylsilanes are the preferred choice for applications demanding the highest degree of hydrophobicity, thermal stability, and chemical resistance due to the formation of a robust, cross-linked polymer network.
-
Monochloro-octylsilanes offer a less robust but still effective hydrophobic surface and may be suitable for applications where a simple, unpolymerized monolayer is desired.
-
Dichloro-octylsilanes provide an intermediate level of performance, offering a balance between the properties of mono- and trichloro-silanes.
By understanding the relationship between the number of reactive chlorine groups and the resulting surface properties, researchers can make an informed decision to achieve the desired surface characteristics for their specific application.
References
Safety Operating Guide
Safe Disposal of Dichloromethyloctylsilane: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of reactive chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of dichloromethyloctylsilane, a corrosive and water-reactive compound. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
Essential Safety and Handling Precautions
Dichloromethyloctylsilane is a hazardous substance that causes severe skin burns and eye damage.[1][2] It reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride gas.[2][3] Therefore, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.
Quantitative Data
The following table summarizes key quantitative data for dichloromethyloctylsilane.
| Property | Value | Source |
| CAS Number | 14799-93-0 | [1] |
| Molecular Formula | C₉H₂₀Cl₂Si | N/A |
| Flash Point | 94 °C (201 °F) | N/A |
| Boiling Point | 227 °C (441 °F) | N/A |
Spill Response Protocol
In the event of a spill, do not use water to clean the area.[5] Absorb the spill with a non-combustible material like sand or vermiculite.[5] Carefully collect the absorbed material into a clearly labeled, corrosion-resistant container for hazardous waste.[5] The spill area should then be decontaminated with a suitable solvent (e.g., toluene or xylene), followed by a neutralizing agent like sodium bicarbonate solution.[5] All contaminated materials, including PPE, must be disposed of as hazardous waste.[5]
Detailed Disposal Procedure
The primary method for the safe disposal of dichloromethyloctylsilane involves a controlled neutralization reaction. This procedure should be performed in a fume hood.
Methodology: Neutralization via Basic Slurry
This method involves the slow addition of dichloromethyloctylsilane to a basic slurry, which neutralizes the hydrogen chloride (HCl) generated during hydrolysis.
Materials:
-
Large beaker or flask
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Calcium hydroxide (Ca(OH)₂) or sodium carbonate (Na₂CO₃)
-
Water
-
pH paper or pH meter
Procedure:
-
Prepare the Basic Slurry: In the large beaker, prepare a slurry of either calcium hydroxide or sodium carbonate in water. The base should be in significant excess of the stoichiometric amount required to neutralize the HCl that will be produced.
-
Cool the Slurry: Place the beaker in an ice bath to manage the heat generated during the exothermic neutralization reaction.
-
Vigorous Stirring: Begin stirring the slurry vigorously to create a vortex.
-
Slow Addition of Silane: Slowly and dropwise, add the dichloromethyloctylsilane to the stirring slurry using a dropping funnel. The rate of addition must be carefully controlled to manage the reaction's heat and any potential gas evolution (CO₂ if using sodium carbonate).[5]
-
Monitor pH: After the addition is complete, continue stirring the mixture and monitor the pH to ensure it remains basic. If necessary, add more base.
-
Waste Segregation: Once the reaction is complete and the mixture is neutral, the solid waste (calcium silicate or sodium silicate) should be separated by filtration and placed in a labeled hazardous waste container.[5]
-
Aqueous Waste Disposal: The aqueous filtrate can typically be disposed of down the drain with copious amounts of water, provided it contains no other regulated substances and is permitted by local regulations.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of dichloromethyloctylsilane.
Caption: Workflow for the safe disposal of dichloromethyloctylsilane.
References
Essential Safety and Logistical Information for Handling Dichloromethyloctylsilane
This guide provides critical safety protocols and logistical plans for the handling and disposal of Silane, dichloromethyloctyl- (CAS No. 14799-93-0). Adherence to these procedures is essential for the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE)
When handling dichloromethyloctylsilane, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is corrosive and reacts violently with water, causing severe skin burns and eye damage.[1]
A. Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] For situations where vapors or aerosols are generated, a respirator is necessary.[3] The recommended filter type is an organic gases and vapors filter, Type A, Brown, conforming to EN14387.[2] In case of a fire, a self-contained breathing apparatus (SCBA) is required.[4][5]
B. Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[6][7] Viton® gloves with a thickness of 0.7 mm are also recommended, offering a breakthrough time of 480 minutes.[3] Always inspect gloves before use and use proper glove removal technique to avoid skin contamination.[5]
C. Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield may also be necessary for additional protection.[4]
D. Body Protection Wear appropriate protective clothing to prevent skin exposure.[2] Flame retardant antistatic protective clothing is recommended.[3] Contaminated clothing should be removed immediately and washed before reuse.[3][4]
II. Operational Plan: Handling Procedures
A. General Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3][4]
-
Handle under an inert atmosphere and protect from moisture, as the substance reacts violently with water.[2][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][9]
-
Use only non-sparking tools and explosion-proof equipment.[4][8][10]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][8][10]
B. Storage
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][3][8]
-
Recommended storage is in a refrigerator or flammables area.[2][4][10]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, water, alcohols, amines, peroxides, and metals.[2][4]
III. Emergency Procedures
A. In Case of a Spill or Leak
-
Ensure adequate ventilation.[3]
-
Do not use water to clean up.[11]
-
Absorb the spill with inert material such as dry sand, earth, or vermiculite and place it in a sealed container for disposal.[11]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[4][8]
B. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4][5][10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[3][4][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3][4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][4][5][8]
IV. Disposal Plan
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][8] Waste is classified as hazardous.[13] Do not let the product enter drains.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H20Cl2Si | [1] |
| Molecular Weight | 227.24 g/mol | [1] |
| Boiling Point | 70 °C (158 °F) | [3] |
| Density | 1.07 g/cm³ at 25 °C (77 °F) | [3] |
| Flash Point | -32 °C (-25.6 °F) | [10] |
| Explosion Limits (Lower) | 2.4 vol% | [10] |
Experimental Protocols
The provided information is derived from safety data sheets and does not contain experimental protocols for specific experiments. The focus is on safety and handling procedures.
Visualizations
Caption: Workflow for the safe handling of Dichloromethyloctylsilane.
References
- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. gelest.com [gelest.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. alsafetydatasheets.com [alsafetydatasheets.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.fi [fishersci.fi]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
